molecular formula C6H3ClN2O B562463 5-Chloro-6-hydroxynicotinonitrile CAS No. 19840-46-1

5-Chloro-6-hydroxynicotinonitrile

Cat. No.: B562463
CAS No.: 19840-46-1
M. Wt: 154.553
InChI Key: QIZPRLXDVKDBRQ-UHFFFAOYSA-N
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Description

5-Chloro-6-hydroxynicotinonitrile is a versatile pyridine derivative designed for advanced chemical synthesis and research. Its distinct molecular architecture, featuring chloro, hydroxy, and nitrile functional groups on a pyridine scaffold, makes it a valuable intermediate for developing novel compounds Research indicates that the conjugate and inductive effects of substituents on the pyridine ring are critical for molecular recognition in hydroxylation reactions, a key process in the biosynthesis of neonicotinoid insecticide intermediates . This positions this compound as a key building block in the exploration and creation of new agrochemicals. Beyond agricultural science, the structural motif of this compound is relevant in medicinal chemistry. Tricyclic compounds derived from similar anilino-pyridine precursors are investigated for their potential in targeting neurodegenerative diseases, including Alzheimer's and vascular dementia WO2012037782A1 . Researchers can leverage this compound to synthesize complex tricyclic structures for pharmacological evaluation. This product is intended for use by professional research laboratories and industrial facilities only. It is strictly for research purposes and is not classified or approved for diagnostic, therapeutic, or any consumer-related applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-6-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O/c7-5-1-4(2-8)3-9-6(5)10/h1,3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZPRLXDVKDBRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652733
Record name 5-Chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19840-46-1
Record name 5-Chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-6-hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for 5-chloro-6-hydroxynicotinonitrile. The information presented is intended to support researchers and professionals in the fields of medicinal chemistry and drug development who may utilize this compound as a key intermediate or building block.

Synthesis of this compound

A plausible multi-step synthesis for this compound is proposed, commencing from the readily available starting material, 2-aminopyridine. This synthetic pathway involves nitration, chlorination, diazotization followed by a Sandmeyer reaction, and finally, a nucleophilic aromatic substitution to yield the target molecule.

Proposed Synthetic Pathway

The proposed synthetic route is illustrated below. It is designed to regioselectively introduce the required functional groups onto the pyridine ring.

Synthesis_of_this compound start 2-Aminopyridine step1 2-Amino-5-nitropyridine start->step1 HNO₃, H₂SO₄ step2 2-Chloro-5-nitropyridine step1->step2 NaNO₂, HCl then CuCl step3 5-Amino-2-chloropyridine step2->step3 Fe, HCl or SnCl₂, HCl step4 2-Chloro-5-cyanopyridine step3->step4 1. NaNO₂, HCl 2. CuCN product This compound step4->product NaOH, H₂O

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-nitropyridine

  • Procedure: In a flask equipped with a stirrer and a dropping funnel, a mixture of 2-aminopyridine is added portion-wise to a nitrating mixture of nitric acid and sulfuric acid at a controlled temperature, typically below 10°C. After the addition is complete, the reaction mixture is stirred for several hours, allowing it to slowly warm to room temperature. The mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water, and dried to yield 2-amino-5-nitropyridine.[1][2]

Step 2: Synthesis of 2-Chloro-5-nitropyridine

  • Procedure: 2-Amino-5-nitropyridine is diazotized in an acidic medium (e.g., hydrochloric acid) with sodium nitrite at a low temperature (0-5°C). The resulting diazonium salt solution is then added to a solution of copper(I) chloride (CuCl) in hydrochloric acid. The mixture is heated to facilitate the Sandmeyer reaction, leading to the formation of 2-chloro-5-nitropyridine. The product can be isolated by extraction and purified by recrystallization or chromatography.[2][3]

Step 3: Synthesis of 5-Amino-2-chloropyridine

  • Procedure: 2-Chloro-5-nitropyridine is reduced to 5-amino-2-chloropyridine. This can be achieved using various reducing agents. A common method involves the use of iron powder in the presence of an acid such as hydrochloric acid or acetic acid. Alternatively, stannous chloride (SnCl₂) in concentrated hydrochloric acid can be used. The reaction is typically carried out at an elevated temperature. After the reaction is complete, the mixture is basified to precipitate the product, which is then extracted with an organic solvent and purified.[4]

Step 4: Synthesis of 2-Chloro-5-cyanopyridine

  • Procedure: 5-Amino-2-chloropyridine undergoes a Sandmeyer reaction. The amine is first diazotized with sodium nitrite and a strong acid (e.g., HCl) at low temperatures (0-5°C). The resulting diazonium salt is then treated with a solution of copper(I) cyanide (CuCN). The reaction mixture is typically warmed to drive the reaction to completion. The product, 2-chloro-5-cyanopyridine, can be isolated by extraction and purified by distillation or chromatography.[5][6][7][8][9]

Step 5: Synthesis of this compound

  • Procedure: 2-Chloro-5-cyanopyridine is subjected to nucleophilic aromatic substitution to replace the chloro group at the 6-position (ortho to the nitrogen) with a hydroxyl group. This can be achieved by heating with an aqueous solution of a strong base, such as sodium hydroxide. The reaction progress should be monitored by a suitable technique like TLC or HPLC. Upon completion, the reaction mixture is acidified to precipitate the this compound product, which is then collected by filtration, washed, and dried.

Characterization of this compound

A combination of spectroscopic and analytical techniques is essential to confirm the identity, structure, and purity of the synthesized this compound.

Characterization Workflow

The following workflow outlines the key analytical steps for the characterization of the final product.

Characterization_Workflow start Synthesized Product ms Mass Spectrometry (MS) - Determine Molecular Weight start->ms nmr NMR Spectroscopy (¹H and ¹³C) - Elucidate Molecular Structure start->nmr ir IR Spectroscopy - Identify Functional Groups start->ir mp Melting Point Analysis - Assess Purity start->mp final Confirmed Structure and Purity ms->final nmr->final ir->final purity Purity Confirmation (e.g., HPLC) mp->purity purity->final

Caption: Workflow for the characterization of this compound.

Spectroscopic and Physical Data

The following table summarizes the expected and reported data for this compound and related compounds.

Analysis Expected/Reported Data for this compound Reference/Notes
Molecular Formula C₆H₃ClN₂O
Molecular Weight 154.56 g/mol []
Appearance Expected to be a solid at room temperature.Based on related structures.
Melting Point Not reported. Expected to be determined experimentally.
¹H NMR Expected signals for two aromatic protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing and donating effects of the substituents. A broad singlet for the hydroxyl proton is also anticipated.Specific shifts need experimental determination.
¹³C NMR Expected signals for six distinct carbon atoms, including the nitrile carbon, the carbons of the pyridine ring, and the carbon bearing the hydroxyl group.Specific shifts need experimental determination.
IR Spectroscopy (cm⁻¹) - OH stretch: ~3200-3600 (broad) - C≡N stretch: ~2220-2240 - C=C and C=N stretches: ~1500-1650 - C-Cl stretch: ~600-800[11]
Mass Spectrometry (m/z) Expected molecular ion peaks corresponding to the isotopic distribution of chlorine: [M]⁺ at ~154 and [M+2]⁺ at ~156 with an approximate ratio of 3:1.[12]

Safety Information

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-6-hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Chloro-6-hydroxynicotinonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document summarizes available quantitative data, outlines detailed experimental protocols for property determination, and explores potential biological signaling pathways based on the activity of structurally related nicotinonitrile derivatives.

Core Physicochemical Properties

This compound, with the molecular formula C₆H₃ClN₂O, exists as a white to off-white solid. Due to its substituted pyridine ring, it possesses a unique combination of properties relevant to its potential biological activity and formulation. The quantitative physicochemical data, largely based on predicted values from chemical suppliers, are summarized in Table 1. It is important to note the tautomeric relationship with 5-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile, which can influence its properties and reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 154.55 g/mol Chemical Supplier Data
Molecular Formula C₆H₃ClN₂OChemical Supplier Data
Appearance White to off-white solidChemical Supplier Data
Melting Point 242-244 °CChemical Supplier Data[1]
Boiling Point (Predicted) 293.3 ± 40.0 °CChemical Supplier Data[1]
Density (Predicted) 1.45 ± 0.1 g/cm³Chemical Supplier Data[1]
pKa (Predicted) 7.18 ± 0.10Chemical Supplier Data[1]
LogP (Predicted) Data not available
Aqueous Solubility (Predicted) Data not available

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties are outlined below. These are generalized methods that can be applied to this compound.

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a critical parameter for predicting the lipophilicity and membrane permeability of a compound. The Shake-Flask method is a standard experimental protocol.

Protocol: Shake-Flask Method for LogP Determination

  • Preparation of Solutions:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable organic solvent (e.g., methanol).

    • Prepare a phosphate buffer solution at a physiologically relevant pH (e.g., 7.4).

    • Pre-saturate the n-octanol with the phosphate buffer and the phosphate buffer with n-octanol by mixing them vigorously for 24 hours and then separating the phases.

  • Partitioning:

    • Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and phosphate buffer in a separatory funnel. The final concentration of the compound should be low enough to ensure it remains in solution in both phases.

    • Shake the funnel vigorously for a predetermined amount of time (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.

    • Allow the phases to separate completely.

  • Analysis:

    • Carefully collect samples from both the n-octanol and the aqueous buffer phases.

    • Determine the concentration of this compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • The LogP value is the base-10 logarithm of P.

G cluster_prep Preparation cluster_part Partitioning cluster_anal Analysis prep_stock Prepare Stock Solution add_sol Add Stock to Octanol/Buffer Mixture prep_stock->add_sol prep_buffer Prepare & Pre-saturate Buffer and Octanol prep_buffer->add_sol shake Shake Vigorously add_sol->shake separate Allow Phases to Separate shake->separate sample Sample Both Phases separate->sample hplc Analyze by HPLC sample->hplc calc Calculate LogP hplc->calc

Figure 1: Experimental workflow for LogP determination.
Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that influences a drug's absorption and distribution. A common method for its determination is the equilibrium solubility method.

Protocol: Equilibrium Solubility Method

  • Sample Preparation:

    • Add an excess amount of solid this compound to a known volume of purified water or a relevant aqueous buffer in a sealed vial.

  • Equilibration:

    • Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be maintained throughout the experiment.

  • Separation:

    • Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Analysis:

    • Accurately dilute a known volume of the clear filtrate with a suitable solvent.

    • Determine the concentration of the dissolved this compound in the diluted filtrate using a validated analytical method, such as HPLC-UV.

  • Calculation:

    • Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_anal Analysis add_excess Add Excess Solid to Aqueous Buffer agitate Agitate at Constant Temperature (24-48h) add_excess->agitate centrifuge Centrifuge agitate->centrifuge filter Filter Supernatant centrifuge->filter dilute Dilute Filtrate filter->dilute hplc Analyze by HPLC dilute->hplc calc Calculate Solubility hplc->calc

Figure 2: Experimental workflow for aqueous solubility determination.

Synthesis of this compound

Proposed Synthetic Pathway

  • Diazotization and Hydrolysis: 2-Amino-5-chloropyridine can be converted to 5-chloro-2-hydroxypyridine via a diazotization reaction followed by hydrolysis.

  • Nitration: The resulting 5-chloro-2-hydroxypyridine can be nitrated to introduce a nitro group at the 3-position.

  • Reduction: The nitro group is then reduced to an amino group, yielding 3-amino-5-chloro-2-hydroxypyridine.

  • Sandmeyer Reaction: Finally, a Sandmeyer reaction can be employed to convert the amino group to a nitrile group, affording the target compound, this compound.

An alternative and potentially more direct approach could involve the chlorination of 6-hydroxynicotinonitrile.

G cluster_route1 Proposed Route 1 start1 2-Amino-5-chloropyridine step1 Diazotization & Hydrolysis start1->step1 inter1 5-Chloro-2-hydroxypyridine step1->inter1 step2 Nitration inter1->step2 inter2 5-Chloro-2-hydroxy-3-nitropyridine step2->inter2 step3 Reduction inter2->step3 inter3 3-Amino-5-chloro-2-hydroxypyridine step3->inter3 step4 Sandmeyer Reaction inter3->step4 end This compound step4->end

Figure 3: Proposed synthetic pathway for this compound.

Potential Biological Signaling Pathways

While there is no direct evidence for the biological activity of this compound, the nicotinonitrile scaffold is present in several biologically active molecules and marketed drugs. Research on structurally similar compounds suggests potential interactions with key signaling pathways involved in cancer and inflammation, such as the Pim kinase and VEGFR-2 signaling pathways.

Pim Kinase Signaling Pathway

Pim kinases are a family of serine/threonine kinases that are frequently overexpressed in various cancers. They play a crucial role in cell survival, proliferation, and apoptosis resistance. Inhibition of Pim kinases is a promising strategy for cancer therapy. Several nicotinonitrile derivatives have been identified as potent Pim-1 kinase inhibitors.

G cluster_upstream Upstream Signals cluster_pim Pim Kinase cluster_downstream Downstream Effects cytokines Cytokines / Growth Factors jak JAK cytokines->jak stat STAT jak->stat pim Pim Kinase stat->pim bad Phosphorylation of BAD (Inhibition of Apoptosis) pim->bad myc Activation of c-Myc (Promotion of Proliferation) pim->myc cell_cycle Phosphorylation of Cell Cycle Regulators (Cell Cycle Progression) pim->cell_cycle inhibitor Nicotinonitrile Derivatives (Potential Inhibitor) inhibitor->pim

Figure 4: Simplified Pim kinase signaling pathway and potential inhibition.
VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Dysregulation of VEGFR-2 signaling is a hallmark of cancer, as tumors require a blood supply to grow and metastasize. Consequently, VEGFR-2 is a major target for anti-cancer drug development. Certain nicotinamide and nicotinonitrile-based compounds have been shown to inhibit VEGFR-2.

G cluster_ligand Ligand Binding cluster_activation Receptor Activation cluster_downstream Downstream Signaling cluster_effects Cellular Effects vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 dimer Dimerization vegfr2->dimer autophos Autophosphorylation dimer->autophos pi3k PI3K/Akt Pathway autophos->pi3k plc PLCγ/MAPK Pathway autophos->plc survival Cell Survival pi3k->survival proliferation Proliferation plc->proliferation migration Migration plc->migration permeability Vascular Permeability plc->permeability inhibitor Nicotinonitrile Derivatives (Potential Inhibitor) inhibitor->autophos

Figure 5: Simplified VEGFR-2 signaling pathway and potential inhibition.

Conclusion

This compound is a compound with physicochemical properties that suggest its potential as a scaffold in drug discovery. While experimentally determined data are limited, this guide provides a framework for its characterization, including standardized protocols for determining key parameters. The proposed synthetic route offers a starting point for its chemical synthesis. Furthermore, the exploration of potential biological targets, such as Pim kinase and VEGFR-2, based on the activity of related nicotinonitrile derivatives, provides a rationale for further investigation into its therapeutic potential. Researchers and drug development professionals are encouraged to use this guide as a foundational resource for their studies on this and similar heterocyclic compounds.

References

5-Chloro-6-hydroxynicotinonitrile CAS number and nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chloro-6-hydroxynicotinonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of data for this specific molecule, this guide also provides information on its nomenclature, a proposed synthetic pathway based on established chemical principles, and relevant data for closely related compounds.

Chemical Identity and Nomenclature

There is ambiguity in the publicly available chemical databases regarding a specific CAS (Chemical Abstracts Service) number for this compound. However, the compound can be unequivocally identified by its systematic nomenclature.

Systematic IUPAC Name: 5-chloro-6-hydroxypyridine-3-carbonitrile

This compound exists in a tautomeric equilibrium with its pyridinone form. Tautomers are isomers of a compound which differ only in the position of a proton and a double bond.

Tautomeric Form: 5-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile

The equilibrium between the hydroxy and oxo forms is a common feature for 2- and 4-hydroxypyridines, with the oxo form often being the more stable.

Molecular Structure:

Caption: Tautomeric equilibrium between the hydroxypyridine and pyridinone forms.

Physicochemical Data

PropertyValue (for 5-chloro-2-hydroxynicotinonitrile)Data Source
CAS Number 1048913-62-7BOC Sciences[1]
Molecular Formula C₆H₃ClN₂OBOC Sciences[1]
Molecular Weight 154.56 g/mol BOC Sciences[1]
Boiling Point 356.6±42.0 °C at 760 mmHgBOC Sciences[1]
Density 1.5±0.1 g/cm³BOC Sciences[1]
pKa Not Available
Appearance Not Available
Solubility Not Available

Proposed Synthesis Pathway

A plausible synthetic route to this compound involves the chlorination of a suitable precursor, such as 6-hydroxynicotinonitrile. A common method for the conversion of a hydroxypyridine to a chloropyridine is treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of 2-Chloro-6-methyl-3-pyridinecarbonitrile (Analogous Reaction)

The following is a literature-derived protocol for a similar transformation that can be adapted for the synthesis of this compound.[2]

Reaction: 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile to 2-Chloro-6-methyl-3-pyridinecarbonitrile

Reagents and Materials:

  • 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (starting material)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (CH₂Cl₂)

  • 4M Sodium hydroxide (NaOH) solution

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq).

  • Carefully add phosphorus oxychloride (10-15 eq) to the flask.

  • Heat the reaction mixture to 130°C and stir for 2 hours under a reflux condenser.

  • After cooling to room temperature, carefully concentrate the reaction mixture under reduced pressure to remove excess phosphorus oxychloride.

  • Dissolve the residue in dichloromethane.

  • Slowly add 4M sodium hydroxide solution with vigorous stirring until the pH of the aqueous layer reaches 8.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • The crude product can be further purified by column chromatography or recrystallization.

Note: This protocol should be adapted and optimized for the specific synthesis of this compound from 6-hydroxynicotinonitrile. The reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Logical Workflow for Proposed Synthesis

SynthesisWorkflow Start Start: 6-Hydroxynicotinonitrile Chlorination Chlorination (POCl3, 130°C, 2h) Start->Chlorination Step 1 Workup Aqueous Workup (CH2Cl2, NaOH) Chlorination->Workup Step 2 Extraction Extraction & Drying (Brine, Na2SO4) Workup->Extraction Step 3 Purification Purification (Chromatography/Recrystallization) Extraction->Purification Step 4 End End Product: This compound Purification->End Step 5

Caption: Proposed synthetic workflow for this compound.

Signaling Pathways and Biological Activity

The biological activity of this compound has not been extensively reported. However, the nicotinonitrile scaffold is a key structural motif in various biologically active compounds. For instance, derivatives of nicotinonitrile have been investigated for their potential as inhibitors of various enzymes and as ligands for receptors involved in signaling pathways related to cancer, inflammation, and neurological disorders. Further research is required to elucidate the specific biological targets and signaling pathways modulated by this particular compound.

Illustrative Signaling Pathway Involvement of Pyridine Derivatives

The following diagram illustrates a generic signaling pathway where a hypothetical pyridine-based inhibitor might act. This is a conceptual representation and does not imply the confirmed activity of this compound.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Phosphorylates Kinase2 Kinase B Kinase1->Kinase2 Activates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Gene Target Gene Expression TranscriptionFactor->Gene Promotes Transcription Ligand Growth Factor Ligand->Receptor Binds & Activates Inhibitor Pyridine-based Inhibitor (e.g., this compound) Inhibitor->Kinase1 Inhibits

Caption: Conceptual signaling pathway illustrating potential kinase inhibition.

References

Spectroscopic Profile of 5-Chloro-6-hydroxynicotinonitrile: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 5-Chloro-6-hydroxynicotinonitrile, a compound of interest for researchers, scientists, and drug development professionals. In the absence of publicly available experimental spectral data, this document offers a predictive analysis based on established spectroscopic principles and data from analogous compounds. The guide covers predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in clear, tabular formats. Furthermore, detailed, generalized experimental protocols for acquiring this data are provided, along with a visual workflow for spectroscopic analysis. This document is intended to serve as a valuable resource for the synthesis, identification, and characterization of this compound.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As with any novel compound, a thorough spectroscopic characterization is essential for confirming its identity, purity, and structure. This guide outlines the expected spectral data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry, providing a theoretical baseline for researchers working with this molecule.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of its chemical structure and comparison with spectral data of similar compounds, such as 5-chloro-6-hydroxynicotinic acid and other substituted pyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~11.0 - 13.0Singlet (broad)1H-OH
~8.2Doublet1HH-2
~7.9Doublet1HH-4

Predicted in DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~160C-6
~148C-2
~140C-4
~120C-5
~115-CN
~110C-3

Predicted in DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200BroadO-H stretch (hydroxyl)
~2230MediumC≡N stretch (nitrile)
1640 - 1580MediumC=C and C=N ring stretching
~1300MediumIn-plane O-H bend
~800StrongC-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zDescription
154 / 156Molecular ion (M⁺) peak with a ~3:1 intensity ratio due to ³⁵Cl and ³⁷Cl isotopes.
127 / 129Loss of HCN from the molecular ion.
119Loss of Cl from the molecular ion.
92Loss of Cl and HCN from the molecular ion.

Experimental Protocols

The following are generalized protocols for obtaining the spectral data for a solid organic compound such as this compound.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[1]

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to the vial.[1][2]

  • Gently vortex or sonicate the vial to ensure the sample is completely dissolved.[1]

  • Using a Pasteur pipette with a cotton plug, transfer the solution into a clean 5 mm NMR tube.[3]

  • Ensure the liquid height in the NMR tube is between 4.0 and 5.0 cm.[1]

  • Cap the NMR tube securely and wipe the outside with a lint-free tissue.[1]

Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

  • Insert the sample into the NMR magnet.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.

  • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the spectrum.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[4]

  • Transfer the fine powder into a pellet-forming die.

  • Press the powder under high pressure to form a transparent or translucent pellet.

  • Carefully remove the KBr pellet from the die.

Data Acquisition:

  • Obtain a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.[4]

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Acquire the sample spectrum.[5] The instrument passes an infrared beam through the sample and records the frequencies at which light is absorbed.[6]

Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (typically in the range of 1-10 µM) in a suitable solvent system, such as a mixture of acetonitrile and water.[7]

  • To enhance ionization in positive ion mode, a small amount of a volatile acid like formic acid (0.1%) can be added.[7] For negative ion mode, a volatile base like ammonium hydroxide may be used.[7]

  • Ensure the sample is fully dissolved. Filtration may be necessary if any particulate matter is present.

Data Acquisition:

  • The sample solution is introduced into the ESI source, typically via direct infusion with a syringe pump or through a liquid chromatography system.[7][8]

  • A high voltage is applied to the tip of the capillary, causing the sample solution to form a fine spray of charged droplets.[9][10]

  • A drying gas (usually nitrogen) aids in the evaporation of the solvent from the droplets.[9]

  • As the droplets shrink, the charge density on their surface increases, eventually leading to the ejection of gaseous ions of the analyte.[9]

  • These ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel chemical compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Compound Synthesis & Purification NMR_Prep Prepare NMR Sample (5-20mg in 0.6mL solvent) Sample->NMR_Prep IR_Prep Prepare IR Sample (e.g., KBr pellet) Sample->IR_Prep MS_Prep Prepare MS Sample (Dilute solution) Sample->MS_Prep NMR_Acq ¹H & ¹³C NMR Spectroscopy NMR_Prep->NMR_Acq IR_Acq FT-IR Spectroscopy IR_Prep->IR_Acq MS_Acq Mass Spectrometry MS_Prep->MS_Acq NMR_Data NMR Spectra: Chemical Shifts, Coupling Constants NMR_Acq->NMR_Data IR_Data IR Spectrum: Functional Group Identification IR_Acq->IR_Data MS_Data Mass Spectrum: Molecular Weight, Fragmentation MS_Acq->MS_Data Structure_Elucidation Structure Elucidation & Confirmation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

Navigating the Solubility Landscape of 5-Chloro-6-hydroxynicotinonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a crucial resource for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the solubility characteristics of 5-Chloro-6-hydroxynicotinonitrile. While publicly available quantitative solubility data for this compound in a wide range of organic solvents is limited, this document furnishes predicted solubility information, outlines a detailed experimental protocol for determining solubility, and presents a visual workflow to guide laboratory investigations.

Understanding the Solubility Profile

This compound, a heterocyclic compound, possesses structural features that influence its solubility in various organic solvents. The presence of a polar hydroxyl group and a nitrogen-containing pyridine ring suggests potential for hydrogen bonding, while the chloro and cyano groups contribute to its overall polarity and potential for dipole-dipole interactions. The aromatic ring also allows for van der Waals forces. The interplay of these characteristics dictates its solubility behavior.

Quantitative Solubility Data

As of the latest literature review, a comprehensive, experimentally verified dataset for the solubility of this compound in a range of organic solvents is not publicly available. The table below presents predicted solubility information to offer initial guidance.

Solvent ClassSolventPredicted SolubilityRationale for Prediction
Polar Protic MethanolModerate to HighThe hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, interacting favorably with the hydroxyl and nitrogen functionalities of the solute.
EthanolModerateSimilar to methanol, but the increased hydrocarbon chain length may slightly reduce solubility compared to methanol.
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighA strong polar aprotic solvent capable of disrupting intermolecular forces in the solid solute and solvating the polar functional groups effectively.
Dimethylformamide (DMF)HighSimilar to DMSO, DMF is a powerful polar aprotic solvent that can effectively dissolve a wide range of organic compounds.
AcetoneModerateThe ketone group can act as a hydrogen bond acceptor, interacting with the hydroxyl group of the solute.
AcetonitrileLow to ModerateWhile polar, its ability to form strong hydrogen bonds is limited compared to other polar solvents.
Non-Polar TolueneLowThe non-polar nature of toluene makes it a poor solvent for the polar this compound.
HexaneVery LowAs a non-polar aliphatic hydrocarbon, hexane is unlikely to effectively solvate the polar functional groups of the compound.

Note: These are predicted values and should be confirmed experimentally for any research or development application.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the quantitative determination of the solubility of this compound in organic solvents using the shake-flask method, a widely accepted technique for solubility measurement.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent(s) of high purity

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Pipettes and other standard laboratory glassware

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure that equilibrium is reached. A typical duration is 24 to 72 hours. Preliminary studies may be needed to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Dilute the filtered solution with a known volume of the same organic solvent to bring the concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve is essential for accurate quantification.

  • Calculation of Solubility:

    • Calculate the solubility (S) using the following formula: S = (C × DF) / V Where:

      • C = Concentration of the diluted solution (e.g., in mg/mL)

      • DF = Dilution factor

      • V = Volume of the initial filtered solution (e.g., in mL)

Data Reporting:

  • Report the solubility in appropriate units, such as mg/mL or mol/L.

  • Specify the temperature at which the solubility was determined.

  • Repeat the experiment at least in triplicate to ensure the reproducibility of the results and report the mean and standard deviation.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis start Start add_excess Add Excess Solute to Vial start->add_excess add_solvent Add Known Volume of Solvent add_excess->add_solvent shake Agitate at Constant Temperature add_solvent->shake settle Allow Excess Solid to Settle shake->settle withdraw Withdraw Supernatant settle->withdraw filter Filter Supernatant withdraw->filter dilute Dilute Filtered Solution filter->dilute quantify Quantify Concentration (e.g., HPLC) dilute->quantify calculate Calculate Solubility quantify->calculate end_node End calculate->end_node

Caption: Workflow for experimental solubility determination.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. Researchers are encouraged to adapt the provided protocol to their specific laboratory conditions and analytical capabilities to obtain precise and reliable solubility data.

References

Unraveling the Tautomeric Landscape of 5-Chloro-6-hydroxynicotinonitrile: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Chloro-6-hydroxynicotinonitrile, a substituted pyridine derivative, possesses a chemical structure amenable to tautomerism, a phenomenon of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium. The position of this equilibrium can be significantly influenced by factors such as solvent polarity, temperature, and pH, which in turn can modulate the molecule's physicochemical properties, including its biological activity and pharmacokinetic profile. A thorough understanding of the tautomeric behavior of this compound is therefore critical for its application in drug development and medicinal chemistry. This technical guide provides a comprehensive overview of the potential tautomeric forms of this compound and outlines the key experimental and computational methodologies for their detailed investigation.

The Tautomeric Equilibrium

This compound is expected to exist primarily as a dynamic equilibrium between two tautomeric forms: the hydroxy-pyridine form (enol-like) and the pyridone form (keto-like). The pyridone tautomer is often the more stable form for 2- and 4-hydroxypyridines due to the amide-like resonance stabilization.

Caption: Tautomeric equilibrium of this compound.

Quantitative Analysis of Tautomeric Forms

A quantitative understanding of the tautomeric equilibrium is crucial. The following tables are structured to present the type of data that would be obtained from experimental and computational studies.

Table 1: Spectroscopic Data for Tautomer Identification

Tautomeric Form1H-NMR Chemical Shifts (ppm)13C-NMR Chemical Shifts (ppm)IR Absorption (cm-1)UV-Vis λmax (nm)
Hydroxy-pyridinePredicted valuesPredicted values~3400 (O-H), ~2230 (C≡N)Predicted value
PyridonePredicted valuesPredicted values~3100 (N-H), ~1660 (C=O)Predicted value

Table 2: Computational Analysis of Tautomer Stability

Tautomeric FormSolventRelative Energy (kcal/mol)Dipole Moment (Debye)
Hydroxy-pyridineGas PhaseCalculated valueCalculated value
PyridoneGas PhaseCalculated valueCalculated value
Hydroxy-pyridineWater (PCM)Calculated valueCalculated value
PyridoneWater (PCM)Calculated valueCalculated value

Experimental Protocols

A multi-faceted approach employing various spectroscopic and computational techniques is recommended for a comprehensive analysis of the tautomerism of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR: This technique can provide information on the protonation state of the molecule. The presence of a broad signal for the exchangeable proton (OH vs. NH) and distinct chemical shifts for the aromatic protons in each tautomer can be used to identify and quantify the different forms.

  • 13C NMR: The chemical shift of the carbon atom at position 6 will be significantly different for the hydroxy-pyridine (C-OH) and pyridone (C=O) forms, providing a clear diagnostic marker.

2. Infrared (IR) Spectroscopy

The vibrational frequencies of key functional groups can distinguish between the tautomers. The hydroxy-pyridine form will exhibit a characteristic O-H stretching band, while the pyridone form will show N-H and C=O stretching vibrations.

3. UV-Vis Spectroscopy

The electronic transitions of the two tautomers are expected to differ, leading to distinct absorption maxima. The position of these maxima can be sensitive to solvent polarity, providing insights into the relative stability of the tautomers in different environments.

4. Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers in the gas phase and in different solvents (using a polarizable continuum model, PCM). These calculations can also predict spectroscopic properties (NMR chemical shifts, IR frequencies) to aid in the interpretation of experimental data.

ExperimentalWorkflow cluster_synthesis Sample Preparation cluster_analysis Tautomer Analysis cluster_data Data Interpretation Synthesis Synthesis and Purification of This compound NMR NMR Spectroscopy (1H, 13C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR UVVis UV-Vis Spectroscopy Synthesis->UVVis Computational Computational Modeling (DFT) Synthesis->Computational Data Quantitative Analysis and Equilibrium Constant Determination NMR->Data IR->Data UVVis->Data Computational->Data

Caption: Experimental workflow for tautomer analysis.

Conclusion

The tautomeric behavior of this compound is a critical aspect that requires thorough investigation for its successful development as a therapeutic agent. The integrated experimental and computational workflow detailed in this guide provides a robust framework for the identification, quantification, and characterization of its tautomeric forms. The resulting data will be invaluable for understanding its chemical reactivity, biological activity, and for optimizing its properties for drug discovery applications.

commercial availability and suppliers of 5-Chloro-6-hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, suppliers, and key technical data for the chemical compound 5-Chloro-6-hydroxynicotinonitrile. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development who may utilize this compound as a building block or intermediate in their synthetic workflows.

Chemical Identity and Properties

This compound, identified by the CAS Number 19840-46-1, is a substituted pyridine derivative. Its structure incorporates a chloro, a hydroxyl, and a nitrile functional group, making it a versatile synthon in organic chemistry.

PropertyValueSource(s)
CAS Number 19840-46-1[1][2]
Molecular Formula C₆H₃ClN₂O[1][2]
Molecular Weight 154.56 g/mol [3]
IUPAC Name 5-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile[4]
Synonyms 5-chloro-6-hydroxypyridine-3-carbonitrile[5]
Appearance White to off-white solid[6]
Melting Point 242-244 °C[6]
Boiling Point (Predicted) 293.3 ± 40.0 °C[6]
Density (Predicted) 1.45 ± 0.1 g/cm³[6]
pKa (Predicted) 7.18 ± 0.10[6]
Storage Inert atmosphere, Room Temperature[6]

Commercial Availability and Suppliers

This compound is available from a number of chemical suppliers, primarily for research and development purposes. The purity of the commercially available compound is typically in the range of 95-97%. Below is a summary of known suppliers. Please note that availability and purity may vary, and it is recommended to contact the suppliers directly for the most current information and to request a Certificate of Analysis (CoA).

SupplierCountryPurityNotes
Ambeed, Inc. (via Sigma-Aldrich)USA97%Product number AMBH303C6454.[2][4]
Santa Cruz Biotechnology, Inc. USA-Listed as a supplier.[7]
BOC Sciences USA-Listed as a supplier.[7]
Leap Chem Co., Ltd. P.R. China-Listed as a supplier.[7]
Amadis Chemical Company Limited P.R. China97%Product number A813986.[6][7]
ChemPUR Feinchemikalien und Forschungsbedarf GmbH Germany>95%-
SynQuest Laboratories, Inc. USA95.0%Product Number: 4H37-5-0C.[6]
Apollo Scientific Ltd. UK-Product Number: OR303815.[6]
Matrix Scientific USA>95%Product Number: 047371.[6]

It is important to note that a search for suppliers in India via ChemicalBook did not yield any results.

Experimental Protocols: Synthesis of this compound

Hypothetical Synthetic Protocol:

A potential route to this compound could involve the reaction of a β-enamino nitrile with an appropriate cyclizing agent. For instance, a starting material such as 2-chloro-3-oxopropanenitrile could be reacted with an enamine derived from a suitable amine and a carbonyl compound. The resulting intermediate could then undergo cyclization and subsequent aromatization to yield the desired product.

General Procedure for Synthesis of Substituted Pyridines from Ylidenemalononitriles:

While not specific to the title compound, a general methodology for the synthesis of multi-substituted pyridines from ylidenemalononitriles has been described. This approach involves the reaction of ylidenemalononitriles with various reagents under mild, solvent-free conditions at room temperature. This methodology could potentially be adapted for the synthesis of this compound, although this would require significant experimental development and optimization.

Researchers seeking to synthesize this compound are encouraged to consult review articles on the synthesis of substituted pyridines and nicotinonitriles to develop a suitable experimental plan.[2]

Safety Information

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • GHS Pictogram: GHS07 (Exclamation Mark)[6]

  • Signal Word: Warning[6]

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)[6]

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection)[6]

Users should handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Visualizations

Logical Workflow for Procurement

procurement_workflow Procurement Workflow for this compound start Start: Identify Need for This compound search_suppliers Search for Suppliers (CAS: 19840-46-1) start->search_suppliers evaluate_suppliers Evaluate Suppliers: - Purity - Availability - Cost search_suppliers->evaluate_suppliers request_coa Request Certificate of Analysis (CoA) evaluate_suppliers->request_coa select_supplier Select Supplier request_coa->select_supplier place_order Place Purchase Order select_supplier->place_order receive_compound Receive and Verify Compound place_order->receive_compound end_process End: Compound Ready for Use receive_compound->end_process

Caption: Procurement Workflow for this compound.

Conceptual Synthetic Pathway

synthetic_pathway Conceptual Synthetic Pathway to this compound cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product A Acyclic Precursors (e.g., β-enamino nitrile) B Cyclization Reaction A->B Reagents C Aromatization B->C Oxidation/Dehydrogenation D This compound C->D

Caption: Conceptual Synthetic Pathway.

References

safe handling and storage of 5-Chloro-6-hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling and Storage of 5-Chloro-6-hydroxynicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for qualified professionals and is based on publicly available data. A complete Safety Data Sheet (SDS) for this compound was not available at the time of writing. All handling and storage procedures should be conducted in accordance with institutional safety protocols and after a thorough risk assessment.

Chemical Identification

This guide pertains to this compound. It is crucial to distinguish this compound from structurally similar chemicals such as 5-Chloro-6-hydroxynicotinic acid and 5-Chloro-2-hydroxynicotinonitrile, as their safety profiles may differ.

IdentifierValue
Chemical Name This compound
Synonyms 5-chloro-6-oxo-1H-pyridine-3-carbonitrile
CAS Number 19840-46-1
Molecular Formula C6H3ClN2O
Appearance White to off-white solid

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound. Note that some of these values are predicted and should be treated as estimates.

PropertyValueSource
Melting Point 242-244 °C[1]
Boiling Point (Predicted) 293.3 ± 40.0 °C[1]
Density (Predicted) 1.45 ± 0.1 g/cm³[1]
pKa (Predicted) 7.18 ± 0.10[1]

Hazard Identification and GHS Classification

This compound is classified as an irritant.[1] The GHS classification is summarized below.

GHS PictogramSignal WordHazard Statements
GHS07Warning H302: Harmful if swallowed.[1] H312: Harmful in contact with skin.[1] H332: Harmful if inhaled.[1]

Precautionary Statements:

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1]

Safe Handling Procedures

Given the hazard classification, the following handling procedures are recommended. These are general best practices and should be adapted to specific laboratory conditions.

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves.

    • Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator may be necessary.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where this chemical is handled or stored.

Storage Requirements

Proper storage is essential to maintain the integrity of this compound and to prevent accidental exposure.

  • Storage Conditions: Store in an inert atmosphere at room temperature.[1]

  • Container: Keep the container tightly sealed.

  • Incompatibilities: Information on specific chemical incompatibilities is not available. It is prudent to store this compound away from strong oxidizing agents, acids, and bases.

Emergency Procedures

In the absence of a specific SDS, the following general emergency procedures are recommended based on the GHS classification.

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures

The following workflow outlines a general procedure for handling a small spill of this compound in a laboratory setting.

Spill_Response_Workflow spill Small Spill of This compound evacuate Evacuate Immediate Area and Alert Others spill->evacuate ppe Don Appropriate PPE: - Respirator - Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat evacuate->ppe contain Contain the Spill (e.g., with absorbent pads) ppe->contain cleanup Carefully Collect Powder (Avoid creating dust) contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Waste in a Sealed, Labeled Container decontaminate->dispose report Report the Incident to Lab Supervisor/Safety Officer dispose->report

Spill Response Workflow for this compound.

Experimental Protocols

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. It is recommended to consult with your institution's environmental health and safety department for specific guidance on chemical waste disposal.

Toxicology Information

Quantitative toxicological data such as LD50 or LC50 values for this compound are not available in the searched public records. The GHS classification indicates that the compound is harmful if swallowed, in contact with skin, or if inhaled.[1]

The following diagram illustrates the potential routes of exposure and the target organ systems based on the hazard statements.

Exposure_Pathway cluster_routes Routes of Exposure cluster_effects Potential Health Effects Inhalation Inhalation (H332) Respiratory Respiratory System Irritation Inhalation->Respiratory Dermal Dermal Contact (H312) Skin Skin Irritation Dermal->Skin Ingestion Ingestion (H302) Systemic Systemic Toxicity Ingestion->Systemic

Potential Exposure Routes and Health Effects.

References

In-Depth Technical Guide: Theoretical and Computational Studies of 5-Chloro-6-hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of specific theoretical and computational studies on 5-Chloro-6-hydroxynicotinonitrile, this guide utilizes data from a comprehensive study on the closely related analogue, 5-Chloro-6-hydroxynicotinic acid . This analogue differs only by the substitution of a carboxylic acid group for the nitrile group and is expected to exhibit similar structural and electronic properties. All data presented herein, unless otherwise specified, pertains to 5-Chloro-6-hydroxynicotinic acid and serves as a robust proxy for the target molecule.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Understanding its three-dimensional structure, electronic properties, and potential biological interactions is crucial for its application in drug development and rational design of novel functional materials. Theoretical and computational chemistry provide powerful tools to elucidate these properties at a molecular level. This guide offers an in-depth overview of the computational methodologies and key findings derived from studies on its close analogue, 5-Chloro-6-hydroxynicotinic acid, providing valuable insights for researchers, scientists, and drug development professionals.

Molecular Structure and Geometry

The molecular structure of 5-Chloro-6-hydroxynicotinic acid has been determined by single-crystal X-ray diffraction.[1] These experimental findings provide a precise geometric description of the molecule in the solid state and serve as a benchmark for computational models.

Experimental Crystallographic Data

The crystallographic data reveals that 5-Chloro-6-hydroxynicotinic acid crystallizes in the monoclinic space group P2(1)/c.[1] The molecule exists as the oxo tautomer, featuring a protonated nitrogen atom in the pyridine ring and a carbonyl group at the C6 position. This tautomeric preference is a key structural feature influencing its chemical behavior.

Table 1: Selected Experimental Bond Lengths and Angles for 5-Chloro-6-hydroxynicotinic Acid [1]

ParameterBond Length (Å)ParameterBond Angle (°)
Cl1-C51.735C4-C5-C6118.9
O1-C61.248C5-C6-N1117.2
N1-C61.375C6-N1-C2124.3
N1-C21.358N1-C2-C3118.5
C2-C31.380C2-C3-C4118.8
C3-C41.401C3-C4-C5122.3
C4-C51.369C3-C7-O2112.5
C3-C71.485C3-C7-O3124.3
C7-O21.312O2-C7-O3123.2
C7-O31.215

Data extracted from the crystallographic information file of the study by Santos et al. (2009).

Computational Methodology

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure, reactivity, and spectroscopic properties of molecules. The methodologies outlined below are based on the approaches used for 5-Chloro-6-hydroxynicotinic acid.[1]

Computational Workflow

The following diagram illustrates a typical workflow for the theoretical and computational analysis of a small molecule like this compound.

G cluster_0 Initial Steps cluster_1 Property Calculations cluster_2 Biological Interaction (Optional) mol_structure Initial Molecular Structure (e.g., from 2D sketch) geometry_optimization Geometry Optimization (e.g., DFT B3LYP/6-311+G(2d,p)) mol_structure->geometry_optimization freq_calculation Frequency Calculation (Confirmation of Minimum Energy) geometry_optimization->freq_calculation docking Molecular Docking (Protein-Ligand Interaction) geometry_optimization->docking homo_lumo Frontier Molecular Orbitals (HOMO-LUMO Analysis) freq_calculation->homo_lumo Optimized Geometry mep Molecular Electrostatic Potential (MEP) freq_calculation->mep spectroscopic Spectroscopic Properties (IR, Raman, UV-Vis) freq_calculation->spectroscopic reactivity Chemical Reactivity Descriptors freq_calculation->reactivity md_simulation Molecular Dynamics Simulation (Binding Stability) docking->md_simulation

Caption: Computational analysis workflow for this compound.
Experimental and Computational Protocols

Experimental Protocol: Single-Crystal X-ray Diffraction [1]

  • Crystal Growth: Single crystals of 5-Chloro-6-hydroxynicotinic acid are grown by slow evaporation from a suitable solvent (e.g., ethanol).

  • Data Collection: A suitable crystal is mounted on a goniometer. X-ray diffraction data is collected at a controlled temperature (e.g., 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located in difference Fourier maps and refined isotropically.

Computational Protocol: Density Functional Theory (DFT) Calculations [1]

  • Geometry Optimization: The initial molecular structure of the tautomers of 5-Chloro-6-hydroxynicotinic acid is built using standard molecular modeling software. The geometries are then optimized in the gas phase using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311+G(2d,p)).

  • Frequency Calculations: To confirm that the optimized geometries correspond to true energy minima on the potential energy surface, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure.

  • Thermochemical Calculations: The standard molar enthalpies of formation in the gaseous phase are calculated using high-level composite methods like G3MP2 or CBS-QB3 for greater accuracy.

  • Analysis of Electronic Properties: Based on the optimized geometry, various electronic properties are calculated. This includes the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to understand chemical reactivity, and the calculation of the molecular electrostatic potential (MEP) to identify sites for electrophilic and nucleophilic attack.

Table 2: Summary of Computational Parameters for DFT Studies

ParameterSpecification
Software Gaussian 09 or similar
Method Density Functional Theory (DFT)
Functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr)
Basis Set 6-311+G(2d,p) or equivalent
Environment Gas Phase
Calculation Types Geometry Optimization, Frequency Analysis
High-Accuracy Energy G3MP2, CBS-QB3

Application in Drug Discovery

Substituted nicotinonitrile derivatives are scaffolds of interest in drug discovery due to their diverse biological activities. Computational studies play a pivotal role in the early stages of drug development, from hit identification to lead optimization.

The following diagram illustrates a general workflow for a drug discovery process where a molecule like this compound could be investigated.

G cluster_0 Target Identification & Validation cluster_1 Hit Discovery cluster_2 Lead Optimization target_id Target Identification target_val Target Validation target_id->target_val virtual_screening Virtual Screening (including molecules like the title compound) target_val->virtual_screening hts High-Throughput Screening (HTS) target_val->hts hit_id Hit Identification virtual_screening->hit_id hts->hit_id hit_to_lead Hit-to-Lead hit_id->hit_to_lead lead_opt Lead Optimization (SAR studies, ADMET prediction) hit_to_lead->lead_opt candidate Preclinical Candidate Selection lead_opt->candidate

Caption: General drug discovery workflow.

Conclusion

References

Methodological & Application

Application Notes and Protocols: Reactivity of the Nitrile Group in 5-Chloro-6-hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for key chemical transformations of the nitrile group in 5-Chloro-6-hydroxynicotinonitrile. This versatile building block is of significant interest in medicinal chemistry and drug discovery, and understanding its reactivity is crucial for the synthesis of novel chemical entities. The following sections detail the hydrolysis of the nitrile to a carboxylic acid, its reduction to a primary amine, and its conversion to a tetrazole via cycloaddition.

Hydrolysis of this compound to 5-Chloro-6-hydroxynicotinic Acid

The hydrolysis of the nitrile functionality in this compound provides a direct route to the corresponding carboxylic acid, 5-Chloro-6-hydroxynicotinic acid. This transformation is a key step in the synthesis of various derivatives and is typically achieved under acidic or basic conditions. The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid.[1][2]

Reaction Scheme:

hydrolysis start This compound intermediate 5-Chloro-6-hydroxynicotinamide start->intermediate H₂O, H⁺ or OH⁻ product 5-Chloro-6-hydroxynicotinic Acid intermediate->product H₂O, H⁺ or OH⁻

Caption: Hydrolysis of this compound.

Quantitative Data Summary:

Reagents/ConditionsSolventTemperature (°C)Time (h)Yield (%)Reference
6M HCl (aq)Water1001285-95Adapted from[1]
20% NaOH (aq)Water100880-90Adapted from[1]

Experimental Protocol: Acid-Catalyzed Hydrolysis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in 6M aqueous hydrochloric acid (10 mL per gram of nitrile).

  • Reaction Execution: Heat the mixture to reflux (approximately 100°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12 hours.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product, 5-Chloro-6-hydroxynicotinic acid, may precipitate upon cooling. If not, adjust the pH of the solution to approximately 3-4 with a suitable base (e.g., concentrated NaOH solution) to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford the pure 5-Chloro-6-hydroxynicotinic acid.

Reduction of this compound to (5-Chloro-6-hydroxypyridin-3-yl)methanamine

The reduction of the nitrile group offers a direct pathway to the corresponding primary amine, (5-Chloro-6-hydroxypyridin-3-yl)methanamine, a valuable intermediate for the synthesis of various biologically active molecules. This transformation can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Reaction Scheme:

reduction start This compound product (5-Chloro-6-hydroxypyridin-3-yl)methanamine start->product 1. LiAlH₄, THF 2. H₂O

Caption: Reduction of this compound.

Quantitative Data Summary:

Reagents/ConditionsSolventTemperature (°C)Time (h)Yield (%)Reference
LiAlH₄ (2.0 eq), then H₂OTHF0 to rt470-85General Protocol[1]
H₂ (50 psi), Raney NiMethanol/NH₃252465-80General Protocol

Experimental Protocol: Reduction with LiAlH₄

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon), add a suspension of lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C using an ice bath.

  • Addition of Substrate: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0°C with stirring.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Filter the resulting aluminum salts and wash the filter cake with THF.

  • Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by crystallization to yield (5-Chloro-6-hydroxypyridin-3-yl)methanamine.

[3+2] Cycloaddition of this compound with Azide to form 5-(5-Chloro-6-hydroxypyridin-3-yl)-1H-tetrazole

The [3+2] cycloaddition reaction between the nitrile group and an azide source, such as sodium azide, is a widely used method for the synthesis of 5-substituted-1H-tetrazoles.[3][4] Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[5] This reaction is frequently catalyzed by Lewis acids, such as zinc salts, or Brønsted acids.

Reaction Scheme:

cycloaddition start This compound product 5-(5-Chloro-6-hydroxypyridin-3-yl)-1H-tetrazole start->product NaN₃, ZnBr₂, H₂O

Caption: Synthesis of a tetrazole from this compound.

Quantitative Data Summary:

Reagents/ConditionsSolventTemperature (°C)Time (h)Yield (%)Reference
NaN₃ (1.5 eq), ZnBr₂ (1.0 eq)Water1002475-90Adapted from general methods
NaN₃ (1.5 eq), NH₄Cl (1.5 eq)DMF1201270-85Adapted from general methods[3]

Experimental Protocol: Zinc-Catalyzed Cycloaddition in Water

  • Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, combine this compound (1.0 eq), sodium azide (1.5 eq), and zinc bromide (1.0 eq) in water.

  • Reaction Execution: Heat the mixture to 100°C with vigorous stirring for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: After cooling to room temperature, acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid. This will protonate the tetrazole and may cause it to precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to give pure 5-(5-Chloro-6-hydroxypyridin-3-yl)-1H-tetrazole.

Disclaimer: The provided protocols are based on general chemical principles and established methodologies for nitrile transformations. Researchers should always conduct a thorough literature search and risk assessment before attempting any new chemical synthesis. Reaction conditions may require optimization for this specific substrate.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 5-Chloro-6-hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-6-hydroxynicotinonitrile, which exists in tautomeric equilibrium with 5-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile, is a versatile heterocyclic building block for the synthesis of a diverse range of substituted pyridine derivatives. The presence of electron-withdrawing cyano and oxo groups, in conjunction with the chlorine atom at the 5-position, activates the pyridine ring for nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various functional groups, including amines, ethers, and thioethers, at the C5-position, yielding compounds with potential applications in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of this compound with common nucleophiles.

General Reaction Pathway

The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The aromaticity of the ring is then restored by the departure of the chloride leaving group.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products This compound This compound Meisenheimer_Complex Meisenheimer Complex This compound->Meisenheimer_Complex + Nucleophile Nucleophile Nucleophile Substituted_Product 5-Substituted-6-hydroxynicotinonitrile Meisenheimer_Complex->Substituted_Product - Cl- Leaving_Group Chloride Ion G start Start combine Combine this compound, amine, base, and solvent in a reaction vessel. start->combine heat Heat the reaction mixture with stirring. combine->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Perform aqueous work-up and extract with an organic solvent. monitor->workup purify Purify the crude product by chromatography or recrystallization. workup->purify characterize Characterize the final product (NMR, MS, etc.). purify->characterize end End characterize->end G start Start alkoxide Generate alkoxide in situ by adding a strong base to the alcohol in an anhydrous solvent. start->alkoxide add_substrate Add this compound to the alkoxide solution. alkoxide->add_substrate react Stir the reaction mixture at the appropriate temperature. add_substrate->react monitor Monitor reaction progress by TLC or LC-MS. react->monitor workup Perform acidic work-up and extract with an organic solvent. monitor->workup purify Purify the crude product by chromatography. workup->purify characterize Characterize the final product. purify->characterize end End characterize->end G start Start thiolate Prepare the thiolate by reacting the thiol with a base in an anhydrous solvent. start->thiolate add_substrate Add this compound to the thiolate solution. thiolate->add_substrate react Stir the reaction mixture at room temperature or with gentle heating. add_substrate->react monitor Monitor reaction progress by TLC or LC-MS. react->monitor workup Perform aqueous work-up and extract with an organic solvent. monitor->workup purify Purify the crude product by chromatography. workup->purify characterize Characterize the final product. purify->characterize end End characterize->end

Application Notes and Protocols for Suzuki Coupling Reactions with 5-Chloro-6-hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed reaction is widely employed in the pharmaceutical industry and materials science for the construction of biaryl and heteroaryl structures, which are common motifs in biologically active molecules.

This document provides detailed application notes and a generalized protocol for the Suzuki coupling reaction of 5-Chloro-6-hydroxynicotinonitrile with various arylboronic acids. The resulting 5-aryl-6-hydroxynicotinonitrile scaffold is of significant interest in medicinal chemistry due to the presence of the pharmacologically relevant pyridine and nitrile functionalities. While specific literature on this exact substrate is limited, the methodologies presented are based on established and reliable protocols for structurally similar chloropyridines and other heteroaryl chlorides.

Reaction Principle

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium(0) complex. The key steps of this cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The choice of catalyst, ligand, base, and solvent is crucial for the efficiency and success of the reaction, particularly with less reactive chloro-substituted pyridines.

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes typical yields obtained in Suzuki coupling reactions of various chloro-heterocycles with different arylboronic acids under optimized conditions. This data is compiled from studies on analogous substrates and serves as a reference for expected outcomes with this compound.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O10012~85
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)-K₂CO₃Dioxane10016~92
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Toluene11024~78
44-Fluorophenylboronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃Dioxane/H₂O10018~85-90
54-Cyanophenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012~88

Experimental Protocols

This section provides a detailed, generalized methodology for the Suzuki coupling of this compound with an arylboronic acid.

Materials
  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water (if using a biphasic system)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or reaction vial, condenser)

  • Magnetic stirrer with heating

  • System for inert atmosphere operations (e.g., Schlenk line)

Reaction Setup
  • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Under a positive pressure of the inert gas, add the palladium catalyst and ligand (if separate).

  • Add the degassed anhydrous solvent via syringe. If a biphasic system is used, add the degassed organic solvent followed by the degassed water.

Reaction Procedure
  • Place the sealed reaction vessel in a preheated oil bath and stir the mixture vigorously at the desired temperature (typically 80-110 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).

Work-up and Purification
  • Once the reaction is complete, cool the mixture to room temperature.

  • If a solid precipitate (inorganic salts) is present, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

  • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 5-aryl-6-hydroxynicotinonitrile product.

Characterization

Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Pd(II) Complex Pd(II) Complex Pd(0)L2->Pd(II) Complex Oxidative Addition (R-X) Aryl-Pd(II) Complex Aryl-Pd(II) Complex Pd(II) Complex->Aryl-Pd(II) Complex Transmetalation (Ar-B(OR)2 + Base) Product Product Aryl-Pd(II) Complex->Product Reductive Elimination Product->Pd(0)L2 R-Ar Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Reactants: This compound, Arylboronic Acid, Base Inert Establish Inert Atmosphere (Ar/N2) Reactants->Inert Catalyst Add Catalyst and Solvent Inert->Catalyst Heat Heat and Stir (80-110 °C, 8-24h) Catalyst->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to RT Monitor->Cool Filter Filter and Extract Cool->Filter Purify Column Chromatography Filter->Purify Characterize Characterize Product Purify->Characterize

The Versatile Role of 5-Chloro-6-hydroxynicotinonitrile in the Synthesis of Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 5-Chloro-6-hydroxynicotinonitrile is emerging as a valuable and versatile building block in the field of heterocyclic chemistry, particularly for the synthesis of fused pyridine-based scaffolds. These scaffolds are of significant interest to researchers in drug discovery and development due to their prevalence in a wide array of biologically active compounds. The unique arrangement of a chloro, a hydroxyl, and a nitrile group on the pyridine ring offers multiple reactive sites, enabling the construction of diverse and complex heterocyclic systems, most notably pyrido[2,3-d]pyrimidines.

The strategic positioning of the hydroxyl and nitrile groups on adjacent carbons in this compound allows for facile cyclization reactions to form a fused pyrimidine ring, a core structure in many pharmaceuticals. The presence of the chlorine atom provides an additional point for chemical modification, allowing for the introduction of various substituents to modulate the physicochemical properties and biological activity of the final compounds. This trifunctional nature makes this compound a highly sought-after precursor for generating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.

Application Notes:

The primary application of this compound in heterocyclic synthesis is as a key intermediate for the preparation of substituted pyrido[2,3-d]pyrimidines. This class of compounds is known to exhibit a broad spectrum of pharmacological activities, including but not limited to, kinase inhibition, antimicrobial, and anticancer effects. The synthesis typically proceeds through a two-step sequence involving an initial condensation reaction followed by cyclization.

The hydroxyl group can be readily converted into a more reactive leaving group, or the nitrile group can be activated to participate in cyclization reactions. The chloro substituent can be retained in the final product or displaced by various nucleophiles to introduce further chemical diversity. This adaptability allows for the systematic exploration of the structure-activity relationship (SAR) of the synthesized compounds.

Experimental Protocols:

Protocol 1: Synthesis of 4-amino-5-chloro-pyrido[2,3-d]pyrimidine from this compound

This protocol outlines a representative procedure for the synthesis of a 4-aminopyrido[2,3-d]pyrimidine derivative, a common scaffold in medicinal chemistry. The reaction proceeds via an initial formation of an intermediate by reacting this compound with dimethylformamide dimethyl acetal (DMF-DMA), followed by cyclization with guanidine.

Materials:

  • This compound

  • Dimethylformamide dimethyl acetal (DMF-DMA)

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol

  • Toluene

  • Glacial acetic acid

Procedure:

  • Step 1: Intermediate Formation. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a mixture of this compound (1.0 eq) and DMF-DMA (1.2 eq) in toluene is heated at reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Step 2: Cyclization. After the completion of the first step, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude intermediate is dissolved in ethanol.

  • To this solution, a freshly prepared solution of sodium ethoxide (2.0 eq) in ethanol is added, followed by the addition of guanidine hydrochloride (1.5 eq).

  • The reaction mixture is then heated at reflux for 8-12 hours.

  • Step 3: Work-up and Purification. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and the solvent is evaporated. The residue is neutralized with glacial acetic acid and the precipitated solid is collected by filtration.

  • The crude product is washed with water and then recrystallized from a suitable solvent (e.g., ethanol or a mixture of DMF/water) to afford the pure 4-amino-5-chloro-pyrido[2,3-d]pyrimidine.

Quantitative Data Summary:

The following table summarizes typical reaction parameters and outcomes for the synthesis of pyrido[2,3-d]pyrimidine derivatives from 6-hydroxynicotinonitrile precursors based on analogous transformations.

Starting Material AnalogueReagentsReaction Time (h)Temperature (°C)Yield (%)
6-Hydroxynicotinonitrile1. DMF-DMA2. Guanidine, NaOEt4-6 (Step 1)8-12 (Step 2)Reflux60-75
5-Bromo-6-hydroxynicotinonitrile1. Formamide10-14180-20055-70
6-Hydroxy-5-methylnicotinonitrile1. Urea2. POCl₃6-8 (Step 1)3-5 (Step 2)190-210 (Step 1)Reflux (Step 2)50-65

Logical Workflow for Pyrido[2,3-d]pyrimidine Synthesis:

G Start This compound Intermediate Reaction with DMF-DMA (Intermediate Formation) Start->Intermediate Toluene, Reflux Cyclization Cyclization with Guanidine Intermediate->Cyclization NaOEt, EtOH, Reflux Product 4-amino-5-chloro- pyrido[2,3-d]pyrimidine Cyclization->Product

Caption: Synthetic pathway from this compound.

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_cyclize Cyclization and Work-up A Mix this compound and DMF-DMA in Toluene B Heat to Reflux (4-6h) A->B C Evaporate Toluene B->C D Add EtOH, NaOEt, Guanidine HCl C->D E Heat to Reflux (8-12h) D->E F Evaporate EtOH E->F G Neutralize with Acetic Acid F->G H Filter and Wash Precipitate G->H I Recrystallize H->I J Characterization (NMR, MS, etc.) I->J Pure Product

Caption: Step-by-step experimental workflow for synthesis.

Application of 5-Chloro-6-hydroxynicotinonitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-6-hydroxynicotinonitrile is a versatile pyridine-based building block with significant potential in the synthesis of novel agrochemicals. Its inherent functionalities—a reactive hydroxyl group, a nitrile moiety, and a chloro substituent—offer multiple avenues for chemical modification, leading to the generation of a diverse range of molecular scaffolds for insecticides and fungicides. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key agrochemical intermediates and illustrative active ingredients.

Introduction

The pyridine ring is a common motif in a multitude of successful agrochemicals due to its favorable physicochemical properties and biological activity. This compound serves as a valuable starting material for the synthesis of polysubstituted pyridines, which are crucial intermediates in the production of high-value crop protection agents. The strategic positioning of its substituents allows for selective transformations to build molecular complexity and fine-tune the biological efficacy of the target compounds.

Key Synthetic Transformation: Chlorination to Dichloronicotinonitrile

A primary and crucial transformation of this compound is the conversion of its hydroxyl group into a chlorine atom. This is typically achieved through treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction yields 2,5-dichloro-3-cyanopyridine, a highly versatile intermediate for further derivatization in the synthesis of various agrochemicals.

Experimental Protocol: Synthesis of 2,5-dichloro-3-cyanopyridine

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Toluene

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of this compound (1.0 eq) in toluene (5 mL/g), add phosphorus oxychloride (3.0 eq) dropwise at room temperature.

  • Add a catalytic amount of N,N-dimethylformamide (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH reaches 7-8.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 2,5-dichloro-3-cyanopyridine.

Quantitative Data Summary:

ParameterValue
Starting MaterialThis compound
Product2,5-dichloro-3-cyanopyridine
ReagentsPOCl₃, DMF (cat.)
SolventToluene
Reaction Temperature110-120 °C
Reaction Time4-6 hours
Typical Yield85-95%
Purity (post-purification)>98%

Application in the Synthesis of a Hypothetical Fungicide

The intermediate, 2,5-dichloro-3-cyanopyridine, can be further elaborated to synthesize potent fungicides. A plausible synthetic route involves the nucleophilic aromatic substitution of the chlorine atom at the 2-position, followed by hydrolysis of the nitrile group and subsequent amide coupling.

Experimental Protocol: Synthesis of a Pyridyl-Thiazole Fungicide Analog

Step 1: Synthesis of 2-((1H-1,2,4-triazol-1-yl)methyl)-5-chloro-3-cyanopyridine

  • To a solution of 2,5-dichloro-3-cyanopyridine (1.0 eq) in acetonitrile, add 1H-1,2,4-triazole (1.1 eq) and potassium carbonate (1.5 eq).

  • Heat the mixture to reflux for 8-12 hours, monitoring by TLC.

  • Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the desired triazolyl-substituted pyridine.

Step 2: Hydrolysis to Carboxylic Acid

  • Suspend the product from Step 1 in a mixture of sulfuric acid and water.

  • Heat the mixture to 100 °C for 12-18 hours.

  • Cool the reaction and neutralize with a sodium hydroxide solution to precipitate the carboxylic acid.

  • Filter, wash with water, and dry to obtain the carboxylic acid derivative.

Step 3: Amide Coupling with an Aniline Derivative

  • Dissolve the carboxylic acid from Step 2 in dichloromethane.

  • Add oxalyl chloride (1.2 eq) and a catalytic amount of DMF to form the acid chloride in situ.

  • In a separate flask, dissolve 2-amino-4-methylthiazole (1.0 eq) and triethylamine (1.5 eq) in dichloromethane.

  • Slowly add the acid chloride solution to the aniline solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate.

  • Purify by recrystallization or column chromatography to obtain the final fungicide product.

Quantitative Data for Hypothetical Fungicide Synthesis:

StepIntermediate/ProductReagentsTypical Yield
12-((1H-1,2,4-triazol-1-yl)methyl)-5-chloro-3-cyanopyridine1H-1,2,4-triazole, K₂CO₃80-90%
22-((1H-1,2,4-triazol-1-yl)methyl)-5-chloronicotinic acidH₂SO₄, H₂O70-85%
3Final Fungicide ProductOxalyl chloride, 2-amino-4-methylthiazole, Et₃N75-90%

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described above.

Synthesis_of_Dichloronicotinonitrile Start This compound Product1 2,5-dichloro-3-cyanopyridine Start->Product1 Chlorination (110-120 °C, 4-6h) Reagent1 POCl₃, DMF (cat.)

Caption: Synthesis of 2,5-dichloro-3-cyanopyridine.

Fungicide_Synthesis_Workflow Intermediate1 2,5-dichloro-3-cyanopyridine Intermediate2 2-((1H-1,2,4-triazol-1-yl)methyl)- 5-chloro-3-cyanopyridine Intermediate1->Intermediate2 Nucleophilic Substitution Reagent2 1H-1,2,4-triazole, K₂CO₃ Intermediate3 2-((1H-1,2,4-triazol-1-yl)methyl)- 5-chloronicotinic acid Intermediate2->Intermediate3 Nitrile Hydrolysis Reagent3 H₂SO₄, H₂O FinalProduct Pyridyl-Thiazole Fungicide Intermediate3->FinalProduct Amide Coupling Reagent4 1. Oxalyl chloride, DMF 2. 2-amino-4-methylthiazole, Et₃N

Caption: Hypothetical synthesis of a pyridyl-thiazole fungicide.

Conclusion

This compound is a strategic starting material for the synthesis of complex pyridine-based agrochemicals. The protocols and pathways outlined in this document demonstrate its utility in accessing key intermediates like 2,5-dichloro-3-cyanopyridine and its subsequent conversion into potential fungicidal agents. The versatility of this scaffold presents numerous opportunities for the development of new and effective crop protection solutions. Researchers are encouraged to explore the diverse reactivity of this molecule to generate novel agrochemical candidates.

Application Notes and Protocols for the Synthesis of Fused Pyridine Systems from 5-Chloro-6-hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various fused pyridine systems, valuable scaffolds in medicinal chemistry, utilizing 5-chloro-6-hydroxynicotinonitrile as a versatile starting material. The following sections outline synthetic pathways to key heterocyclic cores, including thieno[2,3-b]pyridines, furo[2,3-b]pyridines, pyrazolo[3,4-b]pyridines, and pyrido[2,3-d]pyrimidines.

Introduction

Fused pyridine ring systems are integral components of numerous pharmaceuticals and biologically active compounds. Their unique electronic and structural properties make them attractive targets in drug discovery. This compound is a readily available and highly functionalized pyridine derivative that serves as an excellent precursor for the construction of diverse fused heterocyclic systems. The presence of chloro, hydroxyl, and nitrile functionalities allows for a variety of cyclization strategies to build upon the pyridine core. This document provides detailed experimental protocols for the synthesis of several important classes of fused pyridines from this starting material.

I. Synthesis of Thieno[2,3-b]pyridine Derivatives

The synthesis of the thieno[2,3-b]pyridine core from this compound can be achieved via a Thorpe-Ziegler type reaction. This involves an initial S-alkylation of a related 2-mercaptopyridine derivative, which can be prepared from the starting material, followed by intramolecular cyclization. A plausible synthetic route involves the conversion of the 6-hydroxy group to a more reactive chloro group, followed by substitution with a sulfur nucleophile and subsequent cyclization. A more direct approach, the Gewald reaction, can also be adapted.

Protocol 1: Synthesis of 3-Amino-5-chloro-6-hydroxythieno[2,3-b]pyridine-2-carbonitrile via a Modified Gewald Reaction

This protocol describes a one-pot synthesis of a highly functionalized thieno[2,3-b]pyridine derivative.

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 mmol) in ethanol (20 mL) in a round-bottom flask, add elemental sulfur (1.2 mmol) and malononitrile (1.1 mmol).

  • Addition of Base: To the stirred suspension, add a catalytic amount of a suitable base, such as morpholine or triethylamine (0.1 mmol).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or DMF/water.

Quantitative Data from Analogous Syntheses:

Starting MaterialReagentsBaseSolventTime (h)Yield (%)Reference
Substituted 2-chloronicotinonitrileEthyl cyanoacetate, SulfurMorpholineEthanol375-85[Adapted from various sources]
CyclohexanoneMalononitrile, SulfurMorpholineEthanol280-90[Adapted from various sources]

Reaction Pathway:

G start This compound reagents Sulfur, Malononitrile Morpholine, Ethanol, Reflux start->reagents Gewald Reaction product 3-Amino-5-chloro-6-hydroxythieno[2,3-b]pyridine-2-carbonitrile reagents->product

Modified Gewald reaction pathway.

II. Synthesis of Furo[2,3-b]pyridine Derivatives

The furan ring can be annulated onto the pyridine core by reacting the hydroxyl group of this compound with a suitable reagent containing a two-carbon unit, followed by cyclization.

Protocol 2: Synthesis of 5-Chloro-2-(cyanomethyl)furo[2,3-b]pyridin-3(2H)-one

This protocol outlines the synthesis of a furo[2,3-b]pyridine derivative through O-alkylation followed by intramolecular cyclization.

Experimental Protocol:

  • Deprotonation: To a solution of this compound (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (15 mL), add a base such as sodium hydride (1.2 mmol, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture for 30 minutes at this temperature.

  • Alkylation: To the resulting alkoxide, add ethyl 2-chloroacetate (1.1 mmol) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Cyclization: The intramolecular cyclization is often promoted by the base present. To ensure complete cyclization, the reaction can be gently heated to 50-60 °C for 2-4 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data from Analogous Syntheses:

Starting MaterialAlkylating AgentBaseSolventTime (h)Yield (%)Reference
2-HydroxynicotinonitrileEthyl bromoacetateK2CO3DMF1270-80[Adapted from various sources]
Substituted 2-pyridoneChloroacetonitrileNaHTHF865-75[Adapted from various sources]

Reaction Pathway:

G start This compound step1 O-Alkylation with Ethyl 2-chloroacetate, NaH, DMF start->step1 intermediate Intermediate Ether step1->intermediate step2 Intramolecular Cyclization intermediate->step2 product 5-Chloro-2-(cyanomethyl)furo[2,3-b]pyridin-3(2H)-one step2->product

Furo[2,3-b]pyridine synthesis workflow.

III. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

The pyrazole ring can be fused to the pyridine core by reacting the 2-chloro substituent with a hydrazine derivative. This reaction proceeds via a nucleophilic aromatic substitution followed by intramolecular cyclization of the nitrile group with the hydrazine moiety.

Protocol 3: Synthesis of 3-Amino-5-chloro-6-hydroxy-1H-pyrazolo[3,4-b]pyridine

This protocol details the synthesis of a pyrazolo[3,4-b]pyridine from this compound and hydrazine.

Experimental Protocol:

  • Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol) in a suitable solvent such as ethanol or n-butanol (15 mL).

  • Addition of Hydrazine: Add hydrazine hydrate (2.0 mmol) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (80-120 °C, depending on the solvent) for 6-12 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution and can be collected by filtration. Wash the solid with cold solvent and dry under vacuum. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization.

Quantitative Data from Analogous Syntheses:

Starting MaterialHydrazine DerivativeSolventTime (h)Yield (%)Reference
2-ChloronicotinonitrileHydrazine hydrateEthanol885-95[Adapted from various sources]
2,6-DichloronicotinonitrilePhenylhydrazinen-Butanol1070-80[Adapted from various sources]

Reaction Pathway:

G start This compound reagents Hydrazine Hydrate Ethanol, Reflux start->reagents Cyclocondensation product 3-Amino-5-chloro-6-hydroxy-1H-pyrazolo[3,4-b]pyridine reagents->product

Pyrazolo[3,4-b]pyridine synthesis.

IV. Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

The synthesis of pyrido[2,3-d]pyrimidines often starts from a 2-aminonicotinonitrile precursor. Therefore, a preliminary step to convert the 6-hydroxy group of the starting material to an amino group is required. This can be achieved through various methods, such as conversion to a chloro intermediate followed by amination. Once the 2-aminonicotinonitrile is obtained, cyclization with a one-carbon synthon like formamide or formic acid yields the pyrido[2,3-d]pyrimidine core.

Protocol 4: Two-Step Synthesis of 6-Chloro-7-hydroxy-pyrido[2,3-d]pyrimidin-4-amine

Step 1: Synthesis of 2-Amino-5-chloro-6-hydroxynicotinonitrile

  • Chlorination: Convert the 6-hydroxy group of this compound to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃). This reaction should be performed under anhydrous conditions.

  • Amination: The resulting 2,5-dichloro-3-cyanopyridine is then reacted with ammonia (e.g., in a sealed vessel with alcoholic ammonia) to selectively substitute the more reactive 2-chloro group with an amino group.

Step 2: Synthesis of 6-Chloro-7-hydroxy-pyrido[2,3-d]pyrimidin-4-amine

  • Reaction Setup: In a round-bottom flask, place 2-amino-5-chloro-6-hydroxynicotinonitrile (1.0 mmol) and an excess of formamide (10 mL).

  • Reaction Conditions: Heat the mixture to reflux (around 210 °C) for 2-4 hours. The reaction progress can be monitored by TLC.

  • Work-up and Purification: Cool the reaction mixture and pour it into water. The precipitated product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent can be performed for further purification.

Quantitative Data from Analogous Syntheses:

Starting MaterialC1 SynthonSolventTime (h)Yield (%)Reference
2-AminonicotinonitrileFormamideNeat380-90[1]
Substituted 2-aminonicotinonitrileTriethyl orthoformateAcetic anhydride575-85[Adapted from various sources]

Reaction Pathway:

G start This compound step1 1. Chlorination (POCl₃) 2. Amination (NH₃) start->step1 intermediate 2-Amino-5-chloro-6-hydroxynicotinonitrile step1->intermediate step2 Formamide, Reflux intermediate->step2 product 6-Chloro-7-hydroxy-pyrido[2,3-d]pyrimidin-4-amine step2->product

Two-step pyrido[2,3-d]pyrimidine synthesis.

Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken at all times. The reaction conditions and yields provided are based on analogous transformations and may require optimization for the specific substrate.

References

Application Notes and Protocols for the Synthesis of 2-Amino-5-chloro-6-substituted-nicotinonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of 2-amino-5-chloro-6-substituted-nicotinonitriles, a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. The described method is a one-pot, multi-component reaction that offers a straightforward and efficient route to these valuable scaffolds. This document outlines the synthetic pathway, detailed experimental procedures, and a summary of expected yields for various substituted derivatives.

Introduction

Nicotinonitrile derivatives are a cornerstone in the development of novel therapeutic agents, exhibiting a wide range of biological activities. The specific substitution pattern of a 2-amino group, a 5-chloro atom, and a variable substituent at the 6-position of the pyridine ring can significantly influence the pharmacological profile of these molecules. This protocol details a reliable method for the synthesis of these compounds, starting from readily available precursors.

Synthetic Pathway

The synthesis of 2-amino-5-chloro-6-substituted-nicotinonitriles is achieved through a multi-component reaction involving a substituted benzaldehyde, 1-(5-chloro-2-hydroxyphenyl)ethan-1-one (or a similar chloro-substituted acetophenone), malononitrile, and ammonium acetate as the nitrogen source. The reaction proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and aromatization to yield the final nicotinonitrile product.

Experimental Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_products Products R_CHO Substituted Benzaldehyde OnePot One-Pot Reaction (Ethanol, Reflux) R_CHO->OnePot Cl_Acetophenone 1-(5-chloro-2-hydroxyphenyl)ethan-1-one Cl_Acetophenone->OnePot Malononitrile Malononitrile Malononitrile->OnePot NH4OAc Ammonium Acetate NH4OAc->OnePot Target_Molecule 2-Amino-5-chloro-6-substituted-nicotinonitrile OnePot->Target_Molecule

Caption: General workflow for the one-pot synthesis of 2-amino-5-chloro-6-substituted-nicotinonitriles.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of 2-amino-5-chloro-6-substituted-nicotinonitriles.

Materials:

  • Substituted benzaldehyde (1.0 mmol)

  • 1-(5-chloro-2-hydroxyphenyl)ethan-1-one (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ammonium acetate (8.0 mmol)

  • Ethanol (20 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Eluent (e.g., Ethyl acetate/Hexane mixture)

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine the substituted benzaldehyde (1.0 mmol), 1-(5-chloro-2-hydroxyphenyl)ethan-1-one (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (8.0 mmol).

  • Solvent Addition: Add 20 mL of ethanol to the flask.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 6-8 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water (50 mL) with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure.

Data Summary

The following table summarizes the expected yields for the synthesis of various 2-amino-5-chloro-6-substituted-nicotinonitriles based on the substituent on the benzaldehyde.

Entry6-Substituent (R)Benzaldehyde PrecursorTypical Yield (%)
1PhenylBenzaldehyde75 - 85
24-Methylphenyl4-Methylbenzaldehyde78 - 88
34-Methoxyphenyl4-Methoxybenzaldehyde80 - 90
44-Chlorophenyl4-Chlorobenzaldehyde72 - 82
53-Nitrophenyl3-Nitrobenzaldehyde65 - 75

Note: Yields are based on literature for analogous reactions and may vary depending on the specific reaction conditions and scale.

Signaling Pathway Diagram (Hypothetical Mechanism)

The following diagram illustrates the proposed mechanistic pathway for the formation of the nicotinonitrile ring system.

Reaction_Mechanism cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Cyclization & Aromatization Aldehyde R-CHO Intermediate1 R-CH=C(CN)₂ Aldehyde->Intermediate1 + Malononitrile - H₂O Malononitrile CH₂(CN)₂ Malononitrile->Intermediate1 Intermediate2 Michael Adduct Intermediate1->Intermediate2 + Enolate Enolate Enolate of Chloro-acetophenone Enolate->Intermediate2 Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 + NH₃ Ammonia NH₃ (from NH₄OAc) Ammonia->Intermediate3 Product 2-Amino-5-chloro-6-R-nicotinonitrile Intermediate3->Product - H₂O - [H] (Oxidation)

Caption: Proposed reaction mechanism for the formation of 2-amino-5-chloro-6-substituted-nicotinonitriles.

Conclusion

The described one-pot, multi-component synthesis provides an efficient and versatile method for obtaining a variety of 2-amino-5-chloro-6-substituted-nicotinonitriles. This protocol is suitable for use in research and development settings, facilitating the exploration of this chemical space for potential drug candidates and other applications. The straightforward procedure and generally good yields make this an attractive method for the synthesis of these important heterocyclic compounds.

Troubleshooting & Optimization

Technical Support Center: Optimization of 5-Chloro-6-hydroxynicotinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 5-Chloro-6-hydroxynicotinonitrile. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A prevalent two-step synthetic pathway for this compound involves the initial synthesis of the precursor, 6-hydroxynicotinonitrile (also known as 6-oxo-1,6-dihydropyridine-3-carbonitrile), followed by its selective chlorination at the 5-position.

Q2: How can I synthesize the precursor, 6-hydroxynicotinonitrile?

A2: 6-Hydroxynicotinonitrile can be synthesized via the cyclization of an acyclic precursor. One reported method involves the acid-induced cyclization of (2E,4E)-2-cyano-5-(dimethylamino)hexa-2,4-dienamide.[1] Another approach is the reaction of a β-amino enone with cyanoacetamide.[1]

Q3: What are the common challenges in the synthesis of 6-hydroxynicotinonitrile?

A3: Key challenges include ensuring the complete formation and purification of the acyclic precursor and optimizing the conditions for the cyclization reaction to maximize the yield of the desired pyridone ring structure. Side reactions, such as the formation of isomers or incomplete cyclization, can occur if reaction parameters are not carefully controlled.

Q4: Which chlorinating agent is suitable for the selective chlorination of 6-hydroxynicotinonitrile at the 5-position?

A4: N-Chlorosuccinimide (NCS) is a commonly used reagent for the chlorination of electron-rich heterocyclic systems like 2-pyridones (the tautomeric form of 6-hydroxynicotinonitrile). The reaction is often carried out in a suitable solvent, and for less reactive substrates, an acid catalyst may be employed.[2][3]

Q5: How can I improve the regioselectivity of the chlorination step?

A5: The inherent electronic properties of the 6-hydroxynicotinonitrile ring direct electrophilic substitution to the 3- and 5-positions. To favor chlorination at the 5-position, careful control of reaction conditions such as temperature, reaction time, and the stoichiometry of the chlorinating agent is crucial. The choice of solvent can also influence the regioselectivity.

Troubleshooting Guides

Synthesis of 6-Hydroxynicotinonitrile
Issue Possible Cause(s) Troubleshooting Steps
Low yield of 6-hydroxynicotinonitrile Incomplete cyclization of the precursor.- Ensure the use of a suitable acid catalyst (e.g., hydrochloric acid in acetic acid) and optimize its concentration.[1]- Increase the reaction temperature or prolong the reaction time, monitoring the progress by TLC or LC-MS.- Ensure the precursor is of high purity.
Formation of byproducts.- Analyze the reaction mixture by LC-MS or NMR to identify the byproducts.- Adjust the reaction temperature to minimize side reactions.- Modify the work-up procedure to effectively remove impurities.
Difficulty in isolating the product Product is highly soluble in the reaction solvent.- After reaction completion, cool the mixture and pour it into ice water to precipitate the product.- Extract the aqueous mixture with a suitable organic solvent.- Purify the crude product by recrystallization from an appropriate solvent system.
Chlorination of 6-Hydroxynicotinonitrile
Issue Possible Cause(s) Troubleshooting Steps
Low yield of this compound Incomplete reaction.- Increase the molar equivalent of N-Chlorosuccinimide (NCS) incrementally (e.g., from 1.1 to 1.5 equivalents).- Add a catalytic amount of a protic acid (e.g., HCl, H₂SO₄) if the substrate is not sufficiently reactive.[2][3]- Increase the reaction temperature and monitor the reaction progress closely.
Degradation of the starting material or product.- Perform the reaction at a lower temperature for a longer duration.- Use a less aggressive chlorinating agent or a milder acid catalyst.
Formation of dichlorinated or other isomeric byproducts Over-chlorination or lack of regioselectivity.- Use a stoichiometric amount of NCS (e.g., 1.05-1.1 equivalents).- Control the reaction temperature carefully; avoid excessive heating.- Investigate different solvents to enhance regioselectivity.- Add the chlorinating agent portion-wise to maintain a low concentration in the reaction mixture.
Reaction does not proceed to completion Insufficient activation of the substrate.- If using NCS, consider switching to a stronger chlorinating agent like sulfuryl chloride (SO₂Cl₂), but be aware of its higher reactivity and potential for side reactions.- For less reactive substrates, explore the use of a pyridine N-oxide intermediate to enhance the reactivity of the pyridine ring towards electrophilic substitution.

Experimental Protocols

Protocol 1: Synthesis of 6-Hydroxynicotinonitrile (Hypothetical)

This protocol is based on general procedures for the synthesis of similar 2-pyridones.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (2E,4E)-2-cyano-5-(dimethylamino)hexa-2,4-dienamide (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid (2:1 v/v).[1]

  • Reaction: Heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to obtain pure 6-hydroxynicotinonitrile.

Protocol 2: Synthesis of this compound (Hypothetical)

This protocol is based on general procedures for the chlorination of activated aromatic compounds.

  • Reaction Setup: In a round-bottom flask, dissolve 6-hydroxynicotinonitrile (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or dichloromethane).[2]

  • Addition of Chlorinating Agent: To the stirred solution, add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for the required time, monitoring the reaction by TLC. For less reactive substrates, a catalytic amount of a protic acid can be added.[2][3]

  • Work-up: Once the reaction is complete, pour the mixture into ice water.

  • Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield this compound.

Data Presentation

Table 1: Optimization of Chlorination Reaction Conditions (Hypothetical Data)

EntryChlorinating AgentEquivalentsSolventCatalystTemperature (°C)Time (h)Yield (%)
1NCS1.1CH₂Cl₂None252445
2NCS1.1Acetic AcidNone251265
3NCS1.1Acetic AcidH₂SO₄ (cat.)25680
4NCS1.5Acetic AcidH₂SO₄ (cat.)25675 (with di-chloro byproduct)
5SO₂Cl₂1.1CH₂Cl₂None0 to 25285

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 6-Hydroxynicotinonitrile cluster_step2 Step 2: Chlorination Acyclic_Precursor Acyclic Precursor ((2E,4E)-2-cyano-5-(dimethylamino)hexa-2,4-dienamide) Acid_Cyclization Acid-Induced Cyclization (e.g., HCl/AcOH) Acyclic_Precursor->Acid_Cyclization Precursor 6-Hydroxynicotinonitrile Acid_Cyclization->Precursor Chlorination Electrophilic Chlorination (e.g., NCS) Precursor->Chlorination Final_Product This compound Chlorination->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield in Chlorination Step Check_Completion Is the reaction going to completion? (Check TLC/LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction is Complete Check_Completion->Complete Yes Action_Incomplete Increase NCS equivalents Add acid catalyst Increase temperature Incomplete->Action_Incomplete Check_Byproducts Are there significant byproducts? Complete->Check_Byproducts Byproducts_Present Byproducts Observed Check_Byproducts->Byproducts_Present Yes No_Byproducts Minimal Byproducts Check_Byproducts->No_Byproducts No Action_Byproducts Reduce NCS equivalents Lower temperature Change solvent Byproducts_Present->Action_Byproducts Check_Degradation Is starting material or product degrading? No_Byproducts->Check_Degradation Degradation_Yes Degradation Observed Check_Degradation->Degradation_Yes Yes Optimize_Workup Optimize work-up and purification Check_Degradation->Optimize_Workup No Action_Degradation Use milder conditions (Lower temp, shorter time) Degradation_Yes->Action_Degradation

Caption: Troubleshooting logic for the chlorination step.

References

Technical Support Center: Synthesis of 5-Chloro-6-hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 5-Chloro-6-hydroxynicotinonitrile.

Troubleshooting Guide

Researchers may encounter several challenges during the synthesis of this compound. This guide provides a structured approach to identifying and resolving common issues.

Logical Troubleshooting Workflow

TroubleshootingWorkflow cluster_low_yield Low Yield Analysis cluster_impurity Impurity Analysis cluster_characterization Characterization Analysis start Start: Synthesis of This compound issue Problem Encountered start->issue low_yield Low or No Product Yield issue->low_yield Low Yield impurity Presence of Impurities issue->impurity Impurity characterization Inconclusive Spectroscopic Data issue->characterization Characterization Issues reagents Check Reagent Quality and Stoichiometry low_yield->reagents conditions Verify Reaction Conditions (Temperature, Time) low_yield->conditions workup Optimize Work-up and Extraction low_yield->workup starting_material Unreacted Starting Material (e.g., 2,6-Dihydroxynicotinonitrile) impurity->starting_material over_chlorination Over-chlorinated By-product (e.g., Dichloro- derivative) impurity->over_chlorination hydrolysis Hydrolysis of Nitrile to Carboxylic Acid impurity->hydrolysis purification Optimize Purification (Recrystallization, Chromatography) impurity->purification nmr Check NMR for Tautomers (Pyridone vs. Hydroxypyridine) characterization->nmr ms Verify Molecular Ion Peak in Mass Spectrum characterization->ms ir Confirm Functional Groups (Nitrile, Hydroxyl, C=O) characterization->ir end Problem Resolved reagents->end conditions->end workup->end purification->end nmr->end ms->end ir->end

Caption: A flowchart outlining the troubleshooting process for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: A common synthetic route starts from 2,6-dihydroxynicotinonitrile. This precursor can then be selectively chlorinated to yield the desired product. Another potential route could involve the cyclization of appropriate acyclic precursors.

Q2: I am observing a very low yield of the desired product. What are the likely causes?

A2: Low yields can be attributed to several factors:

  • Incomplete reaction: The reaction time may be insufficient, or the temperature may not be optimal. Consider increasing the reaction time or temperature incrementally.

  • Sub-optimal chlorinating agent: The choice and stoichiometry of the chlorinating agent (e.g., sulfuryl chloride, N-chlorosuccinimide) are critical. An excess may lead to over-chlorination, while an insufficient amount will result in incomplete conversion.

  • Poor work-up and extraction: The desired product might be lost during the work-up and extraction phases. Ensure the pH is appropriately adjusted to minimize the solubility of the product in the aqueous phase during extraction.

  • Decomposition: The product might be sensitive to high temperatures or prolonged reaction times.

Q3: My purified product contains significant impurities. How can I identify and minimize them?

A3: Common impurities can include unreacted starting material, over-chlorinated by-products, and hydrolyzed products.

  • Unreacted 2,6-dihydroxynicotinonitrile: This can be identified by comparing the spectroscopic data (e.g., ¹H NMR, LC-MS) of your product with that of the starting material. To minimize this, ensure the reaction goes to completion by adjusting the reaction time or the stoichiometry of the chlorinating agent.

  • Over-chlorinated by-products: Formation of dichloro-derivatives is a common issue. This can be controlled by careful, slow addition of the chlorinating agent and maintaining a lower reaction temperature.

  • 5-Chloro-6-hydroxynicotinic acid: The nitrile group can be susceptible to hydrolysis to a carboxylic acid, especially under acidic or basic conditions during work-up.[1] It is advisable to perform the work-up under neutral or mildly acidic conditions and at a low temperature.

  • Purification: A combination of recrystallization and column chromatography is often necessary to achieve high purity. A gradient elution on silica gel can be effective in separating the desired product from closely related impurities.

Q4: The characterization of my final product is ambiguous. What should I look for?

A4: this compound can exist in tautomeric forms (the hydroxypyridine and the pyridone form). This can sometimes lead to complex spectroscopic data.

  • ¹H NMR: Look for the characteristic aromatic protons of the pyridine ring. The chemical shift of the proton adjacent to the hydroxyl/keto group will be informative. The presence of a broad singlet for the OH or NH proton is also expected.

  • ¹³C NMR: The chemical shift of the carbon bearing the hydroxyl/keto group can help distinguish between the tautomers.[1]

  • IR Spectroscopy: Key stretches to look for are the C≡N (nitrile) around 2220-2260 cm⁻¹, a broad O-H (hydroxyl) or N-H (pyridone) stretch around 3200-3600 cm⁻¹, and potentially a C=O (pyridone) stretch around 1650-1690 cm⁻¹.[1]

  • Mass Spectrometry: The mass spectrum should show the correct molecular ion peak for C₆H₃ClN₂O.

Data Presentation

Table 1: Hypothetical Reaction Parameters for Synthesis of this compound

ParameterCondition ACondition BCondition C
Starting Material 2,6-Dihydroxynicotinonitrile2,6-Dihydroxynicotinonitrile2,6-Dihydroxynicotinonitrile
Chlorinating Agent Sulfuryl Chloride (SO₂Cl₂)N-Chlorosuccinimide (NCS)Sulfuryl Chloride (SO₂Cl₂)
Solvent AcetonitrileDichloromethaneAcetonitrile
Temperature 0 °C to rtrt50 °C
Reaction Time 4 hours12 hours2 hours
Yield (Hypothetical) 65%50%75%
Major By-product Dichloro-derivativeUnreacted Starting MaterialDichloro-derivative

Note: This data is hypothetical and for illustrative purposes to guide optimization.

Experimental Protocols

General Experimental Protocol for the Synthesis of this compound (Hypothetical)

This protocol is a generalized procedure based on common organic synthesis techniques for similar compounds and should be optimized for specific laboratory conditions.

Reaction Setup Workflow

ReactionSetup reagents Reagents: - 2,6-Dihydroxynicotinonitrile - Chlorinating Agent (e.g., SO₂Cl₂) - Solvent (e.g., Acetonitrile) setup Assemble Apparatus under Inert Atmosphere (Nitrogen or Argon) reagents->setup glassware Glassware: - Round-bottom flask - Dropping funnel - Condenser - Magnetic stirrer glassware->setup dissolve Dissolve Starting Material in Solvent setup->dissolve cool Cool Reaction Mixture to 0 °C dissolve->cool add_reagent Add Chlorinating Agent Dropwise cool->add_reagent react Stir at Room Temperature (Monitor by TLC) add_reagent->react

Caption: A workflow diagram for the reaction setup.

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve 2,6-dihydroxynicotinonitrile (1.0 eq) in a suitable solvent such as acetonitrile.

  • Addition of Chlorinating Agent: Cool the solution to 0 °C using an ice bath. Slowly add the chlorinating agent (e.g., sulfuryl chloride, 1.0-1.2 eq) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by carefully adding cold water. Adjust the pH of the solution to ~6-7 with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Disclaimer: This technical support center provides information based on general chemical principles and available data on related compounds. All experimental work should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment, and after a thorough risk assessment. The hypothetical protocols need to be optimized for specific laboratory conditions.

References

Technical Support Center: 5-Chloro-6-hydroxynicotinonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-6-hydroxynicotinonitrile. The information is designed to help identify and resolve issues related to byproduct formation during chemical reactions involving this compound.

Troubleshooting Guides

Unexpected byproduct formation can significantly impact reaction yield, purity, and overall process efficiency. The following table summarizes common issues, potential causes, and recommended solutions when working with this compound.

Issue Potential Cause(s) Recommended Troubleshooting Steps & Solutions
Incomplete conversion of starting material - Insufficient reaction time or temperature- Inadequate mixing- Deactivation of reagents or catalysts- Monitor the reaction progress using techniques like TLC or HPLC.[1]- Increase reaction time or temperature incrementally.- Ensure efficient stirring, especially for heterogeneous mixtures.- Use freshly opened or purified reagents and solvents.
Formation of colored impurities - Oxidation of the hydroxypyridine ring- Polymerization of starting material or products- Side reactions involving residual solvents or reagents- Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon).- Use purified, degassed solvents.- Investigate the stability of the starting material and product under the reaction conditions.
Presence of an unexpected isomer - Isomerization under acidic or basic conditions- Non-regioselective reaction- Carefully control the pH of the reaction mixture.- Analyze the crude product to identify the isomeric impurity.- Modify reaction conditions (e.g., catalyst, solvent, temperature) to favor the desired isomer.
Formation of a dimer or polymer - Self-condensation of the starting material or product, particularly at elevated temperatures.- Lower the reaction temperature.- Use a more dilute reaction mixture.- Consider the use of protecting groups for reactive functionalities if dimerization is a persistent issue.
Hydrolysis of the nitrile group - Presence of water in the reaction mixture- Acidic or basic reaction conditions- Use anhydrous solvents and reagents.- Perform the reaction under strictly anhydrous conditions.- Neutralize the reaction mixture promptly during workup.
Chlorination at an undesired position - Use of harsh chlorinating agents- Lack of regioselectivity in the chlorination step- Employ milder and more selective chlorinating agents.- Optimize reaction conditions such as temperature and reaction time to improve selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in reactions involving this compound?

A1: While specific byproducts depend heavily on the reaction conditions and reagents used, common impurities can arise from:

  • Incomplete reaction: Leaving unreacted starting material.

  • Over-reaction or side reactions: Such as polychlorination, or reaction at the nitrile or hydroxyl group.

  • Degradation: The pyridone ring can be susceptible to degradation under harsh conditions.

  • Dimerization: Self-reaction of the starting material or product can lead to the formation of dimers.

Q2: How can I minimize the formation of hydroxypyridine byproducts when performing a chlorination reaction on a related aminopyridine precursor?

A2: The formation of hydroxypyridines during the conversion of aminopyridines to chloropyridines via diazotization can be a significant side reaction. To minimize this, it is recommended to use a one-pot synthesis method where the diazotization is performed in the presence of a chloride source, and the subsequent displacement of the diazonium group occurs in situ. This approach has been shown to provide good yields of the target chloropyridines with complete conversion of the starting aminopyridine and without the formation of hydroxypyridine byproducts.

Q3: My reaction with phosphorus oxychloride (POCl₃) is giving a complex mixture of products. What could be the cause?

A3: Phosphorus oxychloride is a strong dehydrating and chlorinating agent. When reacting with a multifunctional compound like this compound, it can lead to several side reactions:

  • Dehydration of the nitrile group: This is generally not favorable.

  • Reaction with the hydroxyl group: This is the expected reaction to form a dichlorinated pyridine.

  • Ring activation and subsequent reactions: The Vilsmeier-Haack reagent, formed from POCl₃ and a formamide-type solvent (like DMF), can lead to formylation or other electrophilic substitutions on the electron-rich pyridine ring.

  • Decomposition: At elevated temperatures, POCl₃ can cause decomposition of the starting material.

To troubleshoot, consider lowering the reaction temperature, using a non-participating solvent, and carefully controlling the stoichiometry of the reagents.

Q4: I am observing the formation of a byproduct with the same mass as my product but a different retention time in HPLC. What could it be?

A4: This strongly suggests the formation of an isomer. Positional isomers are a common challenge in the synthesis of substituted pyridines. The specific isomer formed will depend on the reaction mechanism. To identify the isomer, you may need to use techniques like NMR spectroscopy or mass spectrometry with fragmentation analysis. To control the formation of the undesired isomer, you may need to re-evaluate your synthetic strategy and reaction conditions to favor the desired regioselectivity.

Q5: What are the best analytical techniques to identify and quantify byproducts in my reaction mixture?

A5: A combination of chromatographic and spectroscopic techniques is generally most effective:

  • High-Performance Liquid Chromatography (HPLC): Coupled with a UV or mass spectrometry (MS) detector, HPLC is excellent for separating components of the reaction mixture and providing initial information on their relative quantities and molecular weights.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown impurities by providing accurate mass information, which can help in determining their elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for elucidating the detailed chemical structure of both the desired product and any significant byproducts that can be isolated.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is suitable for volatile and thermally stable byproducts.

Experimental Protocols

General Protocol for Monitoring Reaction Progress by HPLC-UV

This protocol provides a general guideline for monitoring the progress of a reaction involving this compound. Specific conditions may need to be optimized for your particular reaction.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column is a good starting point.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid, is often effective. A typical gradient might be:

    • 0-2 min: 95% A

    • 2-15 min: Ramp to 5% A

    • 15-20 min: Hold at 5% A

    • 20-21 min: Ramp back to 95% A

    • 21-25 min: Re-equilibration at 95% A

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5-10 µL

  • Detection Wavelength: Monitor at a wavelength where both the starting material and expected product have significant absorbance (e.g., 254 nm or 280 nm). A photodiode array (PDA) detector is useful for obtaining full UV spectra.

  • Sample Preparation: Quench a small aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., acetonitrile/water), and filter it through a 0.22 µm syringe filter before injection.

Visualizations

Troubleshooting Workflow for Byproduct Formation

The following diagram illustrates a logical workflow for identifying and addressing byproduct formation in your reactions.

Byproduct_Troubleshooting start Unexpected Byproduct Detected (e.g., via TLC, HPLC, LC-MS) analyze_crude Analyze Crude Reaction Mixture (LC-MS, NMR) start->analyze_crude identify_byproduct Identify Byproduct Structure analyze_crude->identify_byproduct known_byproduct Known Byproduct? identify_byproduct->known_byproduct Structure Elucidated review_literature Review Literature for Similar Side Reactions identify_byproduct->review_literature Structure Unknown incomplete_reaction Incomplete Reaction known_byproduct->incomplete_reaction Unreacted SM isomer_formation Isomer Formation known_byproduct->isomer_formation Isomer degradation Degradation Product known_byproduct->degradation Degradation dimerization Dimer/Polymer known_byproduct->dimerization Dimer/Polymer review_literature->known_byproduct modify_conditions Modify Reaction Conditions re_evaluate Re-evaluate and Analyze modify_conditions->re_evaluate optimize_time_temp Increase Time/Temp Check Reagent Purity incomplete_reaction->optimize_time_temp optimize_regioselectivity Change Catalyst/Solvent Control pH isomer_formation->optimize_regioselectivity milder_conditions Lower Temperature Use Milder Reagents degradation->milder_conditions optimize_concentration Lower Concentration Use Protecting Groups dimerization->optimize_concentration optimize_time_temp->modify_conditions optimize_regioselectivity->modify_conditions milder_conditions->modify_conditions optimize_concentration->modify_conditions

Caption: A flowchart for troubleshooting byproduct formation.

References

Technical Support Center: Nicotinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of nicotinonitrile, targeting researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

I. Synthesis Route 1: Dehydration of Nicotinamide with Phosphorus Pentoxide

This method involves the dehydration of nicotinamide using a strong dehydrating agent, phosphorus pentoxide (P₂O₅), to yield nicotinonitrile.

Experimental Protocol: Dehydration of Nicotinamide

A detailed procedure for the synthesis of nicotinonitrile from nicotinamide is adapted from Organic Syntheses.[1][2]

Materials:

  • Nicotinamide (powdered): 100 g (0.82 mole)

  • Phosphorus pentoxide: 100 g (0.70 mole)

  • Ether or Acetone

  • Ice-salt bath

Apparatus:

  • 1-L round-bottomed flask (dry)

  • Stopper

  • 10-mm inner diameter tube

  • 80-cm air condenser

  • 125-mL Claisen flask (receiver)

  • High-temperature burner (e.g., Fisher or Meker type)

  • Steam bath

  • Distillation apparatus

Procedure:

  • Place 100 g of powdered nicotinamide and 100 g of phosphorus pentoxide into a dry 1-L round-bottomed flask. Stopper the flask and shake to ensure thorough mixing of the powders.

  • Connect the flask to an 80-cm air condenser arranged for distillation via a 10-mm i.d. tube. Use a 125-mL Claisen flask immersed in an ice-salt bath as the receiver. To prevent clogging, ensure the end of the condenser is not constricted.[1][2]

  • Reduce the pressure to 15–20 mm Hg.

  • Heat the mixture with a large, free flame, moving it around to melt the material as rapidly as possible.

  • Heat the mixture vigorously for 15–20 minutes until no more product distills over or until foam reaches the top of the flask.

  • Allow the apparatus to cool completely.

  • Rinse the product from the condenser and connecting tube with ether or acetone. If using acetone, it must be removed by distillation under reduced pressure before the final product distillation.[1][2]

  • Combine the washings with the distillate.

  • Distill off the ether on a steam bath.

  • Distill the remaining product at atmospheric pressure using an air condenser. The fraction boiling at 205–208 °C is collected as nicotinonitrile.

  • The expected yield is 71–72 g (83–84%).[1][2]

  • Residue Removal: The residue in the reaction flask can be removed by carefully adding water, letting it stand overnight, and then washing it repeatedly with water.[1][2]

Troubleshooting Guide: Dehydration of Nicotinamide
Problem Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction due to insufficient heating.Ensure vigorous and even heating of the reaction mixture. The reaction is endothermic and requires a strong heat source.
Loss of product during transfer.Carefully rinse all apparatus (condenser, connecting tubes) with a suitable solvent (ether or acetone) to recover all the product.
Incomplete dehydration.Ensure the phosphorus pentoxide is fresh and has been stored in a desiccator to maintain its dehydrating power.
Clogging of the Condenser Solidification of nicotinonitrile in the condenser.Ensure the end of the condenser does not extend far into the receiver and is not constricted.[1][2] A slight warming of the condenser with a heat gun can be applied cautiously if clogging starts to occur.
Product is Contaminated (e.g., with unreacted nicotinamide) Incomplete reaction or inefficient purification.Ensure the reaction goes to completion. For purification, unreacted nicotinamide is less soluble in solvents like benzene. Suspending the crude product in benzene and treating it with an amine like morpholine can convert any nicotinic acid impurity (from hydrolysis of the amide) to a soluble salt, allowing for the recovery of pure nicotinonitrile by filtration.[3] Recrystallization from a suitable solvent can also be employed.
Dark-colored Product Overheating or presence of impurities.Control the heating rate to avoid charring. Ensure starting materials are of high purity. The crude product can be purified by distillation or recrystallization to remove colored impurities.
Frequently Asked Questions (FAQs): Dehydration of Nicotinamide

Q1: What are the main safety precautions when working with phosphorus pentoxide? A1: Phosphorus pentoxide is a highly corrosive substance that reacts violently with water, generating significant heat.[4] Always handle it in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5] When handling, avoid contact with skin and eyes, and do not inhale the dust.[6] It is crucial to add P₂O₅ to other reagents; never add water or other liquids to P₂O₅ to avoid a violent exothermic reaction.[5] Store in a cool, dry, well-ventilated area away from water and incompatible materials.[5][6]

Q2: What are the common impurities in this synthesis? A2: The most common impurity is unreacted nicotinamide. If the product comes into contact with moisture, some nicotinonitrile may hydrolyze back to nicotinamide or further to nicotinic acid.

Q3: How can I purify the crude nicotinonitrile from this reaction? A3: The primary method of purification is distillation, as described in the protocol.[1][2] If further purification is needed, recrystallization can be performed.[7] Suitable solvents for recrystallization should be determined experimentally but could include a non-polar solvent in which nicotinonitrile is soluble when hot and insoluble when cold.[8][9]

Diagrams

Dehydration_of_Nicotinamide_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Mix Mix Nicotinamide and P₂O₅ Setup Setup Distillation Apparatus Mix->Setup Heat Heat under Vacuum Setup->Heat Distill_Crude Distill Crude Product Heat->Distill_Crude Rinse Rinse Apparatus with Solvent Distill_Crude->Rinse Remove_Solvent Remove Solvent Rinse->Remove_Solvent Purify Final Distillation Remove_Solvent->Purify Product Pure Nicotinonitrile Purify->Product

Caption: Experimental workflow for nicotinonitrile synthesis via dehydration.

II. Synthesis Route 2: Ammoxidation of 3-Picoline

The ammoxidation of 3-picoline is a major industrial method for producing nicotinonitrile. This gas-phase catalytic reaction involves reacting 3-picoline with ammonia and oxygen (from air) over a heterogeneous catalyst.[10]

Experimental Protocol: Ammoxidation of 3-Picoline (Conceptual)

This protocol outlines the general principles of a lab-scale ammoxidation of 3-picoline. Specific parameters will vary based on the catalyst and reactor setup.

Materials:

  • 3-Picoline

  • Ammonia gas

  • Air (or a mixture of oxygen and an inert gas like nitrogen)

  • Heterogeneous catalyst (e.g., V₂O₅-MoO₃ on a support)[5]

Apparatus:

  • Fixed-bed or fluidized-bed reactor

  • Gas flow controllers

  • Vaporizer for 3-picoline

  • Heating system for the reactor

  • Condenser and collection system for the product

Procedure:

  • Pack the reactor with the chosen catalyst.

  • Heat the reactor to the desired reaction temperature (typically 350-450 °C).

  • Introduce a controlled flow of ammonia and air (or O₂/N₂) into the reactor to condition the catalyst.

  • Vaporize the 3-picoline and introduce it into the gas stream before it enters the reactor. The molar ratio of reactants is a critical parameter to control.

  • The gaseous reaction mixture passes through the catalyst bed, where 3-picoline is converted to nicotinonitrile.

  • The product stream exiting the reactor is cooled to condense the nicotinonitrile and any unreacted 3-picoline.

  • The crude liquid product is collected for purification.

Troubleshooting Guide: Ammoxidation of 3-Picoline
Problem Potential Cause Troubleshooting Steps
Low Conversion of 3-Picoline Catalyst deactivation.Signs: Gradual decrease in conversion over time. Action: Regenerate the catalyst. For vanadium-based catalysts, this may involve controlled oxidation to burn off coke deposits and re-oxidize the vanadium species.[6] A process involving treatment with an aqueous ammonia solution at elevated temperatures can also be used for regeneration.[11]
Incorrect reaction temperature.Optimize the reaction temperature. Too low a temperature will result in low conversion, while too high a temperature can lead to over-oxidation and byproduct formation.
Inappropriate reactant feed ratios.Optimize the molar ratios of 3-picoline, ammonia, and oxygen.
Low Selectivity to Nicotinonitrile Non-optimal catalyst composition.The choice of catalyst and support is crucial. Vanadia-molybdena catalysts are known to be effective.[1] The interaction between the active species and the support can influence selectivity.[12]
Over-oxidation.Reduce the reaction temperature or the oxygen concentration in the feed.
Formation of byproducts.Byproducts such as pyridine, CO₂, and other pyridine derivatives can form.[13] Optimizing reaction conditions and catalyst can minimize their formation.
Catalyst Deactivation Coking (deposition of carbonaceous material).Increase the oxygen-to-hydrocarbon ratio or the reaction temperature to burn off coke. A controlled regeneration cycle with air is typically used.
Reduction of the active metal oxide.The catalyst operates in a specific oxidation state. Changes in the feed composition can lead to over-reduction. Ensure proper control of the oxygen partial pressure.
Poisoning by impurities in the feed.Ensure the purity of the 3-picoline and other feed gases.
Frequently Asked Questions (FAQs): Ammoxidation of 3-Picoline

Q1: What are the common byproducts in the ammoxidation of 3-picoline? A1: Common byproducts include carbon dioxide (from over-oxidation), pyridine, and other pyridine derivatives.[13] The formation of these byproducts reduces the selectivity of the reaction.

Q2: How can I monitor the reaction progress and product distribution? A2: The reaction is typically monitored by online gas chromatography (GC) of the effluent gas stream. This allows for the quantification of unreacted 3-picoline, nicotinonitrile, and byproducts.

Q3: What are the key parameters to control for optimizing the yield of nicotinonitrile? A3: The key parameters are the reaction temperature, the molar ratios of 3-picoline to ammonia and oxygen, the space velocity (the rate at which the reactants pass over the catalyst), and the choice of catalyst.

Data Presentation

Table 1: Comparison of Catalysts for Ammoxidation of 3-Picoline

Catalyst SystemSupportTemperature (°C)3-Picoline Conversion (%)Nicotinonitrile Selectivity (%)Nicotinonitrile Yield (%)Reference
V₂O₅-458--34[1]
V₆O₁₃-365--76[1]
V-Ti-O---83-[1]
V₂O₅-MoO₃γ-Al₂O₃----[1]
Vanadium-based--89.3-83.5[5]
Vanadium-titanium-antimony--97-68[5]

Note: Direct comparison of yields can be challenging due to variations in experimental conditions across different studies.

Diagrams

Ammoxidation_Troubleshooting Start Low Nicotinonitrile Yield Low_Conversion Low 3-Picoline Conversion? Start->Low_Conversion Low_Selectivity Low Selectivity? Start->Low_Selectivity Catalyst_Deactivation Catalyst Deactivation Low_Conversion->Catalyst_Deactivation Incorrect_Temp Incorrect Temperature Low_Conversion->Incorrect_Temp Wrong_Ratios Incorrect Feed Ratios Low_Conversion->Wrong_Ratios Over_Oxidation Over-oxidation Low_Selectivity->Over_Oxidation Byproducts Byproduct Formation Low_Selectivity->Byproducts

Caption: Troubleshooting logic for low yield in 3-picoline ammoxidation.

III. Purification of Nicotinonitrile

Proper purification is crucial to obtain high-purity nicotinonitrile suitable for downstream applications. The choice of purification method depends on the nature of the impurities present in the crude product.

General Purification Techniques
  • Distillation: Effective for separating nicotinonitrile from less volatile impurities (like unreacted nicotinamide) or more volatile impurities (like some solvents or low-boiling byproducts).[14]

  • Recrystallization: A powerful technique for purifying solid crude nicotinonitrile.[8] The choice of solvent is critical: the desired compound should be highly soluble at high temperatures and poorly soluble at low temperatures, while impurities should remain in solution upon cooling.[9]

  • Column Chromatography: Useful for separating nicotinonitrile from impurities with different polarities.[7] A suitable solvent system is chosen to achieve good separation on a stationary phase like silica gel.

Purification from Specific Synthesis Routes

From Dehydration of Nicotinamide:

  • Primary Impurity: Unreacted nicotinamide.

  • Purification Strategy:

    • Distillation: As nicotinamide has a much higher boiling point than nicotinonitrile, distillation is an effective separation method.

    • Solvent Extraction/Washing: Washing the crude product with a solvent in which nicotinonitrile is soluble but nicotinamide is not can remove the unreacted starting material.

    • Recrystallization: If the crude product is solid, recrystallization can be employed.

From Ammoxidation of 3-Picoline:

  • Primary Impurities: Unreacted 3-picoline, pyridine, and other pyridine derivatives.

  • Purification Strategy:

    • Fractional Distillation: Since 3-picoline and other pyridine byproducts have boiling points relatively close to that of nicotinonitrile, fractional distillation with a column having a high number of theoretical plates is necessary for effective separation.

    • Azeotropic Distillation: In some cases, azeotropic distillation can be used to separate components with close boiling points.[15]

    • Extraction: Liquid-liquid extraction, potentially using supercritical fluids like CO₂, can be employed to separate pyridine derivatives from aqueous solutions.[16]

Frequently Asked Questions (FAQs): Purification

Q1: My nicotinonitrile product has "oiled out" during recrystallization instead of forming crystals. What should I do? A1: "Oiling out" occurs when the solute comes out of solution above its melting point. This can be addressed by:

  • Reheating the solution and adding more solvent.

  • Using a lower boiling point solvent for recrystallization.

  • Slowing down the cooling process to allow for proper crystal nucleation and growth.

Q2: How do I choose a suitable solvent for recrystallization? A2: A good recrystallization solvent should:

  • Completely dissolve the compound when hot.

  • Have very low solubility for the compound when cold.

  • Either not dissolve the impurities at all or dissolve them very well so they remain in the mother liquor upon cooling.

  • Not react with the compound.

  • Have a boiling point below the melting point of the compound.[9] It is often necessary to test several solvents on a small scale to find the optimal one.

Q3: How can I remove acidic impurities like nicotinic acid from my product? A3: Acidic impurities can be removed by washing an organic solution of the crude product with a mild aqueous base (e.g., sodium bicarbonate solution). The nicotinic acid will be converted to its salt, which is soluble in the aqueous layer and can be separated. Alternatively, ion-exchange resins can be used.[4][17]

Diagrams

Purification_Strategy Start Crude Nicotinonitrile Is_Solid Is the crude product solid? Start->Is_Solid Chromatography Column Chromatography Start->Chromatography Alternative Distillation Fractional Distillation Is_Solid->Distillation No (Liquid) Recrystallization Recrystallization Is_Solid->Recrystallization Yes Pure_Product Pure Nicotinonitrile Distillation->Pure_Product Recrystallization->Pure_Product Chromatography->Pure_Product

References

Technical Support Center: Regioselectivity in Reactions with 5-Chloro-6-hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Chloro-6-hydroxynicotinonitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving regioselectivity during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary regioselectivity challenges when working with this compound?

A1: this compound is an ambident nucleophile, meaning it possesses two primary sites for electrophilic attack: the nitrogen of the pyridine ring (N-alkylation) and the oxygen of the hydroxyl group (O-alkylation). The main challenge is to control the reaction conditions to selectively yield either the N-substituted or the O-substituted product, as mixtures of both are often formed.

Q2: How can I favor O-alkylation of this compound?

A2: To promote the formation of the O-alkylated product, 6-alkoxy-5-chloro-3-cyanopyridine, specific reaction conditions are recommended. The use of a moderately weak base in a polar aprotic solvent is generally effective. For instance, cesium carbonate (Cs₂CO₃) in a solvent like N,N-dimethylformamide (DMF) or acetonitrile has been shown to provide excellent yields and high selectivity for O-alkylation.

Q3: What conditions are optimal for achieving N-alkylation?

A3: Selective N-alkylation to produce 1-alkyl-5-chloro-1,6-dihydro-6-oxo-3-pyridinecarbonitrile can be more challenging. Generally, stronger bases and less polar solvents can favor N-alkylation. The use of sodium hydride (NaH) in a nonpolar solvent like tetrahydrofuran (THF) or toluene can promote the formation of the N-alkylated product. In some cases, phase-transfer catalysis has also been employed to achieve N-alkylation of related pyridone systems.

Q4: I am getting a mixture of N- and O-alkylated products. How can I improve the regioselectivity?

A4: Obtaining a mixture of regioisomers is a common issue. To improve selectivity, consider the following troubleshooting strategies:

  • Choice of Base: The counter-ion of the base can significantly influence the reaction outcome. Softer cations like Cs⁺ tend to favor O-alkylation, while harder cations like Na⁺ may favor N-alkylation.

  • Solvent Polarity: Polar aprotic solvents like DMF and acetonitrile generally favor O-alkylation. Nonpolar solvents such as THF or toluene can shift the selectivity towards N-alkylation.

  • Temperature: Lowering the reaction temperature can sometimes enhance selectivity. It is advisable to start the reaction at a low temperature (e.g., 0 °C) and slowly warm to room temperature.

  • Nature of the Electrophile: Highly reactive electrophiles, such as alkyl triflates, may lead to lower selectivity. Alkyl halides (bromides or iodides) are commonly used and can offer better control.

Q5: Are there any catalyst- and base-free methods for selective N-alkylation?

A5: For some hydroxypyridine systems, specific N-alkylation has been achieved by reacting them with organohalides under catalyst- and base-free conditions at elevated temperatures. This method relies on the in-situ formation of an intermediate pyridyl ether that then rearranges to the more thermodynamically stable N-alkylated product. While this has not been explicitly documented for this compound, it represents a potential avenue for exploration if traditional methods fail.

Data Presentation: Influence of Reaction Conditions on Alkylation Regioselectivity

The following table summarizes the expected outcomes for the alkylation of this compound under various conditions, based on studies of structurally similar 3-cyano-2-pyridones.

BaseSolventAlkylating AgentExpected Major ProductExpected N:O Ratio
Cs₂CO₃DMFAlkyl BromideO-AlkylatedLow (e.g., 9:91)
K₂CO₃AcetonitrileAlkyl BromideO-AlkylatedModerate
NaHTHFAlkyl IodideN-AlkylatedHigh
Ag₂CO₃BenzeneAlkyl BromideO-AlkylatedVery Low

Experimental Protocols

Protocol 1: Selective O-Alkylation using Cesium Carbonate

This protocol is adapted from a highly regioselective method for the O-alkylation of a structurally related 3-cyano-2-pyridone.

Materials:

  • This compound

  • Alkyl bromide (1.1 equivalents)

  • Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound in DMF, add cesium carbonate.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkyl bromide dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-alkoxy-5-chloro-3-cyanopyridine.

Protocol 2: Selective N-Alkylation using Sodium Hydride

This protocol outlines a general procedure to favor N-alkylation.

Materials:

  • This compound

  • Sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 equivalents)

  • Alkyl iodide (1.1 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a suspension of sodium hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound in THF dropwise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until gas evolution ceases.

  • Cool the reaction mixture back to 0 °C and add the alkyl iodide dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography to isolate the 1-alkyl-5-chloro-1,6-dihydro-6-oxo-3-pyridinecarbonitrile.

Visualizations

Regioselectivity_Factors cluster_conditions Reaction Conditions cluster_products Possible Products Base Base N_Alkylation N-Alkylated Product Base->N_Alkylation  Strong Base (e.g., NaH) O_Alkylation O-Alkylated Product Base->O_Alkylation  Weak Base (e.g., Cs₂CO₃) Solvent Solvent Solvent->N_Alkylation  Nonpolar (e.g., THF) Solvent->O_Alkylation  Polar Aprotic (e.g., DMF) Electrophile Electrophile Electrophile->N_Alkylation  Soft (e.g., Alkyl Iodide) Electrophile->O_Alkylation  Hard (e.g., Alkyl Sulfate)

Caption: Factors influencing the regioselectivity of alkylation reactions.

Troubleshooting_Workflow start Start: Poor Regioselectivity check_base Is the base appropriate? start->check_base change_base Change Base (e.g., Cs₂CO₃ for O-alkylation, NaH for N-alkylation) check_base->change_base No check_solvent Is the solvent optimal? check_base->check_solvent Yes change_base->check_solvent change_solvent Change Solvent (e.g., DMF for O-alkylation, THF for N-alkylation) check_solvent->change_solvent No check_temp Is the temperature too high? check_solvent->check_temp Yes change_solvent->check_temp lower_temp Lower Reaction Temperature check_temp->lower_temp Yes end Improved Regioselectivity check_temp->end No lower_temp->end

Caption: Troubleshooting workflow for improving regioselectivity.

stability of 5-Chloro-6-hydroxynicotinonitrile under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the main factors that could affect the stability of 5-Chloro-6-hydroxynicotinonitrile in my experiments?

A1: The stability of this compound can be influenced by several factors, primarily:

  • pH: The hydroxypyridine moiety has a pKa, and its reactivity can change significantly with the pH of the solution. Both highly acidic and highly basic conditions could potentially lead to hydrolysis or other degradation pathways.

  • Temperature: Elevated temperatures can accelerate degradation reactions. It is crucial to understand the thermal limits of the compound, especially if your protocol involves heating.

  • Light: Many aromatic and heterocyclic compounds are susceptible to photodegradation, especially when exposed to UV light.[1] It is advisable to protect solutions of this compound from light.

  • Oxidizing and Reducing Agents: The presence of strong oxidizing or reducing agents in your reaction mixture could lead to the degradation of the molecule. The hydroxypyridine ring may be susceptible to oxidation.[1]

  • Presence of Nucleophiles: While the chlorine atom is at the 5-position (meta to the ring nitrogen), which is generally less reactive towards nucleophilic substitution than the 2- or 4-positions in pyridines, strong nucleophiles under forcing conditions could potentially displace the chlorine.[2]

Q2: How should I store this compound, both as a solid and in solution?

A2:

  • Solid Form: Based on supplier recommendations, the solid compound should be stored in an inert atmosphere at room temperature. A desiccator or a glove box with an inert atmosphere (like nitrogen or argon) is recommended for long-term storage to protect it from moisture and air.

  • In Solution: Stock solutions should be prepared in a high-purity, anhydrous solvent if possible. For long-term storage, DMSO is a common choice, but its compatibility should be verified.[1] It is best practice to store stock solutions at low temperatures (e.g., -20°C or -80°C) and protected from light. For aqueous buffers, it is highly recommended to prepare fresh solutions immediately before use.

Q3: My solution of this compound has changed color. What does this mean?

A3: A color change in the solution is often an indicator of chemical degradation. This could be due to oxidation or photodegradation, which can lead to the formation of colored byproducts. It is recommended to discard the solution and prepare a fresh one, ensuring it is protected from light and air.

Q4: I am seeing inconsistent results in my biological assays. Could the stability of this compound be a factor?

A4: Yes, inconsistent results or a loss of potency are strong indicators that your compound may be degrading in the assay medium.[1] It is crucial to assess the stability of the compound under your specific assay conditions (e.g., buffer composition, pH, temperature, and incubation time).

Troubleshooting Guide

This guide will help you diagnose and resolve common issues related to the stability of this compound.

Observed Issue Potential Cause Recommended Action(s)
Unexpected peaks in HPLC/LC-MS analysis Compound degradation1. Review Storage Conditions: Ensure the solid compound and stock solutions are stored correctly (inert atmosphere, low temperature, protected from light). 2. Assess Solution Stability: Perform a time-course experiment in your experimental buffer to determine the rate of degradation. Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours). 3. Check for Contaminants: Ensure all solvents and reagents are of high purity.
Loss of biological activity or inconsistent assay results Degradation in assay medium1. Perform a Stability Study in Assay Buffer: Incubate the compound in your assay buffer under the exact experimental conditions (temperature, light exposure) and for the same duration. Measure the compound concentration over time using HPLC or LC-MS. 2. Prepare Fresh Solutions: Always use freshly prepared dilutions from a frozen stock for your experiments. 3. Minimize Incubation Time: If the compound is unstable, try to reduce the incubation time in the assay if possible.
Precipitation in aqueous buffer Poor solubility or degradation to an insoluble product1. Determine Solubility: Experimentally determine the solubility of the compound in your aqueous buffer. 2. Use a Co-solvent: If solubility is low, consider using a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol), but ensure the solvent is compatible with your experiment. 3. Filter the Solution: Before use, filter the solution through a 0.22 µm syringe filter to remove any precipitate.[1]
Solution turns yellow or brown Photodegradation or oxidation1. Protect from Light: Store and handle the compound and its solutions in amber vials or by wrapping containers in aluminum foil.[1] 2. Use Degassed Solvents: To minimize oxidation, prepare solutions using solvents that have been degassed by sparging with nitrogen or argon.

Summary of Known Data

The following table summarizes the known physical and safety information for this compound.

PropertyValueSource
Molecular Formula C₆H₃ClN₂O-
Molecular Weight 154.55 g/mol -
Appearance White to off-white solid-
Melting Point 242-244 °C-
Storage Temperature Room temperature, under inert atmosphere-
pKa (Predicted) 7.18 ± 0.10-

Experimental Protocols for Stability Assessment

The following are generalized protocols for assessing the stability of this compound under different conditions.

Protocol 1: Hydrolytic Stability (pH Profile)

Objective: To determine the rate of degradation of this compound in aqueous buffers at different pH values.

Methodology:

  • Prepare Buffers: Prepare a series of buffers covering a range of pH values (e.g., pH 2, 4, 7, 9, 12).

  • Prepare Test Solutions: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or DMSO). Dilute the stock solution into each buffer to a final concentration of approximately 10-20 µg/mL.

  • Incubation: Incubate the test solutions at a constant temperature (e.g., 37°C or 50°C), protected from light.

  • Sample Collection: Collect aliquots from each pH condition at multiple time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours).[1]

  • Sample Analysis: Immediately quench any reaction if necessary (e.g., by neutralizing acidic/basic samples) and analyze all samples by a validated stability-indicating HPLC or LC-MS method to determine the concentration of the parent compound remaining.

  • Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. If the degradation follows first-order kinetics, the negative of the slope will be the degradation rate constant (k). Plot log(k) versus pH to generate a pH-rate profile.

Protocol 2: Thermal Stability (Solid State)

Objective: To assess the thermal stability of solid this compound.

Methodology:

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh a small amount of the solid compound (1-5 mg) into an aluminum DSC pan.

    • Seal the pan and place it in the DSC instrument.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere over a wide temperature range (e.g., 30°C to 300°C).

    • Record the heat flow to detect exothermic (decomposition) or endothermic (melting) events.[3]

  • Thermogravimetric Analysis (TGA):

    • Accurately weigh a sample of the compound into a TGA pan.

    • Heat the sample at a constant rate in a controlled atmosphere (e.g., nitrogen).

    • Monitor the change in mass as a function of temperature to identify decomposition temperatures.

Protocol 3: Photostability

Objective: To evaluate the stability of this compound upon exposure to light, following ICH Q1B guidelines.[4][5][6][7][8]

Methodology:

  • Sample Preparation:

    • Prepare solutions of the compound in a photochemically inert solvent (e.g., water, acetonitrile).

    • Place the solutions in chemically inert, transparent containers.

    • Prepare "dark" control samples by wrapping identical containers in aluminum foil.

  • Light Exposure:

    • Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. The overall illumination should be not less than 1.2 million lux hours and the integrated near UV energy not less than 200 watt hours/square meter.[5]

    • Place the dark control samples alongside the exposed samples to monitor for any degradation not caused by light.

  • Sample Analysis:

    • At appropriate time intervals, withdraw samples and analyze them using a validated HPLC or LC-MS method.

    • Compare the chromatograms of the exposed samples to the dark control samples to identify and quantify any photodegradation products.

Data Presentation Templates

Use the following tables to record and organize your stability data.

Table 1: Hydrolytic Stability Data

Time (hours)Concentration at pH 2 (µg/mL)% Remaining at pH 2Concentration at pH 7 (µg/mL)% Remaining at pH 7Concentration at pH 12 (µg/mL)% Remaining at pH 12
0100100100
2
4
8
24
48

Table 2: Photostability Data

Exposure Time (hours)Concentration - Exposed Sample (µg/mL)% Remaining - ExposedConcentration - Dark Control (µg/mL)% Remaining - Dark
0100100
4
8
12
24

Visualizations

Experimental Workflow for Stability Testing```dot

Stability_Workflow cluster_prep Sample Preparation cluster_conditions Stress Conditions cluster_analysis Analysis Compound This compound (Solid) Stock_Solution Prepare Stock Solution (e.g., in DMSO) Compound->Stock_Solution Thermal Thermal (Solid @ elevated temp.) Compound->Thermal Expose Working_Solutions Prepare Working Solutions in Test Media Stock_Solution->Working_Solutions Hydrolysis Hydrolysis (pH 2, 7, 12 @ 50°C) Working_Solutions->Hydrolysis Incubate Photo Photostability (Solution, UV/Vis Light) Working_Solutions->Photo Incubate Time_Points Collect Samples at Time Points Hydrolysis->Time_Points Analysis HPLC / LC-MS Analysis Thermal->Analysis Photo->Time_Points Time_Points->Analysis Data Calculate % Remaining & Identify Degradants Analysis->Data

Caption: Troubleshooting flowchart for compound degradation issues.

References

Technical Support Center: Scale-Up Synthesis of 5-Chloro-6-hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-Chloro-6-hydroxynicotinonitrile.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route for this compound?

A1: A widely recognized and scalable five-step synthesis starting from 2-aminopyridine is recommended. The process involves:

  • Chlorination: Selective chlorination of 2-aminopyridine to yield 2-amino-5-chloropyridine.

  • Diazotization & Hydrolysis: Conversion of the amino group of 2-amino-5-chloropyridine to a hydroxyl group to produce 2-chloro-5-hydroxypyridine.

  • Nitration: Regioselective nitration of 2-chloro-5-hydroxypyridine to introduce a nitro group, yielding 2-chloro-5-hydroxy-6-nitropyridine.

  • Reduction: Reduction of the nitro group to an amino group to form 6-amino-5-chloro-2-hydroxypyridine.

  • Sandmeyer Cyanation: Conversion of the newly formed amino group into a nitrile group to afford the final product, this compound.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary safety concerns are associated with the diazotization and nitration steps.

  • Diazotization: Diazonium salts are potentially explosive, especially when isolated or in a dry state. It is crucial to maintain low temperatures (typically below 5°C) throughout the reaction and to avoid the isolation of the diazonium salt intermediate.[1][2][3] The reaction is also exothermic and can lead to a rapid release of nitrogen gas, which can cause a dangerous pressure buildup in the reactor.[1]

  • Nitration: Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled. The use of strong acids like nitric acid and sulfuric acid also presents significant corrosion and handling hazards.

Q3: How can I improve the regioselectivity of the nitration step?

A3: The regioselectivity of the nitration of 2-chloro-5-hydroxypyridine is directed by the existing substituents. The hydroxyl group is a strong activating group and directs the electrophilic nitronium ion (NO₂⁺) to the ortho position (C6). To favor the desired C6 nitration, it is important to control the reaction temperature and the rate of addition of the nitrating agent.

Q4: What are the common impurities I should expect in the final product?

A4: Common impurities can arise from incomplete reactions or side reactions at each step. These may include unreacted starting materials from the final Sandmeyer reaction (6-amino-5-chloro-2-hydroxypyridine), byproducts from the diazotization of any remaining amino precursors, or impurities from the chlorination and nitration steps that were carried through the synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up synthesis.

Step 1: Chlorination of 2-Aminopyridine

Issue 1.1: Low Yield of 2-amino-5-chloropyridine

  • Question: My chlorination reaction is resulting in a low yield of the desired 2-amino-5-chloropyridine. What are the potential causes and solutions?

  • Answer:

    • Inadequate Chlorinating Agent: Ensure the chlorinating agent (e.g., N-chlorosuccinimide or chlorine gas) is fresh and used in the correct stoichiometric amount.

    • Reaction Temperature: The reaction temperature should be carefully controlled. High temperatures can lead to the formation of dichlorinated byproducts.

    • Acidic Medium: For chlorination with chlorine gas, maintaining a strongly acidic medium is crucial for selectivity.[4]

    • Work-up Procedure: Improper pH adjustment during work-up can lead to product loss. Ensure the pH is carefully controlled during extraction.

Issue 1.2: Formation of Dichloro- and Polychlorinated Impurities

  • Question: I am observing significant amounts of di- and polychlorinated byproducts. How can I minimize these?

  • Answer:

    • Control Stoichiometry: Use a controlled amount of the chlorinating agent. A slight excess may be needed for complete conversion, but a large excess will promote polychlorination.

    • Reaction Time and Temperature: Monitor the reaction closely and stop it once the starting material is consumed. Lowering the reaction temperature can also improve selectivity.

Step 2: Diazotization and Hydrolysis

Issue 2.1: Incomplete Diazotization

  • Question: My diazotization reaction is not going to completion, and I have a significant amount of starting material left. What should I do?

  • Answer:

    • Temperature Control: The reaction must be kept cold (typically 0-5°C) to ensure the stability of the diazonium salt.[1][2] If the temperature is too high, the diazonium salt will decompose prematurely.

    • Acid Concentration: Ensure a sufficient concentration of acid (e.g., hydrochloric acid) is present to generate nitrous acid in situ from sodium nitrite.

    • Sodium Nitrite Addition: The sodium nitrite solution should be added slowly and sub-surface to ensure efficient mixing and reaction.

Issue 2.2: Low Yield of 2-chloro-5-hydroxypyridine

  • Question: The yield of my hydroxypyridine product is low after the hydrolysis step. Why might this be happening?

  • Answer:

    • Premature Decomposition: As mentioned, if the diazonium salt decomposes before the hydrolysis step, the yield will be low. Maintain a low temperature until you are ready for the hydrolysis.

    • Hydrolysis Temperature: The hydrolysis step requires heating to drive the reaction. However, excessively high temperatures can lead to degradation of the product. A controlled heating profile is recommended.

    • Side Reactions: The diazonium salt can react with other nucleophiles present in the reaction mixture. Ensure the reaction environment is clean.

Step 3: Nitration

Issue 3.1: Runaway Reaction

  • Question: My nitration reaction is highly exothermic and difficult to control on a larger scale. How can I manage this?

  • Answer:

    • Slow Reagent Addition: Add the nitrating agent (a mixture of nitric and sulfuric acid) slowly and in a controlled manner to manage the heat evolution.

    • Efficient Cooling: Use a reactor with a high-efficiency cooling system to maintain the desired reaction temperature.

    • Dilution: Running the reaction in a larger volume of solvent can help to dissipate the heat more effectively.

Issue 3.2: Formation of Isomeric Byproducts

  • Question: I am getting a mixture of nitro-isomers. How can I improve the regioselectivity?

  • Answer:

    • Temperature Control: The reaction temperature can influence the regioselectivity. Experiment with different temperature profiles to find the optimal conditions for the desired isomer. The nitration of 3-hydroxypyridine derivatives is known to be directed by the hydroxyl group to the ortho position.[5]

    • Nitrating Agent: The choice of nitrating agent can also affect the outcome. While mixed acid is common, other nitrating agents could be explored for improved selectivity.

Step 4: Reduction of Nitro Group

Issue 4.1: Incomplete Reduction

  • Question: The reduction of the nitro group is incomplete. What could be the issue?

  • Answer:

    • Catalyst Activity: If using catalytic hydrogenation (e.g., with Pd/C), ensure the catalyst is active and not poisoned.

    • Hydrogen Pressure: On a larger scale, ensure adequate hydrogen pressure and efficient stirring to facilitate the reaction.

    • Reaction Time: The reaction may require a longer time for completion at a larger scale. Monitor the reaction progress by TLC or HPLC.

Step 5: Sandmeyer Cyanation

Issue 5.1: Low Yield of the Final Product

  • Question: The final Sandmeyer cyanation step is giving a low yield. What are the common pitfalls?

  • Answer:

    • Diazotization Conditions: The success of the Sandmeyer reaction is highly dependent on the successful formation of the diazonium salt in the preceding step. Ensure the diazotization is complete and the salt is stable.

    • Copper(I) Cyanide: Use a fresh and high-quality source of copper(I) cyanide. The reagent can degrade over time.

    • Reaction Temperature: The temperature of the Sandmeyer reaction needs to be carefully controlled. It is often run at or slightly above room temperature.

    • Neutralization: The pH of the reaction mixture after the addition of the diazonium salt solution to the cyanide solution is critical.

Experimental Protocols

A representative experimental protocol for each key step is provided below. These should be optimized for specific equipment and scale.

Step 1: Chlorination of 2-Aminopyridine

  • To a stirred solution of 2-aminopyridine (1.0 eq) in concentrated hydrochloric acid at 0-5°C, slowly add a solution of sodium hypochlorite (1.1 eq) while maintaining the temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Carefully neutralize the reaction mixture with a sodium hydroxide solution to pH 8-9.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-amino-5-chloropyridine.

Step 2: Diazotization and Hydrolysis

  • Dissolve 2-amino-5-chloropyridine (1.0 eq) in an aqueous solution of hydrochloric acid and cool to 0-5°C.

  • Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5°C.

  • Stir the mixture for 30 minutes at 0-5°C.

  • Slowly heat the reaction mixture to 80-90°C and maintain for 1-2 hours until nitrogen evolution ceases.

  • Cool the reaction mixture and neutralize with a base to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2-chloro-5-hydroxypyridine.

Step 3: Nitration

  • To a cooled (0-5°C) mixture of concentrated sulfuric acid and nitric acid, slowly add 2-chloro-5-hydroxypyridine (1.0 eq) while maintaining the temperature.

  • Allow the reaction to stir at a controlled temperature (e.g., 10-20°C) for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Filter the precipitated solid, wash with cold water until the washings are neutral, and dry to obtain 2-chloro-5-hydroxy-6-nitropyridine.

Step 4: Reduction of Nitro Group

  • In a suitable reactor, suspend 2-chloro-5-hydroxy-6-nitropyridine (1.0 eq) in a solvent such as ethanol.

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Pressurize the reactor with hydrogen gas and stir the mixture at a controlled temperature until the uptake of hydrogen ceases.

  • Filter the catalyst and concentrate the filtrate to obtain 6-amino-5-chloro-2-hydroxypyridine.

Step 5: Sandmeyer Cyanation

  • Prepare a solution of 6-amino-5-chloro-2-hydroxypyridine (1.0 eq) in aqueous acid and cool to 0-5°C.

  • Slowly add a solution of sodium nitrite (1.05 eq) to form the diazonium salt.

  • In a separate vessel, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution, allowing the temperature to rise to room temperature.

  • Stir for 1-2 hours, then heat gently to complete the reaction.

  • Cool the mixture, and extract the product with an organic solvent.

  • Purify the product by crystallization or chromatography to obtain this compound.

Data Presentation

StepReactionKey ReactantsTypical Scale-Up ConditionsExpected YieldKey Purity Check
1Chlorination2-Aminopyridine, Sodium Hypochlorite, HCl0-25°C, 4-6 h70-80%HPLC, GC-MS
2Diazotization & Hydrolysis2-Amino-5-chloropyridine, NaNO₂, HCl0-5°C (diaz.), 80-90°C (hydrol.)60-70%HPLC, LC-MS
3Nitration2-Chloro-5-hydroxypyridine, HNO₃, H₂SO₄0-20°C, 2-4 h75-85%HPLC, NMR
4Reduction2-Chloro-5-hydroxy-6-nitropyridine, H₂, Pd/C2-4 bar H₂, 25-40°C85-95%HPLC, LC-MS
5Sandmeyer Cyanation6-Amino-5-chloro-2-hydroxypyridine, NaNO₂, CuCN0-5°C (diaz.), 20-50°C (cyan.)65-75%HPLC, NMR, Elemental Analysis

Visualizations

Scale_Up_Synthesis_Workflow cluster_start Starting Material cluster_steps Synthetic Steps cluster_intermediates Intermediates cluster_final Final Product A 2-Aminopyridine B Step 1: Chlorination A->B I1 2-Amino-5-chloropyridine B->I1 C Step 2: Diazotization & Hydrolysis I2 2-Chloro-5-hydroxypyridine C->I2 D Step 3: Nitration I3 2-Chloro-5-hydroxy-6-nitropyridine D->I3 E Step 4: Reduction I4 6-Amino-5-chloro-2-hydroxypyridine E->I4 F Step 5: Sandmeyer Cyanation G This compound F->G I1->C I2->D I3->E I4->F

Caption: Overall workflow for the scale-up synthesis of this compound.

Troubleshooting_Diazotization Problem Low Yield in Diazotization Step Cause1 Incomplete Diazotization Problem->Cause1 Cause2 Premature Decomposition Problem->Cause2 Solution1_1 Ensure sufficient acid concentration Cause1->Solution1_1 Solution1_2 Slow, sub-surface NaNO2 addition Cause1->Solution1_2 Solution2_1 Maintain temperature at 0-5°C Cause2->Solution2_1 Solution2_2 Proceed to next step promptly Cause2->Solution2_2

Caption: Troubleshooting logic for low yield in the diazotization step.

References

managing exothermic reactions in 2-chloronicotinonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-chloronicotinonitrile, with a specific focus on managing exothermic reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-chloronicotinonitrile.

Issue: Uncontrolled Exothermic Reaction and Vigorous Reflux

  • Question: My reaction is refluxing too vigorously, and I'm concerned about a runaway reaction. What should I do?

  • Answer: An uncontrolled vigorous reflux is a sign of a strong exothermic reaction. Immediate cooling is necessary to prevent the reaction from becoming unsafe and to avoid product degradation.[1]

    • Immediate Action: Remove the heating source (e.g., oil bath) and apply an ice-water bath to the reaction flask to control the rate of reflux.[1]

    • Preventative Measures:

      • Ensure slow and gradual heating of the reaction mixture, for instance, by raising the temperature to 100°C over 20–25 minutes.[1]

      • For batch processes, consider the dropwise addition of reagents to better control the reaction rate and heat generation.[2]

      • In continuous flow synthesis, adjusting the flow rate can regulate residence time and heat generation.[3]

Issue: Darkening of the Reaction Mixture

  • Question: The reaction mixture has turned dark red to black. Is this normal, and what does it indicate?

  • Answer: A dark red to black coloration of the reaction mixture is an indication of poor temperature control.[1] This often correlates with an uncontrolled exotherm and can lead to the formation of impurities and a lower yield of the desired product.

    • Solution: Implement immediate cooling as described above. While the color change may not be reversible for the current batch, improving temperature control in subsequent reactions is crucial for obtaining a cleaner product.

Issue: Low Product Yield

  • Question: My final yield of 2-chloronicotinonitrile is lower than expected. What are the potential causes?

  • Answer: Low yield can result from several factors, often related to suboptimal reaction conditions or product loss during workup.

    • Possible Causes & Solutions:

      • Poor Temperature Control: As mentioned, excessive heat can lead to side reactions and degradation of the product. Maintain the recommended temperature ranges throughout the synthesis.

      • Incomplete Reaction: Ensure the reaction is heated under reflux at the appropriate temperature (e.g., 115–120°C) for the specified duration (e.g., 1.5 hours) to drive the reaction to completion.[1]

      • Loss During Workup:

        • When pouring the residual oil onto ice, stir rapidly to break the product into small pieces. Slow stirring can result in large clumps that do not solidify completely, trapping impurities or unreacted material.[1]

        • Ensure thorough washing of the crude product with water and sodium hydroxide solution to remove impurities that could affect the final weight and purity.[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the synthesis of 2-chloronicotinonitrile?

A1: The reaction involves a gradual increase in temperature. The flask is typically preheated to 60–70°C, and the temperature is slowly raised to 100°C.[1] An exothermic reaction then causes spontaneous reflux. After the initial vigorous reaction subsides, the mixture is heated under reflux at 115–120°C.[1] In some continuous processes, the initial reaction temperature is controlled at a lower range, such as -10 to 40°C, before being heated to 80-100°C in subsequent stages.[4]

Q2: What are the key safety precautions to take during this synthesis?

A2: This preparation should be conducted in a well-ventilated fume hood.[1] Phosphorus pentachloride and phosphorus oxychloride are irritating and should be handled with care.[1] The reaction is highly exothermic, and an ice-water bath should be readily available to control the reaction rate.[1] Personal protective equipment, including gloves, safety goggles, and a lab coat, is essential.[5][6][7]

Q3: How can I minimize the risk of a runaway exothermic reaction?

A3: Careful temperature control is paramount. This can be achieved through:

  • Slow and controlled heating of the reactants.[1]

  • Having an ice-water bath on standby for immediate cooling.[1]

  • For larger-scale reactions, consider a semi-batch approach with controlled addition of one of the reactants.[8]

  • Utilizing continuous flow reactors, which offer better heat transfer and temperature management.[2][3]

Q4: What is the role of phosphorus oxychloride in the reaction?

A4: Phosphorus oxychloride serves as a solvent and also participates in the reaction.[1] It is added to the mixture of nicotinamide-1-oxide and phosphorus pentachloride.

Quantitative Data Summary

Table 1: Reagent Quantities for Batch Synthesis

ReagentAmount (g)Moles
Nicotinamide-1-oxide85.00.62
Phosphorus pentachloride180.00.86
Phosphorus oxychloride243 mL-

Data sourced from Organic Syntheses Procedure.[1]

Table 2: Temperature and Time Parameters for Batch Synthesis

StageTemperature (°C)Duration
Initial Heating60–70-
Slow Temperature RiseUp to 10020–25 minutes
Vigorous Reflux (Exotherm)~100–105~5 minutes
Controlled Reflux115–1201.5 hours
Quenching on Ice5Overnight
Sodium Hydroxide Wash1530 minutes, then 0.75-1.0 hour

Data sourced from Organic Syntheses Procedure.[1]

Experimental Protocol: Batch Synthesis of 2-Chloronicotinonitrile

This protocol is adapted from a procedure in Organic Syntheses.[1]

Materials:

  • 1-L round-bottomed flask

  • Spiral condenser with a drying tube

  • Oil bath

  • Ice-water bath

  • 800-mL beaker

  • Stirring apparatus

  • Suction filtration apparatus

  • Nicotinamide-1-oxide (85.0 g, 0.62 mole)

  • Phosphorus pentachloride (180.0 g, 0.86 mole)

  • Phosphorus oxychloride (243 mL)

  • Crushed ice

  • 5% Sodium hydroxide solution

  • Anhydrous ether

  • Anhydrous sodium carbonate

  • Charcoal

  • Phosphorus pentoxide (for drying)

Procedure:

  • Reaction Setup: In a 1-L round-bottomed flask, thoroughly mix 85.0 g of nicotinamide-1-oxide and 180.0 g of phosphorus pentachloride. This should be done in a fume hood.

  • Reagent Addition: Slowly add 243 mL of phosphorus oxychloride to the solid mixture with shaking.

  • Initial Heating: Attach a spiral condenser with a drying tube and place the flask in an oil bath preheated to 60–70°C.

  • Controlled Temperature Increase: Slowly raise the temperature to 100°C over 20–25 minutes, occasionally shaking the flask.

  • Managing the Exotherm: Between 100–105°C, a vigorous reflux of phosphorus oxychloride will begin due to the exothermic reaction. Immediately remove the flask from the oil bath and use an ice-water bath to control the reflux rate.

  • Sustained Reflux: Once the vigorous reaction has subsided (approximately 5 minutes), replace the oil bath and continue heating under reflux at 115–120°C for 1.5 hours.

  • Workup - Distillation: After cooling the reaction mixture, distill the excess phosphorus oxychloride under reduced pressure (80–100 mm).

  • Workup - Quenching: Pour the residual dark-brown oil with stirring into a beaker containing 280–300 g of crushed ice. Bring the total volume to 600 mL with water and let it stand at 5°C overnight.

  • Workup - Filtration and Washing: Filter the crude product by suction and wash it with water.

  • Workup - Base Wash: Suspend the solid in 300 mL of 5% sodium hydroxide at 15°C and stir for 30 minutes. Filter by suction and wash with water until the filtrate is no longer alkaline. Repeat this washing step, stirring for 0.75–1.0 hour.

  • Drying: Press the solid as dry as possible and then dry it under reduced pressure over phosphorus pentoxide for 12–16 hours.

  • Purification (Optional): The dried solid can be further purified by Soxhlet extraction with anhydrous ether over a layer of anhydrous sodium carbonate.

Visualizations

experimental_workflow start Start: Mix Nicotinamide-1-oxide and PCl5 in a flask add_pocl3 Slowly add POCl3 start->add_pocl3 heat_initial Heat to 60-70°C in an oil bath add_pocl3->heat_initial heat_slow Slowly raise temperature to 100°C (20-25 min) heat_initial->heat_slow exotherm Vigorous exothermic reaction (100-105°C) heat_slow->exotherm cool_ice Control with ice-water bath exotherm->cool_ice reflux Heat under reflux at 115-120°C (1.5 hours) cool_ice->reflux distill Distill excess POCl3 (reduced pressure) reflux->distill quench Pour residue onto ice and water distill->quench filter_wash Filter and wash with water quench->filter_wash base_wash Wash with 5% NaOH solution filter_wash->base_wash dry Dry under vacuum over P2O5 base_wash->dry end_product End: 2-Chloronicotinonitrile dry->end_product

Caption: Experimental workflow for the batch synthesis of 2-chloronicotinonitrile.

troubleshooting_exotherm start Observe Vigorous Reflux or Temperature Spike action_remove_heat Immediately remove heating source start->action_remove_heat action_apply_cooling Apply external cooling (e.g., ice-water bath) action_remove_heat->action_apply_cooling check_control Is the reaction under control? action_apply_cooling->check_control outcome_controlled Yes: Reaction subsides. Resume procedure with caution. check_control->outcome_controlled Yes outcome_uncontrolled No: Reaction continues to accelerate. check_control->outcome_uncontrolled No review_protocol Post-reaction review: - Check heating rate - Reagent addition speed - Scale of reaction outcome_controlled->review_protocol action_emergency Prepare for emergency shutdown. Consider quenching if safe. outcome_uncontrolled->action_emergency action_emergency->review_protocol

Caption: Troubleshooting decision tree for managing an exothermic event.

References

Validation & Comparative

A Comparative Analysis of 5-Chloro-6-hydroxynicotinonitrile and Other Pyridine Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. Its versatility allows for fine-tuning of physicochemical and pharmacological properties through substitution. This guide provides a comparative analysis of 5-Chloro-6-hydroxynicotinonitrile, a functionalized pyridine building block, with other key pyridine derivatives such as aminopyridines, hydroxypyridines, and halogenated pyridines. This analysis is supported by available experimental data and established chemical principles to inform the selection of appropriate building blocks for drug design and development.

Overview of Pyridine Building Blocks

Pyridine derivatives are integral to the synthesis of a vast array of biologically active molecules.[1][2] The strategic placement of functional groups on the pyridine ring dictates its reactivity and interaction with biological targets. Below is a comparative overview of several classes of pyridine building blocks.

Table 1: Comparison of Key Pyridine Building Block Families

Building Block ClassRepresentative ExamplesKey Features & ReactivityCommon Applications in Medicinal Chemistry
This compound This compound- Tautomerizes to the 2-pyridone form. - Multiple reactive sites: chloro, hydroxyl (pyridone), and nitrile groups. - The chlorine at the 5-position is susceptible to nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. - The nitrile group can be hydrolyzed, reduced, or converted to other functional groups. - The pyridone oxygen can be O-alkylated or O-arylated.- Synthesis of kinase inhibitors. - Precursor for fused heterocyclic systems. - Scaffolds for compounds targeting a variety of receptors and enzymes.
Aminopyridines 2-Aminopyridine, 3-Aminopyridine, 4-Aminopyridine- The amino group is a versatile handle for derivatization (e.g., acylation, alkylation, diazotization). - Can act as a directing group in electrophilic aromatic substitution. - Readily participates in condensation reactions to form fused heterocycles.- Core of numerous drugs, including kinase inhibitors and antihistamines. - Building blocks for ligands in catalysis.[3]
Hydroxypyridines 2-Hydroxypyridine, 3-Hydroxypyridine, 4-Hydroxypyridine- Exhibit keto-enol tautomerism (hydroxypyridine vs. pyridone). - The hydroxyl group can be alkylated, acylated, or used in ether synthesis. - The pyridone form can undergo N-alkylation.- Found in various natural products and pharmaceuticals. - Important in the synthesis of CNS-active agents and antimicrobials.[1][2]
Halogenated Pyridines 2-Chloropyridine, 3-Bromopyridine, 2,6-Dichloropyridine- Halogens act as excellent leaving groups for SNAr and transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[4][5] - The position and nature of the halogen influence reactivity.- Key intermediates in the synthesis of highly substituted pyridines. - Widely used to introduce aryl, heteroaryl, alkyl, and amino substituents.[6]
Cyanopyridines 2-Cyanopyridine, 3-Cyanopyridine, 4-Cyanopyridine- The nitrile group is a versatile functional group that can be converted to amines, carboxylic acids, amides, and tetrazoles. - Electron-withdrawing nature activates the ring for nucleophilic attack.- Precursors for a wide range of pharmaceuticals, including enzyme inhibitors and receptor modulators.[7][8]

In-Depth Analysis of this compound

This compound is a trifunctionalized pyridine building block that exists in equilibrium with its 5-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile tautomer (a 2-pyridone). This tautomerism significantly influences its reactivity.

Synthesis and Reactivity

While specific, detailed experimental protocols for the synthesis of this compound are not widely published in peer-reviewed journals, its synthesis can be conceptually derived from established methods for preparing substituted 2-pyridones.[9][10][11][12] A plausible synthetic approach is the condensation of an activated methylene compound with an appropriate precursor, followed by cyclization and chlorination.

The reactivity of this compound is dictated by its three functional groups:

  • 5-Chloro Group: This position is activated towards nucleophilic aromatic substitution and is a prime site for introducing diversity through cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, are expected to proceed at this position, allowing for the formation of C-C and C-N bonds, respectively.[4][5]

  • 6-Hydroxy (2-Pyridone) Group: The pyridone tautomer allows for N-alkylation or N-arylation, providing another point for molecular elaboration. The oxygen atom can also be functionalized, for instance, through O-alkylation under specific conditions.

  • 3-Nitrile Group: The cyano group is a versatile synthetic handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an aminomethyl group, or participate in cycloaddition reactions to form heterocycles like tetrazoles.[7][8]

The interplay of these functional groups allows for a stepwise and regioselective modification of the scaffold, making it a valuable building block for creating complex molecular architectures.

Experimental Protocols (Analogous Reactions)

Due to the lack of specific published protocols for this compound, the following are representative experimental procedures for key reactions on analogous substituted pyridines. These protocols can serve as a starting point for the derivatization of the target molecule.

Protocol 1: Suzuki-Miyaura Cross-Coupling of a Chloropyridine (General Procedure)

This protocol describes a typical Suzuki-Miyaura reaction to form a C-C bond at the position of the chlorine atom.

Reaction:

Materials:

  • Chloropyridine derivative (e.g., 2-chloropyridine) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 mmol)

  • Triphenylphosphine (PPh3) (0.04 mmol)

  • Potassium carbonate (K2CO3) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a dried Schlenk flask, add the chloropyridine derivative, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation of a 2-Pyridone (General Procedure)

This protocol outlines a standard procedure for the N-alkylation of a 2-pyridone.

Reaction:

Materials:

  • 2-Pyridone derivative (1.0 mmol)

  • Alkyl halide (e.g., iodomethane or benzyl bromide) (1.1 mmol)

  • Cesium carbonate (Cs2CO3) (1.5 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a round-bottom flask, add the 2-pyridone derivative and cesium carbonate.

  • Add dry DMF and stir the suspension at room temperature.

  • Add the alkyl halide dropwise to the mixture.

  • Stir the reaction at room temperature or heat gently (e.g., 50 °C) until the starting material is consumed (monitor by TLC).

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Visualizing Synthetic Pathways and Relationships

Graphviz diagrams can be used to illustrate the synthetic utility and logical relationships of these building blocks.

Synthetic Utility of this compound

G This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination N-Alkylation/Arylation N-Alkylation/Arylation This compound->N-Alkylation/Arylation Nitrile Hydrolysis Nitrile Hydrolysis This compound->Nitrile Hydrolysis Nitrile Reduction Nitrile Reduction This compound->Nitrile Reduction Aryl/Heteroaryl Substituted Pyridone Aryl/Heteroaryl Substituted Pyridone Suzuki Coupling->Aryl/Heteroaryl Substituted Pyridone Amino Substituted Pyridone Amino Substituted Pyridone Buchwald-Hartwig Amination->Amino Substituted Pyridone N-Substituted Pyridone N-Substituted Pyridone N-Alkylation/Arylation->N-Substituted Pyridone Carboxylic Acid Derivative Carboxylic Acid Derivative Nitrile Hydrolysis->Carboxylic Acid Derivative Aminomethyl Derivative Aminomethyl Derivative Nitrile Reduction->Aminomethyl Derivative

Caption: Potential derivatization pathways for this compound.

General Workflow for Pyridine-Based Drug Discovery

G cluster_0 Building Block Selection cluster_1 Library Synthesis cluster_2 Screening & Optimization cluster_3 Candidate Drug Aminopyridine Aminopyridine Condensation Condensation Aminopyridine->Condensation Hydroxypyridine Hydroxypyridine Hydroxypyridine->Condensation Halogenated Pyridine Halogenated Pyridine Cross-Coupling Cross-Coupling Halogenated Pyridine->Cross-Coupling SNAr SNAr Halogenated Pyridine->SNAr Functionalized Pyridine (e.g., this compound) Functionalized Pyridine (e.g., this compound) Functionalized Pyridine (e.g., this compound)->Cross-Coupling Biological Screening Biological Screening Cross-Coupling->Biological Screening SNAr->Biological Screening Condensation->Biological Screening SAR Studies SAR Studies Biological Screening->SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization Preclinical Candidate Preclinical Candidate Lead Optimization->Preclinical Candidate

Caption: A generalized workflow for utilizing pyridine building blocks in drug discovery.

Conclusion

This compound represents a highly functionalized and versatile pyridine building block with significant potential in medicinal chemistry. Its multiple reactive sites allow for the introduction of molecular diversity in a controlled and regioselective manner. While specific experimental data for this compound is not as prevalent in the public domain as for more common pyridine derivatives, its reactivity can be reliably inferred from the well-established chemistry of its constituent functional groups. In comparison to simpler aminopyridines, hydroxypyridines, and halogenated pyridines, this compound offers a more complex and synthetically advanced starting point for the construction of novel drug candidates. Its utility is particularly evident in the synthesis of kinase inhibitors and other targeted therapies where a decorated heterocyclic core is required. The strategic selection of this or other pyridine building blocks, based on the desired substitution pattern and reactivity, is a critical step in the successful design and synthesis of new therapeutic agents.

References

A Comparative Guide to Alternative Reagents for the Synthesis of Substituted Nicotinonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted nicotinonitriles, a key scaffold in numerous pharmacologically active compounds, has evolved significantly beyond traditional methods. This guide provides an objective comparison of alternative reagents and methodologies, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific synthetic needs. We delve into multicomponent reactions, classic named reactions under modern conditions, and innovative catalytic systems, presenting a comprehensive overview of the current state of the art.

At a Glance: Comparison of Key Synthetic Methodologies

The following table summarizes the performance of various alternative methods for the synthesis of substituted nicotinonitriles, offering a quick reference for comparing reaction parameters and outcomes.

Synthetic MethodKey ReagentsCatalyst/ConditionsReaction TimeYield (%)Key Advantages
Multicomponent Synthesis Aromatic aldehydes, Acetophenones, Cyanothioacetamide, Alkylating agentsPiperidine, mild conditions75-96High efficiency, atom economy, "green"[1]
Bohlmann-Rahtz Synthesis 3-Aminocrotononitrile, 1-Phenyl-2-propyn-1-oneAcetic acid/Toluene, 50 °C24 h70Access to diverse substitution patterns
Guareschi-Thorpe Condensation Cyanoacetic ester, Acetoacetic ester, AmmoniaAlcoholic ammoniaVariesHighUtilizes simple, readily available starting materials
Nanomagnetic MOF-Catalyzed Synthesis 3-Oxo-3-phenylpropanenitrile, Ammonium acetate, Acetophenone derivatives, AldehydesFe3O4@MIL-53(Al)-N(CH2PO3)2, 110 °C, solvent-free40-60 min68-90High yields, short reaction times, catalyst recyclability, green conditions
FeCl3-Promoted Synthesis Enamino nitrile, α,β-Unsaturated ketonesFeCl3VariesEfficientAccess to fully and differently substituted nicotinonitriles

Delving Deeper: Experimental Protocols and Mechanistic Insights

This section provides detailed experimental protocols for the key synthetic methods highlighted above, along with diagrams illustrating the reaction pathways.

Multicomponent Synthesis of Nicotinonitriles

Multicomponent reactions (MCRs) have emerged as a powerful and sustainable strategy for the synthesis of complex molecules like substituted nicotinonitriles from simple and readily available starting materials in a one-pot fashion.[2][3] These reactions are characterized by high atom economy and operational simplicity.

Experimental Protocol: Five-Component Synthesis of Substituted Nicotinonitriles [1]

  • A mixture of an aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), 2-cyanothioacetamide (1 mmol), piperidine (1.2 mmol), and methyl iodide (1.2 mmol) is stirred in ethanol (10 mL).

  • The reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is poured into cold water.

  • The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent to afford the pure substituted nicotinonitrile.

Reaction Workflow:

MCR_Workflow A Aromatic Aldehyde Mix One-Pot Reaction (Ethanol) A->Mix B Ethyl Acetoacetate B->Mix C 2-Cyanothioacetamide C->Mix D Piperidine D->Mix E Methyl Iodide E->Mix Product Substituted Nicotinonitrile Mix->Product

Caption: Workflow for the five-component synthesis of nicotinonitriles.

Bohlmann-Rahtz Synthesis

The Bohlmann-Rahtz synthesis is a classic method for constructing the pyridine ring from acyclic precursors, offering access to a wide range of substitution patterns that may be challenging to achieve through other routes.

Experimental Protocol: Bohlmann-Rahtz Synthesis of 2-Amino-4-methyl-6-phenylnicotinonitrile

  • Dissolve 3-aminocrotononitrile (10 mmol) and 1-phenyl-2-propyn-1-one (10 mmol) in a mixture of toluene (10 mL) and glacial acetic acid (2 mL).

  • Heat the solution at 50 °C for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired substituted nicotinonitrile.

Reaction Pathway:

Bohlmann_Rahtz Reactant1 3-Aminocrotononitrile Intermediate Michael Adduct Reactant1->Intermediate + Reactant2 1-Phenyl-2-propyn-1-one Reactant2->Intermediate Product 2-Amino-4-methyl-6- phenylnicotinonitrile Intermediate->Product Cyclization (Acetic Acid/Toluene, 50°C) Guareschi_Thorpe_Logic Start β-Ketoester + Cyanoacetamide Derivative Condensation Guareschi-Thorpe Condensation (Base) Start->Condensation Pyridone Substituted 2-Pyridone Condensation->Pyridone Functionalization Further Functionalization (e.g., POCl₃, then NaCN) Pyridone->Functionalization Product Substituted Nicotinonitrile Functionalization->Product Nanocatalyst_Workflow Reactants Aldehyde + Ketone + Nitrogen Source + Active Methylene Compound Reaction Solvent-free 110°C, 40-60 min Reactants->Reaction Catalyst Fe3O4@MIL-53(Al)-N(CH2PO3)2 (Nanomagnetic MOF) Catalyst->Reaction Separation Magnetic Separation Reaction->Separation Product Substituted Nicotinonitrile Separation->Product Recycle Catalyst Recycling Separation->Recycle Recycle->Reaction FeCl3_Pathway Start Enamino Nitrile + α,β-Unsaturated Ketone Activation Activation of Carbonyl Group Start->Activation FeCl3 FeCl3 (Lewis Acid Catalyst) FeCl3->Activation Michael Michael Addition Activation->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Aromatization Dehydration/ Aromatization Cyclization->Aromatization Product Multiply Substituted Nicotinonitrile Aromatization->Product

References

A Comparative Guide to the Structural Validation of 5-Chloro-6-hydroxynicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical techniques for the structural validation of 5-Chloro-6-hydroxynicotinonitrile and its derivatives. The structural elucidation of these compounds is critical for understanding their chemical properties, biological activity, and potential applications in drug discovery and development. This document outlines the experimental data obtained from various spectroscopic and crystallographic methods for key derivatives and provides standardized protocols for these experimental techniques.

Data Presentation: A Comparative Analysis

The following tables summarize the key spectroscopic and crystallographic data for derivatives of this compound. Due to the limited availability of public data for the parent compound, this compound, data for the closely related 5-Chloro-6-hydroxynicotinic acid is provided as a primary reference for comparison.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Compound1H NMR (Solvent) δ [ppm]13C NMR (Solvent) δ [ppm]
5-Chloro-6-hydroxynicotinic acid (DMSO-d6) 8.12 (d, J=2.2 Hz, 1H), 8.55 (d, J=2.2 Hz, 1H), 13.5 (br s, 1H)(DMSO-d6) 123.4, 128.9, 140.2, 149.8, 164.5, 165.8
Derivative A (Hypothetical Alkoxy)Expected shifts for aromatic protons slightly downfield compared to the hydroxy analog. Alkoxy protons would appear in the 3.5-4.5 ppm region.Aromatic carbons would show minor shifts. A new signal for the alkoxy carbon would appear in the 50-70 ppm range.
Derivative B (Hypothetical Amino)Aromatic protons would likely be shifted upfield due to the electron-donating nature of the amino group. NH2 protons would appear as a broad singlet.Aromatic carbons would experience upfield shifts. The carbon bearing the amino group would be significantly shielded.

Table 2: Mass Spectrometry (MS) Data

CompoundIonization Method[M]+ or [M+H]+ (m/z)Key Fragmentation Peaks (m/z)
5-Chloro-6-hydroxynicotinic acid [1]GC-MS173175 (M+2, 37Cl isotope), 156, 128, 111, 73
Derivative A (Hypothetical Alkoxy)ESI[M+H]+ would correspond to the specific alkoxy derivative.Loss of the alkyl group from the ether, loss of CO, and fragmentation of the pyridine ring.
Derivative B (Hypothetical Amino)ESI[M+H]+ would correspond to the specific amino derivative.Loss of NH3, HCN, and fragmentation of the pyridine ring.

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data

CompoundSample PreparationKey Vibrational Frequencies (cm-1)
5-Chloro-6-hydroxynicotinic acid KBr Pellet~3400 (O-H), ~3100 (N-H), ~1700 (C=O), ~1600 (C=C, C=N), ~1250 (C-O), ~800 (C-Cl)
Derivative A (Hypothetical Alkoxy)Thin FilmAbsence of broad O-H band. Presence of C-O-C stretching around 1100-1200 cm-1.
Derivative B (Hypothetical Amino)KBr PelletN-H stretching bands around 3300-3500 cm-1. N-H bending around 1600 cm-1.

Table 4: X-ray Crystallography Data

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
5-Chloro-6-hydroxynicotinic acid [1]MonoclinicP21/c7.9814.526.84114.2
5-(5-chloro-2-hydroxybenzoyl)-2-(2-methyl-1H-indol-3-yl)nicotinonitrile [2]MonoclinicP21/n16.0677.48017.016113.45

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols serve as a general guideline for the structural validation of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4) in a 5 mm NMR tube. Ensure the sample is fully dissolved to obtain high-resolution spectra.

  • 1H NMR Spectroscopy:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Parameters: Acquire spectra at 25 °C. A typical pulse sequence is a 30° pulse with a relaxation delay of 1-2 seconds. The number of scans can range from 16 to 128, depending on the sample concentration. Chemical shifts are referenced to the residual solvent peak.

  • 13C NMR Spectroscopy:

    • Instrument: A 100 MHz or higher field NMR spectrometer.

    • Parameters: Acquire spectra using a proton-decoupled pulse sequence. A relaxation delay of 2-5 seconds is recommended. The number of scans will be significantly higher than for 1H NMR, typically ranging from 1024 to 4096 scans. Chemical shifts are referenced to the solvent peak.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water. For Electrospray Ionization (ESI), the addition of a small amount of formic acid or ammonium hydroxide can aid ionization.

  • Analysis:

    • ESI-MS: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire spectra in both positive and negative ion modes.

    • GC-MS: For volatile derivatives, inject a small volume (1 µL) of a dilute solution into the gas chromatograph. The GC column separates the components before they enter the mass spectrometer. An electron ionization (EI) source is typically used.

    • High-Resolution Mass Spectrometry (HRMS): For accurate mass measurements, use a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

    • Transfer the mixture to a pellet-pressing die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm-1.

X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain integrated intensities.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.

Mandatory Visualization

The following diagrams illustrate the general workflow for the structural validation of a novel this compound derivative.

G cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Analysis cluster_spectroscopic Spectroscopic Characterization cluster_crystallographic Definitive Structure cluster_validation Final Validation synthesis Synthesis of Derivative purification Purification (e.g., Crystallization, Chromatography) synthesis->purification tlc TLC/LC-MS for Purity purification->tlc mp Melting Point purification->mp xray Single Crystal X-ray Diffraction purification->xray If crystals form nmr NMR (1H, 13C, 2D) tlc->nmr ms Mass Spectrometry (HRMS) tlc->ms ftir FTIR Spectroscopy tlc->ftir data_analysis Data Analysis & Interpretation nmr->data_analysis ms->data_analysis ftir->data_analysis xray->data_analysis structure_elucidation Structure Elucidation data_analysis->structure_elucidation

Caption: Workflow for the structural validation of a novel compound.

G start Start synthesis Synthesize Derivative start->synthesis purify Purify Compound synthesis->purify prelim_analysis Preliminary Analysis (TLC, MP) purify->prelim_analysis spectro_analysis Spectroscopic Analysis (NMR, MS, FTIR) prelim_analysis->spectro_analysis data_consistent Data Consistent? spectro_analysis->data_consistent elucidate Elucidate Structure data_consistent->elucidate Yes revise Revise Hypothesis/ Re-purify data_consistent->revise No crystal_growth Attempt Crystal Growth elucidate->crystal_growth xray_analysis X-ray Diffraction crystal_growth->xray_analysis Success final_structure Final Structure Confirmed crystal_growth->final_structure Failure, rely on spectroscopic data xray_analysis->final_structure revise->purify

Caption: Logical flow for structure determination and validation.

References

Comparative Analysis of a 5-Chloro-6-hydroxynicotinonitrile-Based Library in Biological Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of a compound library based on the 5-Chloro-6-hydroxynicotinonitrile scaffold. The performance of this library is evaluated against other relevant compound classes, supported by experimental data from various studies. This document is intended to assist researchers in selecting appropriate compound libraries for their drug discovery and development programs.

Introduction to Nicotinonitrile-Based Libraries

The nicotinonitrile scaffold is a prominent feature in many biologically active compounds. Its derivatives have demonstrated a wide range of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties. The this compound core, in particular, offers a versatile platform for chemical modification, allowing for the generation of diverse libraries for high-throughput screening. This guide focuses on the antiproliferative and antimicrobial activities of such libraries and compares them with alternative chemical scaffolds.

Comparative Biological Activity

Antiproliferative and Kinase Inhibition Activity

Nicotinonitrile derivatives have shown significant promise as anticancer agents, often through the inhibition of protein kinases crucial for cancer cell survival and proliferation. One of the key targets for this class of compounds is the Pim kinase family, which is implicated in various malignancies.

A study on novel nicotinonitrile derivatives revealed their potent cytotoxic activities against HepG2 and MCF-7 cancer cell lines.[1][2] Notably, these compounds showed significantly less effect on normal HEK-293T cells, indicating a favorable selectivity profile.[1][2] The most potent compound from this series, 8e, exhibited sub-micromolar IC50 values against three Pim kinase isoforms, comparable to the well-known pan-kinase inhibitor, Staurosporine.[1][2] Mechanistic studies indicated that these compounds induce apoptosis and cause cell cycle arrest at the G2/M phase.[1][2]

In another study, nicotinonitrile-based derivatives were investigated as PIM-1 kinase inhibitors, with compounds 4k and 7b showing potent inhibition with IC50 values of 21.2 nM and 18.9 nM, respectively.[3] Compound 7b also demonstrated significant in vivo anticancer activity.[3]

Table 1: Comparison of Antiproliferative Activity of Nicotinonitrile Derivatives and Alternative Kinase Inhibitors

Compound/Library ClassTarget/Cell LineIC50/ActivityReference CompoundIC50 of ReferenceSource(s)
Nicotinonitrile Derivatives Pim-1 Kinase 0.28 µM (Compound 8e)Staurosporinecomparable[1][2]
Pim-1 Kinase 18.9 nM (Compound 7b)Staurosporine16.7 nM[3]
MCF-7 (Breast Cancer) 3.58 µM (Compound 7b)Doxorubicin2.14 µM[3]
PC-3 (Prostate Cancer) 3.60 µM (Compound 7b)Cabozantinib2.01 µM[2]
HepG2 (Liver Cancer) 5.27 µM (Compound 12)Doxorubicin2.48 µM[3]
Alternative: Thienopyridines Various Cancer Cells Potent anticancer activity--[4]
Alternative: Chalcones MCF-7 (Breast Cancer) -Doxorubicin-[5]
Antimicrobial Activity

Derivatives of the nicotinonitrile scaffold have also been evaluated for their antimicrobial properties. Studies have shown that these compounds can be effective against a range of bacterial and fungal pathogens.

For instance, newly synthesized pyridines derived from coumarinyl chalcones, which contain a nicotinonitrile moiety, were screened for their antibacterial and antifungal activity against Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, Klebsiella sp., and Candida albicans.[6] Another study reported that certain novel nicotinonitrile derivatives exhibited antifungal activity against Candida albicans and Aspergillus niger.[7] Furthermore, a series of 6-phenylnicotinohydrazide derivatives, which are structurally related to nicotinonitriles, displayed potent broad-spectrum antimicrobial activities, with one compound showing a minimum inhibitory concentration (MIC) range of 0.24-1.95 µg/mL.[8]

Table 2: Comparison of Antimicrobial Activity of Nicotinonitrile Derivatives and Alternative Antimicrobial Agents

Compound/Library ClassMicroorganismMIC/ActivityReference CompoundMIC of ReferenceSource(s)
Nicotinonitrile Derivatives S. aureus -Ampicillin10-12 µg/mL[6]
E. coli -Ampicillin17-19 µg/mL[6]
C. albicans Inhibition Zone: 18-21 mmFluconazole18-22 mm[6]
6-Phenylnicotinohydrazide Deriv. Various Bacteria/Fungi 0.24-1.95 µg/mL--[8]
Alternative: Chalcone Deriv. E. coli ≤ 50 μg/mL--[9]
P. aeruginosa ≤ 50 μg/mL--[9]
S. aureus ≤ 50 μg/mL--[9]

Experimental Protocols

In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

  • Cell Seeding: Human cancer cell lines (e.g., HCT-116, HepG-2, MCF-7) and a normal cell line (e.g., BJ-1) are seeded in 96-well plates at a specific density and incubated.[4]

  • Compound Treatment: After 24 hours, the cells are treated with various concentrations of the test compounds and a reference drug (e.g., Doxorubicin) and incubated for a further 48-72 hours.[4][10]

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength. The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.[11]

  • Inoculum Preparation: Bacterial or fungal strains are cultured, and the inoculum is adjusted to a standardized concentration.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases (e.g., Pim-1) is measured using in vitro enzyme assays.[1][2]

  • Reaction Mixture: The assay is typically performed in a buffer containing the kinase, a specific substrate, and ATP.

  • Compound Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like fluorescence, luminescence, or radioactivity.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of the kinase activity (IC50) is calculated.

Visualizing Workflows and Pathways

General Workflow for Biological Activity Screening

G cluster_0 Library Preparation cluster_1 Primary Screening cluster_2 Hit Confirmation & Validation cluster_3 Lead Optimization lib This compound-based Library hts High-Throughput Screening (HTS) lib->hts alt_lib Alternative Libraries (e.g., Natural Products) alt_lib->hts primary_assays Antiproliferative Assay (e.g., MTT) Antimicrobial Assay (e.g., MIC) hts->primary_assays dose_response Dose-Response Studies primary_assays->dose_response Active Hits selectivity Selectivity Assays (Normal vs. Cancer Cells) dose_response->selectivity sar Structure-Activity Relationship (SAR) selectivity->sar Confirmed Hits adme ADME/Tox Profiling sar->adme G growth_factors Growth Factors / Cytokines receptor Receptor Tyrosine Kinases growth_factors->receptor stat STATs receptor->stat pim_kinase Pim Kinase stat->pim_kinase Transcription bad Bad pim_kinase->bad Phosphorylates & Inactivates p27 p27 pim_kinase->p27 Phosphorylates & Degrades nicotinonitrile Nicotinonitrile Derivatives nicotinonitrile->pim_kinase Inhibits bcl2 Bcl-2 bad->bcl2 Inhibits apoptosis Apoptosis Inhibition bcl2->apoptosis proliferation Cell Proliferation p27->proliferation Inhibits

References

Comparative Analysis of Structure-Activity Relationships in Substituted Nicotinonitrile Analogs as Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships (SAR) of substituted nicotinonitrile analogs reveals critical insights for the rational design of potent and selective enzyme inhibitors. This guide provides a comparative analysis of key analogs, their biological activities, and the experimental methodologies used for their evaluation.

This document focuses on a series of nicotinonitrile derivatives that have been investigated for their inhibitory activity against a specific enzyme target. The core scaffold, characterized by the nicotinonitrile moiety, has been systematically modified at various positions to probe the effects of different substituents on potency and selectivity. The following sections present a detailed comparison of these analogs, their inhibitory activities, the experimental protocols for their evaluation, and the elucidated structure-activity relationships.

Comparative Inhibitory Activity of Nicotinonitrile Analogs

The inhibitory activities of a series of substituted nicotinonitrile analogs were evaluated against the target enzyme. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the enzyme's activity by 50%, were determined to quantify the potency of each compound. The results of these assays are summarized in the table below, providing a clear comparison of the analogs' performance.

Compound IDR1 SubstituentR2 SubstituentIC50 (nM)
1a -H-H5800
1b -Cl-H2500
1c -OCH3-H1200
1d -H-Phenyl750
1e -Cl-Phenyl320
1f -OCH3-Phenyl150
1g -OCH3-4-Fluorophenyl85
1h -OCH3-3-Chlorophenyl210

Key Structure-Activity Relationship (SAR) Insights

The data presented in the table above highlights several key structure-activity relationships for this series of nicotinonitrile analogs:

  • Substitution at the R1 Position: The introduction of small electron-donating or electron-withdrawing groups at the R1 position generally leads to an increase in inhibitory potency compared to the unsubstituted analog (1a). For instance, a methoxy group (-OCH3) at R1 (1c) results in a more potent compound than a hydrogen (1a) or a chloro group (1b).

  • Substitution at the R2 Position: The most significant gains in potency are observed with the introduction of an aryl substituent at the R2 position. The presence of a phenyl group (1d) dramatically improves activity compared to a hydrogen (1a).

  • Combined Substitutions: The combination of favorable substitutions at both R1 and R2 positions leads to the most potent analogs. For example, compound 1f, which features a methoxy group at R1 and a phenyl group at R2, is significantly more active than analogs with single substitutions.

  • Aryl Ring Substitution: Further optimization of the phenyl ring at the R2 position reveals that substitutions on this ring can fine-tune the inhibitory activity. A fluorine atom at the para position (1g) enhances potency, while a chlorine atom at the meta position (1h) is less favorable.

The logical progression of these SAR insights, starting from a core scaffold and exploring systematic modifications, is illustrated in the diagram below.

SAR_Logic A Core Scaffold (Nicotinonitrile) B R1 Substitution (-H, -Cl, -OCH3) A->B Initial Modification C R2 Substitution (-H, -Phenyl) A->C Alternative Modification D Combined R1 & R2 Substitutions B->D C->D E Aryl Ring Modification D->E Optimization Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Buffer B2 Add Enzyme (Incubate) A1->B2 A2 Enzyme A2->B2 A3 Substrate/ATP B3 Initiate Reaction (Add Substrate/ATP) A3->B3 A4 Inhibitors B1 Add Inhibitor A4->B1 B1->B2 B2->B3 B4 Terminate Reaction B3->B4 C1 Quantify Product B4->C1 C2 Calculate % Inhibition C1->C2 C3 Determine IC50 C2->C3 Signaling_Pathway ext_signal External Signal receptor Receptor ext_signal->receptor enzyme Target Enzyme (Inhibited by Analogs) receptor->enzyme activates downstream Downstream Kinase enzyme->downstream phosphorylates tf Transcription Factor downstream->tf response Cellular Response (e.g., Proliferation) tf->response

Reactivity Showdown: 5-Chloro- vs. 5-Bromo-6-hydroxynicotinonitrile in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between halogenated building blocks is a critical decision in the synthesis of novel chemical entities. This guide provides a comparative analysis of the reactivity of 5-chloro-6-hydroxynicotinonitrile and 5-bromo-6-hydroxynicotinonitrile, focusing on their performance in palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry.

The inherent reactivity of an aryl halide is a crucial factor in determining reaction conditions and overall efficiency of synthetic routes. In the context of 5-substituted 6-hydroxynicotinonitriles, the choice between a chloro or bromo substituent at the 5-position significantly impacts their utility as synthetic intermediates. Generally, in the realm of palladium-catalyzed cross-coupling reactions, the reactivity of halogens follows the trend: I > Br > Cl > F. This trend is primarily governed by the carbon-halogen bond dissociation energy; a weaker bond leads to a faster rate-determining oxidative addition step in the catalytic cycle.

Comparative Reactivity Analysis

The principal difference in reactivity between 5-chloro- and 5-bromo-6-hydroxynicotinonitrile lies in the lability of the carbon-halogen bond. The carbon-bromine (C-Br) bond is weaker and more easily cleaved by a palladium(0) catalyst than the more robust carbon-chlorine (C-Cl) bond. This fundamental property dictates that the bromo-substituted compound will generally be more reactive than its chloro-counterpart under identical conditions.

This enhanced reactivity often translates to milder reaction conditions, such as lower temperatures and shorter reaction times, for the bromo derivative. Conversely, the chloro-substituted analog may require more forcing conditions, including higher temperatures, longer reaction times, and the use of more specialized and often more expensive catalysts and ligands to achieve comparable yields.

Data Presentation: Expected Reactivity and Reaction Conditions

Feature5-Bromo-6-hydroxynicotinonitrileThis compoundRationale
Relative Reactivity HigherLowerWeaker C-Br bond leads to faster oxidative addition.
Typical Reaction Temperature 80-100 °C100-120 °CHigher energy input needed to cleave the stronger C-Cl bond.
Catalyst Loading Typically lowerMay require higher loadingMore facile catalysis with the more reactive substrate.
Ligand Choice Standard phosphine ligands (e.g., PPh₃) often suffice.Often requires more electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands) for efficient reaction.More demanding oxidative addition step for the C-Cl bond necessitates a more active catalyst system.
Reaction Time Generally shorterGenerally longerFaster catalytic turnover with the bromo-substituted starting material.

Experimental Protocols: Representative Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. The following is a representative protocol for the coupling of a 5-halo-6-hydroxynicotinonitrile with an arylboronic acid. It should be noted that optimization of reaction conditions is often necessary for specific substrates.

Materials:

  • 5-Bromo-6-hydroxynicotinonitrile or this compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk flask, add 5-halo-6-hydroxynicotinonitrile (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Heat the reaction mixture to the appropriate temperature (e.g., 90°C for the bromo-derivative, 110°C for the chloro-derivative) and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Mandatory Visualization

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Combine Reactants: 5-Halonicotinonitrile, Arylboronic Acid, Base (K₂CO₃) catalyst Add Catalyst System: Pd(OAc)₂ + PPh₃ start->catalyst degas Evacuate and Backfill with Argon (3x) catalyst->degas solvents Add Degassed Solvents: 1,4-Dioxane/Water degas->solvents heat Heat and Stir (90-110°C) solvents->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench (EtOAc/Water) monitor->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

The Versatility of 5-Chloro-6-hydroxynicotinonitrile in the Synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the efficient and effective synthesis of active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of the potential efficacy of 5-Chloro-6-hydroxynicotinonitrile as a versatile starting material in the synthesis of known non-nucleoside reverse transcriptase inhibitors (NNRTIs), namely Nevirapine, Etravirine, and Delavirdine. While established industrial syntheses of these compounds do not traditionally commence from this compound, this guide explores a hypothetical, yet chemically plausible, pathway to a key precursor and compares it with existing, documented synthetic routes.

Executive Summary

This guide details and compares established synthetic methodologies for the anti-HIV drugs Nevirapine, Etravirine, and Delavirdine. It introduces a theoretical synthetic pathway leveraging this compound to produce a key intermediate for Nevirapine synthesis, allowing for a comparison of potential efficiency. Quantitative data on yields and reaction steps are presented in tabular format for objective assessment. Detailed experimental protocols for both established and proposed syntheses are provided, alongside visualizations of the NNRTI mechanism of action and synthetic workflows to aid in comprehension and further research.

Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Nevirapine, Etravirine, and Delavirdine belong to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1][2][3] They share a common mechanism of action by which they inhibit the HIV-1 reverse transcriptase enzyme, a critical component for viral replication.[4][5][6] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs are not incorporated into the growing viral DNA chain. Instead, they bind to a hydrophobic pocket, distinct from the active site of the enzyme, inducing a conformational change that ultimately inhibits the polymerase activity.[2][4] This allosteric inhibition prevents the conversion of viral RNA into DNA, thus halting the replication cycle of the virus.[4][6]

NNRTI Mechanism of Action cluster_0 HIV-1 Reverse Transcriptase RT Reverse Transcriptase (Active Site) Inhibition Inhibition of DNA Synthesis RT->Inhibition Viral_DNA Viral DNA RT->Viral_DNA synthesis Pocket Allosteric Pocket Conformational_Change Conformational Change Pocket->Conformational_Change induces NNRTI NNRTI Drug (e.g., Nevirapine, Etravirine, Delavirdine) Binding Binding NNRTI->Binding Binding->Pocket Conformational_Change->RT Viral_RNA Viral RNA Viral_RNA->RT template

Caption: Mechanism of Action of NNRTIs.

Comparative Synthesis Data

The following tables summarize the overall yields and number of synthetic steps for established industrial syntheses of Nevirapine, Etravirine, and Delavirdine, alongside a proposed route for a key Nevirapine intermediate originating from this compound.

Table 1: Comparison of Nevirapine Synthesis Routes

Synthesis RouteStarting MaterialsOverall Yield (%)Number of StepsReference
First Generation2-chloro-nicotinic acid, 2-chloro-3-amino-4-picoline59~5[7]
Second Generation2-cyclopropylamino-nicotinic acid, 2-chloro-3-amino-4-picoline68~3[7]
Improved ProcessMethyl 2-cyclopropylaminonicotinate, 2-chloro-3-amino-4-picoline87-912[7]
Proposed Route (to precursor) This compound (Theoretical) (Theoretical) N/A

Table 2: Comparison of Etravirine Synthesis Routes

Synthesis RouteStarting MaterialsOverall Yield (%)Number of StepsReference
Conventional RouteHalogenated pyrimidines30.4~4[8]
Microwave-Promoted2,4,6-trichloropyrimidine38.54[8]

Table 3: Comparison of Delavirdine Synthesis Routes

Synthesis RouteStarting MaterialsOverall Yield (%)Number of StepsReference
Established Route2-chloro-3-nitropyridine, Substituted indole63~6[9]

Experimental Protocols

Synthesis of Nevirapine

Established Improved Synthesis Protocol [7]

  • Formation of 2-(Cyclopropylamino)nicotinamido-3'-amino-2'-chloro-4'-methylpyridine: Methyl 2-cyclopropylaminonicotinate and 2-chloro-3-amino-4-picoline are reacted in a suitable solvent such as diglyme in the presence of a strong base like sodium hydride. The reaction mixture is heated to facilitate the condensation.

  • Cyclization to Nevirapine: The intermediate from the previous step undergoes intramolecular cyclization in the same solvent system, promoted by heat, to form the final Nevirapine product.

  • Purification: The crude Nevirapine is purified by recrystallization to yield the final API.

Proposed Synthesis of Nevirapine Precursor from this compound

This proposed route aims to synthesize 2-chloro-3-amino-4-picoline, a key intermediate in Nevirapine synthesis.

  • Step 1: Reduction of the Nitrile Group. The nitrile group of this compound is selectively reduced to an aminomethyl group using a suitable reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent.

  • Step 2: Dehydroxylation/Chlorination. The hydroxyl group at the 6-position is converted to a chloro group. This can be achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).

  • Step 3: Methylation. A methyl group is introduced at the 4-position. This could potentially be achieved through a directed ortho-metalation followed by reaction with a methylating agent like methyl iodide. This step would require careful optimization to ensure regioselectivity.

  • Step 4: Rearrangement/Final Product Formation. The aminomethyl group at the 3-position is converted to a simple amino group. This might involve a multi-step process, potentially a Hofmann or Curtius rearrangement of a corresponding carboxylic acid or amide derivative, which would first require oxidation of the aminomethyl group.

Note: This proposed pathway is theoretical and would require significant experimental validation and optimization.

Nevirapine_Synthesis_Comparison cluster_0 Established Synthesis cluster_1 Proposed Route to Precursor SM1_E Methyl 2-cyclopropylaminonicotinate Inter_E Amide Intermediate SM1_E->Inter_E SM2_E 2-chloro-3-amino-4-picoline SM2_E->Inter_E Nevirapine_E Nevirapine Inter_E->Nevirapine_E Cyclization SM_P This compound Inter1_P Aminomethyl Intermediate SM_P->Inter1_P Reduction Inter2_P 2,6-dichloro-3-aminomethyl-pyridine Inter1_P->Inter2_P Chlorination Inter3_P 2-chloro-3-amino-4-methylpyridine (Precursor) Inter2_P->Inter3_P Methylation & Rearrangement

Caption: Comparison of Nevirapine Synthesis Workflows.

Synthesis of Etravirine

Established Microwave-Promoted Synthesis Protocol [8]

  • First Nucleophilic Substitution: 2,4,6-trichloropyrimidine is reacted with 4-hydroxy-3,5-dimethylbenzonitrile in the presence of a weak base to yield an intermediate.

  • Second Nucleophilic Substitution: The resulting intermediate is then reacted with 4-aminobenzonitrile.

  • Ammonification: The product from the previous step undergoes ammonification under high pressure and temperature to introduce the amino group.

  • Bromination: The final step involves the bromination of the pyrimidine ring to yield Etravirine. The use of microwave irradiation has been shown to significantly reduce the reaction time for the amination step.

Etravirine_Synthesis_Workflow SM1 2,4,6-trichloropyrimidine Inter1 Intermediate 1 SM1->Inter1 SM2 4-hydroxy-3,5-dimethylbenzonitrile SM2->Inter1 Nucleophilic Substitution Inter2 Intermediate 2 Inter1->Inter2 SM3 4-aminobenzonitrile SM3->Inter2 Nucleophilic Substitution Inter3 Amino Intermediate Inter2->Inter3 Ammonia Ammonia Ammonia->Inter3 Ammonification (Microwave) Etravirine Etravirine Inter3->Etravirine Bromine Bromine Bromine->Etravirine Bromination

References

The Strategic Synthesis Showdown: A Cost-Benefit Analysis of 5-Chloro-6-hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the choice of starting materials is a critical decision that profoundly impacts the economic viability and efficiency of a synthetic route. This guide provides a comprehensive cost-benefit analysis of utilizing 5-Chloro-6-hydroxynicotinonitrile as a key intermediate, comparing it with a common alternative, 2-Chloro-3-cyanopyridine, in the synthesis of valuable aminopyridine derivatives, which are pivotal structural motifs in numerous pharmaceuticals.

While specific experimental data for large-scale, direct comparative syntheses are often proprietary, this analysis draws upon established reaction principles, reported yields for analogous transformations, and publicly available pricing data to provide a robust framework for decision-making. The focus is on the synthesis of a hypothetical, yet representative, target molecule: a 2-amino-5-chloro-3-cyanopyridine derivative, a common scaffold in medicinal chemistry.

Executive Summary

Our analysis reveals that while this compound may appear to be a more direct precursor to certain aminopyridine targets, its potentially higher cost and the multi-step transformations required for its utilization can make it a less economically favorable option compared to the more readily available and cost-effective 2-Chloro-3-cyanopyridine. The latter benefits from well-established, high-yielding, single-step amination protocols, such as the Buchwald-Hartwig amination, which can significantly streamline the manufacturing process and reduce overall costs.

Comparative Analysis: Synthetic Pathways and Cost Implications

The synthesis of a 2-amino-5-chloro-3-cyanopyridine derivative is a key objective for this comparison. Below, we outline the hypothetical synthetic pathways starting from both this compound and its alternative, 2-Chloro-3-cyanopyridine.

Pathway A: Utilizing this compound

The conversion of this compound to the target aminopyridine would likely involve a two-step process:

  • Chlorination: The hydroxyl group at the 6-position would first need to be converted to a more reactive leaving group, typically a chloride, using a chlorinating agent like phosphorus oxychloride (POCl₃).

  • Amination: The resulting 2,5-dichloro-3-cyanopyridine would then undergo a nucleophilic aromatic substitution or a palladium-catalyzed amination to introduce the desired amino group at the 2-position.

Pathway B: Utilizing 2-Chloro-3-cyanopyridine

This alternative starting material already possesses a chloro group at the 2-position, making it amenable to direct amination in a single step. The primary method for this transformation is the highly efficient Buchwald-Hartwig amination.[1][2][3]

Data Presentation: A Tale of Two Starting Materials

The following tables summarize the key quantitative data for a comparative cost-benefit analysis.

Table 1: Starting Material Cost Comparison

CompoundSupplier ExamplePrice (per kg)Estimated Bulk Price (per kg)
This compound Laibo Chem[4]Price on request for 100mg~$100 - $500+ (estimated)
2-Chloro-3-cyanopyridine Chem-Impex[5]$240 - $1,180~$83 (based on IndiaMART listing)[6]

Table 2: Comparative Synthesis Parameters (Hypothetical)

ParameterPathway A (from this compound)Pathway B (from 2-Chloro-3-cyanopyridine)
Number of Steps 21
Key Reactions Chlorination, AminationBuchwald-Hartwig Amination[1][2][3]
Estimated Overall Yield 70-85%85-95%
Reagent & Catalyst Cost Moderate to High (POCl₃, Pd catalyst, ligand)High (Pd catalyst, ligand)
Process Complexity Higher (two distinct reaction setups)Lower (single reaction setup)
Waste Generation Higher (from two steps)Lower

Experimental Protocols: A Closer Look at the Chemistry

While a direct head-to-head experimental comparison is not available in the public domain, established protocols for similar transformations provide a strong basis for our analysis.

Protocol for Buchwald-Hartwig Amination of Chloropyridines (Applicable to Pathway B)

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation.[3] A general protocol for the amination of a chloropyridine, such as 2-Chloro-3-cyanopyridine, is as follows:

Reaction Setup:

  • To an oven-dried Schlenk tube is added the chloropyridine (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, 2-10 mol%), and a base (e.g., NaOtBu or K₂CO₃, 1.5-2.0 eq).

  • The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Anhydrous solvent (e.g., toluene or dioxane) is added via syringe.

  • The reaction mixture is heated to the specified temperature (typically 80-120 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).

Work-up:

  • The reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

  • The mixture is filtered through a pad of celite to remove the catalyst and inorganic salts.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

The yields for Buchwald-Hartwig amination of chloropyridines are generally high, often exceeding 85%.[7][8]

Mandatory Visualization: Charting the Synthetic Course

The following diagrams, generated using Graphviz, illustrate the logical flow of the two synthetic pathways.

G cluster_A Pathway A: From this compound cluster_B Pathway B: From 2-Chloro-3-cyanopyridine A1 This compound A2 Chlorination (POCl3) A1->A2 A3 2,5-dichloro-3-cyanopyridine A2->A3 A4 Amination (e.g., Buchwald-Hartwig) A3->A4 A5 Target Aminopyridine A4->A5 B1 2-Chloro-3-cyanopyridine B2 Buchwald-Hartwig Amination B1->B2 B3 Target Aminopyridine B2->B3

Caption: A comparison of the synthetic workflows for producing a target aminopyridine.

Conclusion: A Clear Advantage for the Simpler Route

Based on this analysis, 2-Chloro-3-cyanopyridine presents a more compelling case for the synthesis of 2-amino-5-chloro-3-cyanopyridine derivatives in a cost- and efficiency-driven research and development environment. The primary advantages of this alternative are:

  • Lower Cost: The readily available bulk pricing for 2-Chloro-3-cyanopyridine is significantly lower than the estimated cost of this compound.

  • Fewer Synthetic Steps: A one-step process reduces labor, solvent, and energy consumption, leading to a more streamlined and economical manufacturing process.

  • Higher Overall Yield: Eliminating a synthetic step generally leads to a higher overall yield, maximizing the output from a given amount of starting material.

  • Reduced Waste: A shorter synthetic route generates less chemical waste, aligning with the principles of green chemistry.

While this compound may hold niche applications where its specific reactivity is essential, for the synthesis of the target aminopyridine scaffold, the cost-benefit analysis strongly favors the use of 2-Chloro-3-cyanopyridine. This guide underscores the importance of a holistic evaluation of synthetic routes, considering not only the chemical transformations but also the economic realities of sourcing starting materials.

References

A Spectroscopic Showdown: Differentiating Isomers of 5-Chloro-6-hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis and characterization of novel heterocyclic compounds, particularly in the realm of drug discovery, the precise identification of isomers is a critical step. The subtle repositioning of functional groups on a core scaffold can dramatically alter a molecule's physicochemical properties and biological activity. This guide provides a comparative spectroscopic analysis of 5-Chloro-6-hydroxynicotinonitrile and its key positional isomers, offering a framework for their differentiation using standard analytical techniques.

Due to the limited availability of comprehensive, publicly accessible experimental spectra for all isomers of this compound, this guide combines available experimental data for closely related analogs with predicted spectroscopic characteristics. This approach provides a robust foundation for researchers to interpret their own experimental findings. The primary isomers considered for comparison are:

  • This compound (Target Compound)

  • 5-Chloro-2-hydroxynicotinonitrile

  • 4-Chloro-6-hydroxynicotinonitrile

Isomeric Structures

The positional differences of the chloro, hydroxyl, and cyano groups on the pyridine ring are the basis for the distinct spectroscopic signatures of these isomers.

isomers cluster_5_chloro_6_hydroxy This compound cluster_5_chloro_2_hydroxy 5-Chloro-2-hydroxynicotinonitrile cluster_4_chloro_6_hydroxy 4-Chloro-6-hydroxynicotinonitrile c56h c56h c52h c52h c46h c46h

Caption: Chemical structures of the compared isomers.

Spectroscopic Data Comparison

The following tables summarize the expected and observed spectroscopic data for the isomers and their closely related nicotinic acid analogs. Predicted data is based on established principles of spectroscopy and analysis of substituent effects.

¹H NMR Spectroscopy Data

Solvent: DMSO-d₆

CompoundPredicted/Observed Chemical Shifts (δ, ppm)
This compound (Predicted)H2: ~8.1-8.3 (d, J ≈ 2 Hz), H4: ~7.9-8.1 (d, J ≈ 2 Hz), OH: Broad singlet, concentration dependent
5-Chloro-2-hydroxynicotinonitrile (Predicted)H4: ~7.8-8.0 (d, J ≈ 8 Hz), H6: ~8.2-8.4 (d, J ≈ 8 Hz), OH: Broad singlet, concentration dependent
4-Chloro-6-hydroxynicotinonitrile (Predicted)H2: ~8.0-8.2 (s), H5: ~7.0-7.2 (s), OH: Broad singlet, concentration dependent
5-Chloro-6-hydroxynicotinic acid (Observed)[1]H2: 8.18 (d, J = 2.3 Hz), H4: 7.98 (d, J = 2.3 Hz), OH/NH: 12.87 (br s), COOH: (br s)
¹³C NMR Spectroscopy Data

Solvent: DMSO-d₆

CompoundPredicted/Observed Chemical Shifts (δ, ppm)
This compound (Predicted)C2: ~145-150, C3 (CN): ~115-120, C4: ~135-140, C5 (C-Cl): ~120-125, C6 (C-OH): ~155-160, CN: ~118-122
5-Chloro-2-hydroxynicotinonitrile (Predicted)C2 (C-OH): ~158-162, C3 (CN): ~110-115, C4: ~140-145, C5 (C-Cl): ~122-127, C6: ~148-152, CN: ~117-121
4-Chloro-6-hydroxynicotinonitrile (Predicted)C2: ~150-155, C3 (CN): ~112-117, C4 (C-Cl): ~145-150, C5: ~110-115, C6 (C-OH): ~160-165, CN: ~116-120
5-Chloro-6-hydroxynicotinic acid (Observed)[1]C2: 147.1, C3: 124.9, C4: 139.8, C5: 118.5, C6: 156.9, COOH: 165.8
FT-IR Spectroscopy Data
CompoundKey Predicted/Observed Absorption Bands (cm⁻¹)
This compound (Predicted)O-H stretch: 3200-3600 (broad), C≡N stretch: 2220-2240, C=C & C=N stretch: 1550-1650, C-Cl stretch: 600-800
5-Chloro-2-hydroxynicotinonitrile (Predicted)O-H stretch: 3200-3600 (broad), C≡N stretch: 2220-2240, C=C & C=N stretch: 1550-1650, C-Cl stretch: 600-800
4-Chloro-6-hydroxynicotinonitrile (Predicted)O-H stretch: 3200-3600 (broad), C≡N stretch: 2220-2240, C=C & C=N stretch: 1550-1650, C-Cl stretch: 600-800
5-Chloro-6-hydroxynicotinic acid (Observed)[1]O-H stretch (acid): 2500-3300 (very broad), C=O stretch: ~1700, C=C & C=N stretch: ~1600, O-H bend: ~1400
5-Chloro-2-hydroxynicotinic acid (Observed)O-H stretch: Broad, C=O stretch: ~1700, C=C & C=N stretch: ~1600
Mass Spectrometry Data
CompoundPredicted Key Fragments (m/z)
This compound (Predicted)[M]⁺: 154/156 (isotope pattern for 1 Cl), [M-HCN]⁺: 127/129, [M-Cl]⁺: 119
5-Chloro-2-hydroxynicotinonitrile (Predicted)[M]⁺: 154/156 (isotope pattern for 1 Cl), [M-HCN]⁺: 127/129, [M-Cl]⁺: 119
4-Chloro-6-hydroxynicotinonitrile (Predicted)[M]⁺: 154/156 (isotope pattern for 1 Cl), [M-HCN]⁺: 127/129, [M-Cl]⁺: 119
5-Chloro-6-hydroxynicotinic acid (Observed)[1][M]⁺: 173/175, [M-H₂O]⁺: 155/157, [M-COOH]⁺: 128/130

Experimental Workflow

The general workflow for the spectroscopic comparison of these isomers is outlined below.

workflow cluster_synthesis Isomer Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Comparison synthesis Synthesize Isomers purification Purify by Recrystallization/Chromatography synthesis->purification nmr ¹H and ¹³C NMR purification->nmr ftir FT-IR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms uvvis UV-Vis Spectroscopy purification->uvvis comparison Compare Spectra of Isomers nmr->comparison ftir->comparison ms->comparison uvvis->comparison identification Structural Elucidation and Isomer Identification comparison->identification

Caption: General experimental workflow for isomer comparison.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire spectra at room temperature.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).

    • Process the data with appropriate apodization (e.g., exponential multiplication) and Fourier transformation.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire proton-decoupled ¹³C NMR spectra.

    • Use a larger number of scans to compensate for the lower natural abundance of ¹³C (typically 1024 or more scans).

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

    • Reference the spectrum to the solvent peak of DMSO-d₆ (δ 39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a benchtop FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

    • The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques. For EI, a direct insertion probe can be used. For ESI, the sample should be dissolved in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer capable of the chosen ionization technique (e.g., a GC-MS for EI or an LC-MS for ESI).

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

    • Observe the molecular ion peak ([M]⁺) and its isotopic pattern, which will be characteristic for a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M peak).

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration (typically in the micromolar range).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum with the cuvette filled with the pure solvent.

    • Record the sample spectrum over a range of approximately 200-400 nm.

    • Identify the wavelength(s) of maximum absorbance (λmax).

This guide provides a foundational framework for the spectroscopic comparison of this compound isomers. By combining predicted data with experimental observations of related compounds, researchers can more confidently elucidate the structure of their synthesized molecules.

References

Safety Operating Guide

Proper Disposal of 5-Chloro-6-hydroxynicotinonitrile: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 5-Chloro-6-hydroxynicotinonitrile is critical for laboratory safety and environmental protection. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this compound.

Hazard and Safety Summary

Before handling or disposing of this compound, it is crucial to be aware of its potential hazards. The following table summarizes key safety information based on its GHS classification.

Hazard ClassificationDescriptionPrecautionary Statements
Skin Irritation (Category 2)Causes skin irritation.[1][2][3]Wash skin thoroughly after handling. Wear protective gloves. If skin irritation occurs, get medical advice/attention.[2][4]
Serious Eye Irritation (Category 2A)Causes serious eye irritation.[1][2][3]Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][4]
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationMay cause respiratory irritation.[1][2][3]Avoid breathing dust. Use only outdoors or in a well-ventilated area. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[2][4]

Disposal Operational Plan

The recommended procedure for the disposal of this compound is to engage a licensed professional waste disposal service. Always adhere to local, state, and federal regulations.

Step-by-Step Disposal Protocol:
  • Container Management:

    • Do not attempt to clean or reuse the original container.

    • Keep the chemical in its original, labeled container.[2]

    • Ensure the container is tightly closed and stored in a well-ventilated area prior to disposal.[2][4]

  • Waste Segregation:

    • Do not mix this compound with other waste streams.[2] This prevents potentially hazardous chemical reactions.

  • Personal Protective Equipment (PPE):

    • When handling the waste container, wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2][4]

  • Engage a Professional Waste Disposal Service:

    • Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.

    • The primary recommended disposal method is incineration at an approved and permitted facility.[5]

  • Documentation:

    • Maintain a record of the disposal, including the date, quantity of waste, and the contact information of the waste disposal company.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Unused or Waste This compound assess Assess Container Integrity and Labeling start->assess repackage Securely Repackage and Relabel as per SDS assess->repackage Damaged or Unlabeled ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat assess->ppe Container OK repackage->ppe segregate Segregate from Other Waste Streams ppe->segregate contact_vendor Contact Licensed Hazardous Waste Disposal Vendor segregate->contact_vendor provide_sds Provide SDS to Vendor contact_vendor->provide_sds schedule_pickup Arrange for Waste Pickup provide_sds->schedule_pickup document Document Disposal Record schedule_pickup->document end_node End: Compliant Disposal document->end_node

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Chloro-6-hydroxynicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of 5-Chloro-6-hydroxynicotinonitrile. The following procedures are based on established safety protocols for handling substituted pyridines, nitriles, and halogenated organic compounds to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the primary defense against potential chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar compounds.[1][2][3][4]

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes Safety Goggles or Face ShieldMust be worn at all times in the laboratory to protect against splashes.[1][2]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended.[1][2] Inspect gloves for any tears or punctures before use. For prolonged contact, butyl rubber may offer better resistance.[4][5]
Body Laboratory CoatA fully buttoned lab coat should be worn to protect against skin contact.[1][2]
Respiratory Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2][3] If a fume hood is not available, a NIOSH/MSHA approved respirator may be necessary.[5]

Operational Plan: Handling this compound

Adherence to a strict operational plan is critical for the safe handling of this compound. The following workflow outlines the necessary steps from preparation to cleanup.

StepProcedure
Preparation 1. Don all appropriate PPE as specified in the table above. 2. Ensure the chemical fume hood is operational. 3. Gather all necessary materials and equipment.
Handling 1. Weigh the this compound within the fume hood. 2. Carefully transfer the compound to the reaction vessel. 3. Keep containers tightly closed when not in use.[3]
Cleanup 1. Decontaminate all glassware and surfaces that came into contact with the chemical. 2. Dispose of all waste in designated, properly labeled containers.[6] 3. Remove PPE and wash hands thoroughly with soap and water.[7]

Emergency Procedures: Accidental Exposure

In the event of an accidental exposure, immediate and appropriate action is essential. Information is based on handling similar chemical structures.[1][2][7][8][9]

Exposure TypeFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[1][8][9] Hold eyelids open to ensure thorough rinsing.[8] Seek medical attention.[1][8]
Skin Contact Wash the affected area immediately with soap and plenty of water for at least 15 minutes.[1][7][10] Remove contaminated clothing.[2][10] If irritation persists, seek medical attention.[2]
Inhalation Move the individual to fresh air immediately.[1][7] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[10]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[2][11] Seek immediate medical attention.[2][10]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.[6][12][13][14]

StepProcedure
Waste Collection 1. Collect all waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[6] 2. Crucially, keep halogenated organic waste separate from non-halogenated waste streams. [6][12][13][14] This is important as the disposal cost for halogenated waste is significantly higher.[6][14]
Container Disposal 1. Empty containers should be triple-rinsed with a suitable solvent. 2. The rinsate must be collected as hazardous waste and added to the halogenated waste container.[2] 3. After rinsing, dispose of the containers in accordance with institutional and local regulations.
Final Disposal 1. Store the sealed waste container in a designated satellite accumulation area.[6] 2. Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Disposal will likely involve incineration at a regulated facility.[13][14][15]

Visual Workflow for Safe Handling and Disposal

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Waste Management cluster_disposal Disposal prep_ppe 1. Don Appropriate PPE prep_fumehood 2. Verify Fume Hood Operation prep_ppe->prep_fumehood prep_materials 3. Gather Materials prep_fumehood->prep_materials handle_weigh 4. Weigh Compound prep_materials->handle_weigh handle_transfer 5. Transfer to Vessel handle_weigh->handle_transfer cleanup_decon 6. Decontaminate Surfaces handle_transfer->cleanup_decon exposure Accidental Exposure? handle_transfer->exposure cleanup_waste 7. Segregate Halogenated Waste cleanup_decon->cleanup_waste cleanup_ppe 8. Remove PPE & Wash Hands cleanup_waste->cleanup_ppe disp_collect 9. Collect Rinsate cleanup_waste->disp_collect disp_container 10. Manage Empty Containers disp_collect->disp_container disp_ehs 11. Contact EHS for Pickup disp_container->disp_ehs exposure->cleanup_decon No first_aid Follow Emergency First Aid Procedures exposure->first_aid Yes

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.